Technical Documentation Center

Fmoc-D-Tyr(Po3Me2)-OH Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Fmoc-D-Tyr(Po3Me2)-OH
  • CAS: 201335-92-4

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Synthesis, Characterization, and Application of Fmoc-D-Tyr(PO3Me2)-OH

Introduction & Chemical Rationale The incorporation of phosphotyrosine (pTyr) mimetics into synthetic peptides is a cornerstone of modern signal transduction research and targeted drug development. While the L-enantiomer...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

The incorporation of phosphotyrosine (pTyr) mimetics into synthetic peptides is a cornerstone of modern signal transduction research and targeted drug development. While the L-enantiomer (CAS 127633-36-7) is widely used for native sequence mapping[1], the D-enantiomer, Fmoc-D-Tyr(PO3Me2)-OH (CAS 201335-92-4) , is heavily prioritized in therapeutic development[2]. The D-amino acid substitution confers absolute resistance to endogenous proteases, drastically increasing the in vivo half-life of the resulting peptide therapeutics.

The Logic of Dimethyl Phosphate Protection: Attempting Solid-Phase Peptide Synthesis (SPPS) with an unprotected phosphotyrosine residue frequently results in pyrophosphate formation and poor coupling efficiencies due to the highly polar, charged nature of the free phosphate[3]. Masking the phosphate as a dimethyl ester (PO3Me2) neutralizes the charge, rendering the building block highly soluble in organic solvents (e.g., DMF, NMP) and fully compatible with standard uronium-based coupling reagents (HATU, HBTU)[4]. Furthermore, the methyl groups are stable to standard trifluoroacetic acid (TFA) global cleavage, allowing for orthogonal, late-stage deprotection using hard Lewis acids.

Experimental Synthesis Workflow

Direct phosphorylation of Fmoc-D-Tyr-OH using phosphoryl chlorides often leads to the formation of mixed carboxylic-phosphoric anhydrides, drastically reducing yield. To establish a self-validating, high-yield system, transient protection of the C-terminus is required. We utilize a phenacyl (Pac) ester because it is orthogonal to both the Fmoc group and the phosphate ester, and can be cleanly removed via mild zinc reduction.

SynthesisWorkflow A Fmoc-D-Tyr-OH B Phenacyl Bromide TEA, EtOAc A->B C Fmoc-D-Tyr-OPac B->C D Dimethyl Chlorophosphate Pyridine, DCM C->D E Fmoc-D-Tyr(PO3Me2)-OPac D->E F Zn dust, AcOH E->F G Fmoc-D-Tyr(PO3Me2)-OH F->G

Fig 1. Stepwise synthesis of Fmoc-D-Tyr(PO3Me2)-OH via phenacyl protection.

Step-by-Step Methodology

Step 1: Phenacyl Esterification (C-Terminus Protection) Causality: Triethylamine (TEA) deprotonates the carboxylic acid, generating a nucleophilic carboxylate that attacks the electrophilic α -carbon of phenacyl bromide via an SN2 mechanism.

  • Suspend Fmoc-D-Tyr-OH (10.0 mmol) in 50 mL of ethyl acetate (EtOAc).

  • Add TEA (10.0 mmol) and stir for 10 minutes until the solution clears.

  • Add phenacyl bromide (10.0 mmol) portion-wise to control the mild exotherm.

  • Stir at room temperature (RT) for 24 hours.

  • Wash the organic layer with 5% NaHCO3 (2x), 1N HCl (2x), and brine. Dry over MgSO4 and concentrate in vacuo to yield Fmoc-D-Tyr-OPac.

Step 2: Phosphorylation of the Phenolic Hydroxyl Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst, forming a highly reactive phosphorylpyridinium intermediate with dimethyl chlorophosphate[5].

  • Dissolve Fmoc-D-Tyr-OPac (8.0 mmol) in 40 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Add anhydrous pyridine (16.0 mmol) and cool the flask to 0°C in an ice bath.

  • Dropwise, add dimethyl chlorophosphate (12.0 mmol) over 15 minutes[5].

  • Remove the ice bath and allow the reaction to stir at RT for 18 hours.

  • Dilute with DCM, wash with 1N HCl (to remove pyridine), followed by brine. Dry and concentrate to yield Fmoc-D-Tyr(PO3Me2)-OPac.

Step 3: Zinc Reduction (Phenacyl Cleavage) Causality: Activated zinc dust in acetic acid serves as a single-electron transfer reducing agent, selectively cleaving the phenacyl ester bond without disturbing the base-sensitive Fmoc group or the acid-sensitive phosphate ester.

  • Dissolve Fmoc-D-Tyr(PO3Me2)-OPac (6.0 mmol) in 30 mL of 90% aqueous acetic acid (AcOH).

  • Add activated zinc dust (60.0 mmol, 10 eq).

  • Stir vigorously at RT for 2 hours. Monitor completion via TLC or LC-MS.

  • Filter the suspension through a pad of Celite to remove zinc salts.

  • Concentrate the filtrate and precipitate the final product, Fmoc-D-Tyr(PO3Me2)-OH, using cold water. Lyophilize to obtain a white powder[2].

Analytical Characterization

To ensure the integrity of the building block prior to SPPS, rigorous characterization is mandatory. The presence of the dimethyl phosphate group is definitively confirmed by a characteristic doublet in the 1H NMR spectrum (due to JP-H coupling) and a distinct singlet in the 31P NMR spectrum.

Table 1: Quantitative Analytical Data for Fmoc-D-Tyr(PO3Me2)-OH

Analytical MethodTarget Signal / ParameterExpected Value & Assignment
1H NMR (400 MHz, CDCl3)Phosphate Methyls δ 3.80 ppm (d, J = 11.2 Hz, 6H, P(OCH3 )2)
1H NMR (400 MHz, CDCl3)Fmoc & Aromatic δ 7.76–7.28 (m, 8H, Fmoc), 7.15 (d, 2H, Tyr), 7.05 (d, 2H, Tyr)
31P NMR (162 MHz, CDCl3)Phosphate Triester δ -2.5 to -3.5 ppm (s, 1P)
ESI-HRMS (Positive Mode)[M+H]+Calculated: 512.147; Found: ~512.15
HPLC Purity Retention Time / Area %> 98.0% (Standard C18, H2O/MeCN gradient)

SPPS Integration and Orthogonal Deprotection

The integration of Fmoc-D-Tyr(PO3Me2)-OH into a peptide sequence requires careful adjustment of standard SPPS protocols. The primary vulnerability of this building block is the susceptibility of the methyl phosphate esters to nucleophilic attack by piperidine during standard Fmoc deprotection cycles[3].

The DBU Alternative

Prolonged exposure to 20% piperidine in DMF can cause premature mono-demethylation of the phosphate group[3][6]. To prevent this, the protocol must substitute piperidine with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) . DBU is a strong, highly sterically hindered, non-nucleophilic base that efficiently drives the β -elimination of the Fmoc group without attacking the methyl esters[6].

SPPSLogic N1 Peptide-Resin Elongation N2 Coupling: Fmoc-D-Tyr(PO3Me2)-OH + HATU N1->N2 Add pTyr Mimetic N3 Fmoc Deprotection: 2.5% DBU in DMA N2->N3 Non-nucleophilic Fmoc removal N4 Global Cleavage: TFA / TIS / H2O N3->N4 Cleave from Resin N5 Phosphate Deprotection: 1M TMSBr in TFA N4->N5 Lewis Acid Demethylation

Fig 2. SPPS integration and orthogonal deprotection pathway for dimethyl phosphate.

Step-by-Step SPPS & Cleavage Protocol
  • Coupling: Activate Fmoc-D-Tyr(PO3Me2)-OH (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF. Couple to the resin-bound peptide for 60 minutes.

  • Fmoc Deprotection: Treat the resin with a solution of 2.5% DBU in dimethylacetamide (DMA) for 2 x 5 minutes[6]. Wash thoroughly with DMA and DCM.

  • Global Cleavage: Treat the resin with a standard cleavage cocktail (TFA / Triisopropylsilane / H2O, 95:2.5:2.5) for 2 hours. This cleaves the peptide from the resin and removes standard side-chain protecting groups (e.g., tBu, Trt, Boc), but leaves the dimethyl phosphate completely intact. Precipitate the crude peptide in cold diethyl ether.

  • Phosphate Deprotection (Demethylation): The methyl groups require a hard Lewis acid for removal. Dissolve the crude, dry peptide in TFA containing 1M thioanisole (as a carbocation scavenger). Cool to 0°C and add Trimethylsilyl bromide (TMSBr) to a final concentration of 1M[6]. Stir at 0°C for 2 hours. The TMSBr cleaves the methyl-oxygen bond via an SN2 mechanism, yielding the fully deprotected D-phosphotyrosine peptide.

Table 2: Orthogonal Deprotection Matrix

Protecting GroupReagent / ConditionChemical Mechanism
Fmoc 2.5% DBU in DMABase-catalyzed β -elimination
Resin Linker / tBu / Trt TFA / TIS / H2O (95:2.5:2.5)Acidolytic cleavage (Carbocation generation)
Dimethyl Phosphate 1M TMSBr in TFALewis acid-mediated SN2 dealkylation

References

  • Heinz Fretz. "Fmoc-O,O-(dimethylphospho)-L-tyrosine fluoride: A convenient building block for the solid-phase synthesis of phosphotyrosyl peptides." Ovid.
  • Chem-Impex. "Fmoc-O-dimethylphospho-D-tyrosine." Chem-Impex.
  • J.W. Perich, E.C. Reynolds. "Fmoc/solid-phase synthesis of Tyr(P)-containing peptides through t-butyl phosphate protection." PubMed (NIH).
  • J.W. Perich et al. "Chemical phosphorylation of the peptides GGXA (X = S, T, Y): an evaluation of different chemical approaches." PubMed (NIH).
  • Guidechem. "201335-92-4 FMOC-D-TYR(PO3ME2)-OH." Guidechem.
  • Sigma-Aldrich. "Fmoc-Tyr(PO3Me2)-OH = 96.0 127633-36-7." Sigma-Aldrich.
  • "Atropselective Hydrolysis of Chiral Binol-Phosphate Esters Catalyzed by the Phosphotriesterase from Sphingobium sp. TCM1." PubMed Central (NIH).

Sources

Exploratory

Engineering Biostable Phosphopeptides: A Technical Guide to Fmoc-D-Tyr(PO3Me2)-OH in Drug Development

Executive Summary In the landscape of peptidomimetic drug design, targeting phosphorylation-dependent signaling pathways remains a formidable challenge. Endogenous phosphotyrosine (L-pTyr) is highly susceptible to rapid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of peptidomimetic drug design, targeting phosphorylation-dependent signaling pathways remains a formidable challenge. Endogenous phosphotyrosine (L-pTyr) is highly susceptible to rapid degradation by protein tyrosine phosphatases (PTPs) and ubiquitous cellular proteases. To overcome this, Fmoc-D-Tyr(PO3Me2)-OH —a protected, unnatural D-amino acid derivative—has emerged as a critical building block. By combining stereochemical inversion (D-chirality) with orthogonal phosphate masking (dimethyl protection), this molecule enables the solid-phase peptide synthesis (SPPS) of highly biostable, target-specific therapeutics and supramolecular hydrogels.

This whitepaper provides an in-depth mechanistic analysis, optimized synthetic protocols, and translational applications for Fmoc-D-Tyr(PO3Me2)-OH.

Mechanistic Rationale: The Architecture of the Molecule

The design of Fmoc-D-Tyr(PO3Me2)-OH solves two distinct problems in peptide chemistry and pharmacology: enzymatic lability and synthetic intractability.

The D-Chirality Advantage

Natural L-peptides are rapidly cleaved by endogenous proteases, severely limiting their half-life in vivo. The incorporation of D-phosphotyrosine introduces a stereochemical configuration that is unrecognized by most proteolytic enzymes, granting the resulting peptidomimetic exceptional biostability[1]. Furthermore, while D-peptides resist proteases, certain promiscuous phosphatases (like alkaline phosphatase) can still recognize and dephosphorylate D-pTyr at rates comparable to L-pTyr, a phenomenon uniquely exploited in targeted drug delivery systems[2].

The Dimethyl Phosphate (PO3Me2) Protection Strategy

During SPPS, incorporating unprotected phosphotyrosine (Fmoc-Tyr(PO3H2)-OH) leads to severe synthetic complications. Free phosphate groups can be activated by coupling reagents (e.g., HATU, HBTU), leading to pyrophosphate formation, peptide branching, and poor solubility in organic solvents like DMF[3].

Masking the phosphate with dimethyl groups (-PO3Me2) neutralizes the charge, eliminating steric hindrance and preventing side reactions. While bulkier groups like di-tert-butyl (-PO3tBu2) are often used for standard Fmoc-SPPS, dimethyl protection offers a smaller steric footprint, which is highly advantageous when synthesizing constrained cyclic peptides or densely functionalized sequences[4].

Physicochemical Profile
PropertySpecification
Chemical Name N-α-Fmoc-O-(dimethylphosphono)-D-tyrosine
CAS Number 201335-92-4
Molecular Formula C26H26NO8P
Molecular Weight 511.46 g/mol
Application Solid-Phase Peptide Synthesis (SPPS)
Target Cleavage Mechanism Hard-Soft Acid-Base (HSAB) Silylolysis

Comparative Analysis of Phosphate Protecting Groups

To understand the specific utility of the dimethyl protecting group, it must be evaluated against alternative masking strategies used in SPPS.

Table 1: Quantitative & Qualitative Comparison of pTyr Protecting Groups

Protecting GroupCoupling EfficiencyPiperidine StabilityCleavage ReagentsPrimary Synthetic Advantage
Unprotected (-PO3H2) Low (Pyrophosphate risk)HighStandard 95% TFANo post-cleavage deprotection required.
Dimethyl (-PO3Me2) HighModerate (Prone to monodemethylation)TFA / TMSBr / ThioanisoleExcellent solubility; minimal steric bulk[5].
Dibenzyl (-PO3Bzl2) HighLow (Rapid monodebenzylation)Hydrogenation or TMSBrEasily cleaved via catalytic hydrogenation[3].
Di-tert-butyl (-PO3tBu2) HighHighStandard 95% TFAIdeal for standard Fmoc-SPPS; highly stable[4].

Advanced SPPS Methodology & Cleavage Kinetics

The synthesis of D-pTyr containing peptides requires highly specific conditions. The methyl groups on the phosphate are partially sensitive to nucleophilic attack by standard 20% piperidine, which can cause premature monodemethylation[5]. Furthermore, methyl groups are completely stable to standard 95% TFA, requiring a specialized cleavage cocktail based on Hard-Soft Acid-Base (HSAB) principles[6].

Fig 1. Optimized SPPS workflow for Fmoc-D-Tyr(PO3Me2)-OH emphasizing specialized cleavage.

Step-by-Step Protocol: Synthesis and HSAB Cleavage

Phase 1: Amino Acid Coupling

  • Activation : Pre-activate Fmoc-D-Tyr(PO3Me2)-OH (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 3 minutes.

    • Causality: Using a slight stoichiometric deficit of HATU (2.9 eq vs 3.0 eq of amino acid) prevents the excess coupling reagent from capping the N-terminus of the growing peptide chain via guanidinylation.

  • Coupling : Add the activated mixture to the swollen resin. Agitate for 60 minutes at room temperature. Wash thoroughly with DMF.

Phase 2: Fmoc Deprotection

  • Deprotection : Treat the resin with 2% DBU in DMF (2 x 5 min) rather than standard 20% piperidine[3].

    • Causality: DBU is a strong, non-nucleophilic base. Piperidine acts as a nucleophile and can attack the methyl ester of the phosphate, causing premature demethylation. DBU ensures Fmoc removal while preserving the PO3Me2 integrity.

Phase 3: Global Cleavage and Methyl Unmasking

  • Cocktail Preparation : Prepare a chilled mixture of TFA / TMSBr / Thioanisole / m-Cresol (v/v/v/v: 70:15:10:5)[6].

    • Causality: Standard TFA cannot cleave methyl phosphate esters. This cocktail utilizes the HSAB principle. Trimethylsilyl bromide (TMSBr) acts as a "hard acid," silylating the phosphoryl oxygen. This activates the methyl group, allowing Thioanisole (a "soft nucleophile") to execute an SN2 attack on the soft methyl carbon, effectively unmasking the phosphate[6]. m-Cresol scavenges reactive carbocations.

  • Reaction : Incubate the resin with the cocktail for 4 hours, allowing it to warm from 0°C to room temperature.

  • Hydrolysis : Precipitate the peptide in cold diethyl ether. Dissolve the crude pellet in 50% aqueous acetonitrile.

    • Causality: The intermediate silyl esters on the phosphate group are rapidly hydrolyzed by the aqueous solvent to yield the free D-phosphotyrosine.

Phase 4: Analytical Validation (Self-Validating System)

  • LC-MS Analysis : Confirm the mass shift. The successful loss of two methyl groups corresponds to a mass reduction of exactly 28 Da (-2 x 14 Da). The presence of a +14 Da adduct indicates incomplete monodemethylation, necessitating extended TMSBr treatment.

  • 31P NMR Spectroscopy : The protected PO3Me2 species exhibits a phosphorus resonance at approximately ~0 to +2 ppm. Complete deprotection is validated by a distinct shift to ~ -4 to -5 ppm (free phosphate) in D2O.

Translational Applications in Therapeutics

SH2 Domain Antagonists

Src Homology 2 (SH2) domains are critical protein modules that recognize and bind to specific phosphotyrosine motifs, propagating oncogenic signals in pathways like EGFR, STAT3, and Grb2[7]. Because endogenous L-pTyr is rapidly dephosphorylated by cellular phosphatases, native peptides make poor drugs. By substituting L-pTyr with D-pTyr synthesized via Fmoc-D-Tyr(PO3Me2)-OH, researchers can develop peptidomimetics that competitively bind to SH2 domains with high affinity while remaining entirely invisible to proteolytic degradation[5].

Fig 2. Mechanism of action for D-pTyr peptidomimetics in disrupting SH2 domain signaling.

Biofunctional Supramolecular Hydrogels

A groundbreaking application of D-pTyr lies in the field of intratumoral chemotherapy and intracellular imaging. Research has demonstrated that while D-peptides resist proteases, certain phosphatases (like overexpressed alkaline phosphatase in tumor microenvironments) can still cleave the phosphate group from D-pTyr[2].

When a hydrophilic D-pTyr peptide precursor is exposed to these phosphatases, the phosphate is enzymatically removed. The molecule instantly becomes highly hydrophobic (converting to D-Tyr), triggering rapid supramolecular self-assembly into nanofibers[1]. This creates a biostable hydrogel matrix directly at the tumor site, allowing for the localized, sustained release of conjugated chemotherapeutics (e.g., taxol) without the matrix being degraded by the tumor's aggressive proteases[2].

References

  • Synthesis of O-phosphotyrosine-containing peptides. 3. Synthesis of H-Pro-Tyr(P)-Val-OH via dimethyl phosphate protection and the use of improved deprotection procedures. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues. RSC Publishing.[Link]

  • Synthesis of phosphotyrosine-containing peptides using bis-(2, 2, 2-trichloro)ethyl groups for phosphate protection. ResearchGate.[Link]

  • Peptoid–Peptide Hybrids That Bind Syk SH2 Domains Involved in Signal Transduction. ResearchGate / ChemBioChem.[Link]

  • Dephosphorylation of d-Peptide Derivatives to Form Biofunctional, Supramolecular Nanofibers/Hydrogels and Their Potential Applications for Intracellular Imaging and Intratumoral Chemotherapy. Journal of the American Chemical Society.[Link]

  • Dephosphorylation of D-Peptide Derivatives to Form Biofunctional, Supramolecular Nanofibers/Hydrogels and Their Potential Applications for Intracellular Imaging and Intratumoral Chemotherapy. PMC / NIH.[Link]

  • Late Stage Phosphotyrosine Mimetic Functionalization of Peptides Employing Metallaphotoredox Catalysis. Organic Letters - ACS Publications.[Link]

Sources

Foundational

Elevating Phosphopeptide Design: A Technical Guide to Fmoc-D-Tyr(PO3Me2)-OH

Introduction: The Strategic Value of D-Phosphotyrosine In the development of phosphopeptide-based therapeutics and signal transduction probes, the enzymatic lability of native L-phosphotyrosine (pTyr) severely limits in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of D-Phosphotyrosine

In the development of phosphopeptide-based therapeutics and signal transduction probes, the enzymatic lability of native L-phosphotyrosine (pTyr) severely limits in vivo efficacy. Cellular protein tyrosine phosphatases (PTPs) rapidly hydrolyze the phosphate group, rendering native peptides inactive.

The incorporation of D-phosphotyrosine via the specialized building block Fmoc-D-Tyr(PO3Me2)-OH provides a dual mechanistic advantage: the D-stereocenter confers absolute resistance to endogenous proteases and phosphatases, while the dimethyl-protected phosphate ensures high-fidelity coupling during Solid-Phase Peptide Synthesis (SPPS). This guide dissects the structural stability, reactivity, and optimized handling protocols for this critical amino acid derivative.

Physicochemical Profiling & Structural Causality

Fmoc-D-Tyr(PO3Me2)-OH features a 9-fluorenylmethyloxycarbonyl (Fmoc) group for α-amino protection and a dimethyl phosphate ester masking the reactive phenolic hydroxyl.

Table 1: Quantitative Physicochemical Properties

PropertySpecificationMechanistic Implication
Chemical Name Fmoc-D-Tyr(PO3Me2)-OHD-isomer prevents proteolytic degradation.
CAS Number 201335-92-4Unique identifier for the dimethyl-protected D-enantiomer.
Molecular Formula C26H26NO8PFully protected side chain prevents side reactions.
Molecular Weight 511.47 g/mol High mass requires careful stoichiometric calculation during SPPS.
Purity ≥ 99% (HPLC)Essential to prevent sequence truncation during coupling.
Optical Rotation [α]D20 = -21.6 ±2°Confirms enantiomeric purity of the D-configuration.

Data sourced from authoritative chemical repositories .

Mechanistic Stability: The Dimethyl Phosphate Paradigm

The selection of a phosphate protecting group in SPPS is a delicate balancing act between coupling efficiency and cleavage stability.

The Causality of Dimethyl Protection: Using unprotected phosphotyrosine (Fmoc-Tyr(PO3H2)-OH) often leads to sluggish coupling kinetics due to the bulky, negatively charged phosphate group. More critically, unprotected phosphates can undergo intramolecular dehydration during activation, leading to the formation of irreversible pyrophosphate byproducts .

By utilizing the fully masked PO3Me2 group, the side chain is rendered neutral and sterically streamlined. This completely eliminates pyrophosphate formation and allows for near-quantitative coupling yields using standard uronium reagents (e.g., HATU).

The Stability Trade-Off: The primary challenge with Fmoc-D-Tyr(PO3Me2)-OH is its extreme stability. The methyl esters are impervious to standard Trifluoroacetic acid (TFA) cleavage cocktails. Furthermore, prolonged exposure to piperidine during routine Fmoc deprotection can cause premature, partial demethylation via nucleophilic attack . To mitigate this, researchers must employ rapid Fmoc deprotection cycles or utilize non-nucleophilic bases like DBU, followed by a specialized hard-acid cleavage protocol (detailed in Section 5).

Comparative Analysis of Phosphate Protecting Groups

To justify the use of the dimethyl variant, it must be benchmarked against alternative protection strategies.

Table 2: Phosphate Protecting Group Comparison in SPPS

Protecting GroupCoupling EfficiencyCleavage Reagent RequiredSusceptibility to Side Reactions
-PO3Me2 (Dimethyl) ExcellentTMSBr / TFMSA (Hard Acid)Piperidine-induced partial demethylation.
-PO3tBu2 (Di-tert-butyl) GoodStandard TFA (Mild Acid)Bulky; can cause steric hindrance during coupling.
-PO3Bzl2 (Dibenzyl) ModerateTMSBr / HFHighly prone to premature loss during SPPS.
-PO3H2 (Unprotected) PoorStandard TFAHigh risk of pyrophosphate formation.

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating mandatory analytical checkpoints to prevent downstream failure.

SPPS Chain Elongation Protocol

Objective: Incorporate Fmoc-D-Tyr(PO3Me2)-OH without inducing premature demethylation.

  • Resin Preparation: Swell the peptidyl-resin in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Optimized Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF for exactly 2 x 3 minutes . Causality: Strict time limitation minimizes the nucleophilic attack of piperidine on the methyl phosphate esters.

  • Activation & Coupling:

    • Pre-activate 3.0 equivalents of Fmoc-D-Tyr(PO3Me2)-OH with 2.9 equivalents of HATU and 6.0 equivalents of DIPEA in DMF for 2 minutes.

    • Add to the resin and agitate for 45 minutes.

  • Validation Check (Kaiser Test): Perform a Kaiser test. A yellow/colorless result validates complete coupling. If blue, repeat step 3 before proceeding.

Global Deprotection & Demethylation Protocol

Objective: Simultaneously cleave the peptide from the resin and remove the robust methyl phosphate groups.

  • Cocktail Preparation: Prepare a cleavage cocktail of 1M Bromotrimethylsilane (TMSBr) and 1M Thioanisole in TFA. Causality: TMSBr acts as a hard Lewis acid capable of cleaving the methyl ether, while Thioanisole acts as a soft nucleophile to scavenge the highly reactive methyl cations, preventing re-alkylation of the peptide backbone.

  • Cleavage Reaction: Add the cocktail to the dry resin. Agitate at 0°C for 2 hours, then allow it to warm to room temperature for 1 hour.

  • Self-Validation Checkpoint (Critical):

    • Withdraw a 5 µL aliquot of the cleavage mixture.

    • Quench immediately in 100 µL of H2O/Acetonitrile (1:1).

    • Analyze via LC-MS.

    • Validation Logic: If mass peaks of [M+14] or [M+28] are observed, monomethyl or dimethyl phosphate intermediates remain. If detected, extend the cleavage reaction by 1 hour. Proceed only when the exact target mass [M] is the sole dominant peak.

  • Precipitation: Filter the resin and evaporate the TFA under a gentle N2 stream. Precipitate the fully deprotected D-phosphopeptide using cold diethyl ether. Centrifuge and wash the pellet thrice.

Therapeutic Application: SH2 Domain Inhibition

Fmoc-D-Tyr(PO3Me2)-OH is heavily utilized in the synthesis of peptidomimetics targeting Src Homology 2 (SH2) domains and Protein Tyrosine Phosphatases (PTPs) . Because the D-enantiomer cannot be accommodated by the active site of cellular proteases, these synthetic ligands maintain prolonged intracellular half-lives while successfully outcompeting native phosphoproteins for SH2 binding pockets.

G D_Peptide Fmoc-D-Tyr(PO3Me2)-OH Derived Peptide SH2_Domain Target SH2 Domain (e.g., Syk / PTP) D_Peptide->SH2_Domain Competitive Inhibition Proteases Cellular Proteases Proteases->D_Peptide Enzymatic Resistance Signaling Downstream Oncogenic Signaling SH2_Domain->Signaling Pathway Blocked Native_Ligand Native Phosphoprotein Native_Ligand->SH2_Domain Displaced

Mechanism of D-phosphopeptides acting as protease-resistant SH2 domain inhibitors.

References

  • Perich, J. W. (1991). Synthesis of O-phosphotyrosine-containing peptides. Methods in Enzymology, 201, 234-245. PubMed. Retrieved from:[Link]

  • Kuzmicz, V. et al. (2020). Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues. RSC Medicinal Chemistry. Retrieved from:[Link]

Exploratory

Architecting Peptide Complexity: An In-Depth Guide to Fmoc Solid-Phase Peptide Synthesis

Executive Summary For researchers, scientists, and drug development professionals, the chemical synthesis of peptides demands absolute precision and high-yield repeatability. Solid-Phase Peptide Synthesis (SPPS) utilizin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers, scientists, and drug development professionals, the chemical synthesis of peptides demands absolute precision and high-yield repeatability. Solid-Phase Peptide Synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) protected amino acids is the undisputed gold standard in modern peptide manufacturing[1][2]. This whitepaper deconstructs the mechanistic causality behind Fmoc chemistry, outlines self-validating experimental protocols, and provides advanced troubleshooting strategies for mitigating sequence-dependent side reactions.

The Paradigm Shift: Why Fmoc Orthogonality Rules SPPS

Historically, peptide synthesis relied on the Boc/Benzyl strategy, which required repetitive exposure to highly corrosive trifluoroacetic acid (TFA) and dangerous anhydrous hydrogen fluoride (HF) for final cleavage. The introduction of the Fmoc group revolutionized the field by establishing a true orthogonal protection strategy[2][3].

In the Fmoc/tBu methodology, the temporary α-amino protecting group (Fmoc) is base-labile, while the semi-permanent side-chain protecting groups and the peptide-resin linker are acid-labile[2][4]. This decoupling of cleavage mechanisms allows for milder chain elongation conditions, preventing the premature loss of side-chain protection and enabling the synthesis of complex, post-translationally modified peptides that would otherwise degrade under harsh acidic conditions[5].

Mechanistic Causality: The β-Elimination of Fmoc

As an application scientist, it is critical to understand why specific reagents are used, rather than blindly following a protocol. The removal of the Fmoc group is driven by a base-catalyzed β-elimination mechanism[6]. When the peptidyl-resin is treated with a mild secondary amine—universally 20% piperidine in N,N-dimethylformamide (DMF)—the base abstracts the highly acidic proton at the 9-position of the fluorene ring[6][7].

This abstraction triggers the collapse of the carbamate, liberating the free α-amine (after rapid decarboxylation) and generating a highly reactive, electrophilic byproduct: dibenzofulvene (DBF)[7]. Here lies the dual causality of piperidine: it acts first as the base to initiate elimination, and second as a nucleophilic scavenger[7][8]. Piperidine rapidly attacks the electrophilic methylene group of DBF, forming a stable dibenzofulvene-piperidine adduct[6]. If residual DBF is not efficiently quenched and washed away, it acts as a Michael acceptor, attacking the newly liberated N-terminal amine or lysine side chains, resulting in an irreversible +178 Da mass shift (N-alkylation) that fundamentally ruins the peptide batch[8].

Visualizing the Self-Validating SPPS Workflow

A robust SPPS protocol is not a linear path; it is a cyclical, self-validating engine. We utilize colorimetric assays, such as the Kaiser (ninhydrin) test, to act as quality-control checkpoints before proceeding to the next chemical step[9].

G A Resin Swelling (DMF Matrix Expansion) B Fmoc Deprotection (20% Piperidine in DMF) A->B Initiate Cycle C DBF Scavenging (Piperidine Adduct Formation) B->C β-elimination D Validation: Kaiser Test (Expect Positive / Blue) C->D Wash (DMF) D->B Incomplete (Re-deprotect) E Amino Acid Coupling (Fmoc-AA-OH + HBTU + DIPEA) D->E Free Amine Confirmed F Validation: Kaiser Test (Expect Negative / Yellow) E->F Wash (DMF) F->B Next Amino Acid F->E Incomplete (Re-couple) G Global Cleavage (95% TFA Cocktail) F->G Sequence Complete (Proceed to Cleavage)

Logical workflow of the Fmoc SPPS cycle with self-validating Kaiser test checkpoints.

Structural Engineering: Side-Chain Protecting Groups

To prevent branching and undesired polymerization during coupling, the reactive side chains of the amino acids must be masked[3]. In Fmoc chemistry, these permanent protecting groups must be completely stable to 20% piperidine but highly labile to concentrated TFA[3][4].

Table 1: Standard Side-Chain Protecting Groups in Fmoc SPPS

Amino Acid ClassResiduesCommon Protecting GroupCleavage ConditionMechanistic Rationale
Hydroxyls Ser, Thr, Tyrtert-Butyl (tBu)95% TFAForms stable ethers; prevents acylation during coupling[10].
Carboxyls Asp, Glutert-Butyl ester (OtBu)95% TFAPrevents branching; bulky nature reduces aspartimide risk[10].
Amides/Amines Asn, Gln, HisTrityl (Trt)95% TFAHighly acid-labile; sterically shields the amide nitrogen[10].
Primary Amine Lystert-Butyloxycarbonyl (Boc)95% TFACompletely orthogonal to Fmoc; cleanly yields CO2 and isobutylene[4].
Guanidinium ArgPbf95% TFASulfonyl-based protection; requires scavengers to trap reactive cations[5].
Thiols CysTrityl (Trt) or Mmt95% TFA (Trt) / 1% TFA (Mmt)Mmt allows selective on-resin disulfide bond formation[10].

Experimental Methodology: The SPPS Cycle

The following is a field-proven, step-by-step protocol for a single Fmoc SPPS cycle. Every step is designed to maximize yield and prevent the accumulation of deletion sequences[2].

Phase 1: Fmoc Deprotection
  • Resin Preparation: Swell the Fmoc-amino acid loaded resin in peptide-synthesis grade DMF for 15-30 minutes to expand the polymer matrix and expose reactive sites[2].

  • Initial Deprotection: Drain the DMF. Add 20% (v/v) piperidine in DMF (enough to fully cover the resin). Agitate for 3 minutes at room temperature, then drain[2]. Causality: This initial step neutralizes any residual acids and begins rapid DBF generation.

  • Main Deprotection: Add a fresh aliquot of 20% piperidine/DMF. Agitate for 10-15 minutes[6].

  • Thorough Washing (Critical): Drain the reaction vessel. Wash the resin with DMF (5-7 times, 1 minute each)[6]. Causality: Incomplete washing leaves residual piperidine in the matrix, which will prematurely deprotect the incoming activated amino acid in the next step, causing double-coupling or oligomerization[6].

  • Validation: Perform a Kaiser Test on a few resin beads. A deep blue color (Ruhemann's purple) confirms the presence of free primary amines[9].

Phase 2: Amino Acid Coupling
  • Activation: In a separate vial, dissolve 3-5 equivalents of the incoming Fmoc-protected amino acid and a coupling reagent (e.g., HBTU or HATU) in DMF. Add 6-10 equivalents of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to initiate the formation of the active ester[2].

  • Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature[2].

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (4-5 times) to remove excess reagents[2].

  • Validation: Perform a Kaiser Test. The beads should remain yellow, indicating that all free amines have been successfully acylated[9]. If blue, perform a second coupling cycle before proceeding.

Phase 3: Global Cleavage
  • Once the sequence is complete, treat the peptidyl-resin with a cleavage cocktail (typically 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water) for 2-3 hours[9]. Causality: TIS acts as a carbocation scavenger to trap the highly reactive tert-butyl and trityl cations released from the side chains, preventing them from re-alkylating the nucleophilic residues (like Trp, Tyr, or Met) on the synthesized peptide.

Advanced Troubleshooting: Aspartimide Formation

While Fmoc SPPS is highly robust, sequence-dependent side reactions require advanced mitigation. The most notorious is aspartimide formation, which occurs frequently in Asp-Gly, Asp-Asn, and Asp-Arg sequences[5].

During the repetitive piperidine deprotection steps, the base can catalyze the attack of the adjacent deprotected α-amine nitrogen onto the β-carboxyl group of the Asp residue[5][11]. This forms a cyclic five-membered aspartimide ring, which subsequently hydrolyzes into a mixture of α- and β-peptides, or undergoes ring-opening by piperidine to form +85 Da piperidide adducts[11].

Mitigation Strategies: To suppress this, scientists can replace piperidine with less nucleophilic, sterically hindered bases such as 4-methylpiperidine or dipropylamine (DPA)[11][12]. Alternatively, utilizing highly sterically hindered side-chain protecting groups on the Asp residue, such as OMpe (3-methylpent-3-yl), significantly reduces the rate of cyclization compared to standard OtBu protection[5].

Sources

Foundational

An In-depth Technical Guide to the Role of Dimethylphosphoryl Protection in Tyrosine for Advanced Peptide Synthesis

For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis, the strategic selection of protecting groups is a critical determinant of success. This guide provides a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis, the strategic selection of protecting groups is a critical determinant of success. This guide provides a deep dive into the role of the dimethylphosphoryl (DMP) group in the context of tyrosine protection. While traditionally associated with the synthesis of phosphotyrosine-containing peptides, we will explore its characteristics, the causality behind its use, and its potential, albeit complex, application as a temporary orthogonal protecting group for the synthesis of standard tyrosine-containing peptides.

The Imperative of Tyrosine Side-Chain Protection in Peptide Synthesis

Tyrosine, with its phenolic hydroxyl group, presents a unique challenge in solid-phase peptide synthesis (SPPS). The nucleophilic nature of this hydroxyl group necessitates protection to prevent undesirable side reactions, most notably O-acylation during the coupling of subsequent amino acids.[1] Failure to protect this functionality can lead to the formation of branched peptides and other impurities, which complicates purification and significantly reduces the overall yield of the target peptide.[1]

The ideal protecting group for the tyrosine side chain should exhibit stability to the conditions of Nα-deprotection (e.g., piperidine in Fmoc-SPPS) and be readily cleavable under conditions that do not degrade the final peptide.[2] The most widely adopted protecting group for tyrosine in Fmoc-SPPS is the tert-butyl (tBu) ether, which is stable to piperidine and is cleaved during the final trifluoroacetic acid (TFA) treatment.[1][3]

The Dimethylphosphoryl (DMP) Group: A Dual-Purpose Moiety

The dimethylphosphoryl group, and its analogues, have carved out a niche in peptide chemistry, primarily for the synthesis of peptides containing phosphotyrosine (pTyr).[4] Phosphorylation of tyrosine is a pivotal post-translational modification involved in numerous signaling pathways, making synthetic phosphopeptides invaluable tools for biochemical and pharmacological research.[5]

The use of Fmoc-Tyr(PO₃Me₂)-OH allows for the direct incorporation of a protected phosphotyrosine residue into the peptide chain.[6] However, the characteristics of this protecting group also open up a discussion on its potential use as a temporary protecting group for tyrosine, with the final goal of obtaining a standard, non-phosphorylated tyrosine residue.

Mechanism of Protection and Deprotection

The dimethylphosphoryl group is introduced onto the hydroxyl group of tyrosine through a phosphorylation reaction. In the context of phosphopeptide synthesis, the methyl esters of the phosphate group are themselves protecting groups for the phosphate moiety.

The stability of the DMP group is a critical consideration. It has been observed that the methyl groups of the dimethylphosphoryl moiety are susceptible to cleavage by piperidine, the reagent used for Fmoc deprotection in SPPS.[6][7] This partial deprotection during the synthesis cycles can lead to undesired side reactions and complicates the synthesis of the target peptide. This inherent instability to piperidine is a significant drawback for its use as a standard protecting group in Fmoc-SPPS.

A more stable alternative for phosphopeptide synthesis is the di-tert-butyl phosphate protected tyrosine, Fmoc-Tyr(PO₃tBu₂)-OH.[6][8] The tert-butyl groups are stable to the basic conditions of Fmoc deprotection and are removed during the final acidolytic cleavage.[8]

The final deprotection of the phosphate group to yield phosphotyrosine typically requires strong acidic conditions, such as treatment with trifluoroacetic acid (TFA) often in combination with scavengers or other reagents like bromotrimethylsilane (TMSBr).[9]

Dimethylphosphoryl as a Temporary Protecting Group: A Critical Evaluation

The potential for the DMP group to serve as a temporary protecting group for tyrosine hinges on its complete and clean removal at the end of the synthesis to regenerate the hydroxyl group. While the harsh acidic conditions used for final cleavage in SPPS can potentially remove the entire dimethylphosphoryl group, this is not its primary and well-documented application.

Orthogonality and Stability

An orthogonal protecting group strategy is one where different protecting groups can be removed under distinct conditions without affecting each other.[10] The stability of the DMP group to standard SPPS reagents is a key factor in its potential orthogonality.

As mentioned, the lability of the methyl esters to piperidine compromises its utility in standard Fmoc-SPPS.[6] This necessitates the use of alternative, more stable phosphate protecting groups like di-tert-butyl phosphate if this strategy were to be pursued.

The complete cleavage of the O-P bond to regenerate the tyrosine hydroxyl group would require specific and potentially harsh deprotection conditions that might not be compatible with all peptide sequences.

Comparative Analysis with Standard Protecting Groups
Protecting GroupStructureStability to PiperidineCleavage ConditionsAdvantagesDisadvantages
tert-Butyl (tBu) -C(CH₃)₃HighStrong Acid (e.g., TFA)High stability, clean cleavage.[1]Can lead to t-butylation of sensitive residues.[1]
Benzyl (Bzl) -CH₂-C₆H₅HighStrong Acid (e.g., HF), HydrogenolysisCompatible with both Boc and Fmoc chemistry.[2]Partially removed by TFA, leading to side reactions.[1][2]
Dimethylphosphoryl (DMP) -P(O)(OCH₃)₂Low (methyl groups are labile)Strong Acid / Specific Reagents (e.g., TMSBr)Primarily for phosphopeptide synthesis.[6]Instability to piperidine, harsh deprotection for complete removal.[6]

Experimental Protocols

While the primary application of DMP-tyrosine is in phosphopeptide synthesis, the following protocols provide insights into the chemistry involved.

Protocol 1: Synthesis of Fmoc-Tyr(PO₃Me₂)-OH

This protocol is based on general methods for the phosphorylation of tyrosine.

  • Dissolution: Dissolve Fmoc-Tyr-OH in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to the solution.

  • Phosphorylating Agent: Slowly add dimethylphosphochloridate to the reaction mixture at a controlled temperature (e.g., 0 °C).

  • Reaction: Allow the reaction to proceed until completion, monitoring by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up and Purification: Quench the reaction, perform an aqueous work-up to remove salts, and purify the product by column chromatography.

Protocol 2: Incorporation of Fmoc-Tyr(PO₃tBu₂)-OH into SPPS

This protocol outlines the general steps for using the more stable di-tert-butyl protected phosphotyrosine in Fmoc-SPPS.

  • Resin Swelling: Swell the solid support (e.g., Rink amide resin) in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the N-terminal Fmoc group.

  • Washing: Thoroughly wash the resin with DMF.

  • Coupling: Activate Fmoc-Tyr(PO₃tBu₂)-OH with a suitable coupling reagent (e.g., HBTU/DIPEA) in DMF and couple it to the deprotected resin.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Capping (Optional): Cap any unreacted amino groups with a reagent like acetic anhydride.

  • Chain Elongation: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.

Protocol 3: Final Cleavage and Deprotection (for Phosphopeptides)
  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to protect sensitive residues.

  • Cleavage Reaction: Treat the resin with the cleavage cocktail for a specified time (e.g., 2-3 hours) at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups, including the tert-butyl groups from the phosphate.

  • Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Purification: Collect the precipitated peptide and purify it by reversed-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow

Diagram 1: General SPPS Cycle with a Protected Tyrosine

SPPS_Cycle cluster_solution Reagents in Solution Resin Resin-Peptide(n) Deprotection Deprotection Resin->Deprotection 1. Deprotection Fmoc_AA Fmoc-AA(n+1)-OH (e.g., Fmoc-Tyr(P)-OH) Activated_AA Activated Fmoc-AA(n+1) Fmoc_AA->Activated_AA Activation Coupling_Reagents Coupling Reagents (e.g., HBTU, DIPEA) Coupling_Reagents->Activated_AA Deprotection_Reagent Deprotection Reagent (e.g., 20% Piperidine/DMF) Resin_Deprotected Resin-H₂N-Peptide(n) Deprotection->Resin_Deprotected Removal of Fmoc Coupling Coupling Resin_Deprotected->Coupling 2. Coupling Activated_AA->Coupling Resin_Elongated Resin-Peptide(n+1) Coupling->Resin_Elongated Peptide Bond Formation

Caption: A generalized workflow for a single cycle in Fmoc-based solid-phase peptide synthesis (SPPS).

Diagram 2: Orthogonal Protection Strategy Concept

Orthogonal_Protection Peptide Fully Protected Peptide on Resin Nα-Fmoc SideChain-PG₁ SideChain-PG₂ (e.g., Tyr(DMP)) Linker-Resin Deprotection_Fmoc 20% Piperidine in DMF Peptide:N->Deprotection_Fmoc Cyclic Nα Deprotection Deprotection_PG1 Condition A for PG₁ Peptide:S1->Deprotection_PG1 Selective Side-Chain Deprotection (e.g., for branching) Deprotection_PG2 Condition B for PG₂ Peptide:S2->Deprotection_PG2 Selective Side-Chain Deprotection Final_Cleavage TFA Cocktail Peptide:L->Final_Cleavage Final Cleavage & Global Deprotection

Caption: Conceptual diagram of an orthogonal protection strategy in peptide synthesis.

Conclusion and Future Perspectives

The dimethylphosphoryl group and its analogues are well-established and valuable tools for the synthesis of phosphotyrosine-containing peptides. Their stability and deprotection characteristics are optimized for the introduction of this critical post-translational modification.

The exploration of the DMP group as a temporary, orthogonal protecting group for standard tyrosine residues is an intriguing concept but faces significant practical challenges. The primary obstacle is the instability of the methyl esters to the basic conditions of Fmoc-SPPS. While more stable analogues like the di-tert-butyl phosphate derivative exist, the development of specific and mild conditions for the complete removal of the entire phosphate group to regenerate the tyrosine hydroxyl group would be necessary for this application to become a viable synthetic strategy.

Future research in this area could focus on developing novel phosphate-based protecting groups for tyrosine that exhibit ideal orthogonality in Fmoc-SPPS and can be cleaved under mild and specific conditions. Such advancements would further expand the synthetic chemist's toolkit for the preparation of complex and challenging peptides.

References

  • Perich, J. W., & Reynolds, E. C. (1991). Fmoc/solid-phase synthesis of Tyr(P)-containing peptides through t-butyl phosphate protection. International Journal of Peptide and Protein Research, 37(6), 572-575. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Houben-Weyl. (2002). 2.6.4.2 Aromatic Hydroxy Groups. In Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. Thieme.
  • Perich, J. W., & Reynolds, E. C. (1992). Efficient Fmoc/solid-phase synthesis of Abu(P)-containing peptides using Fmoc-Abu(PO3Me2)-OH. International Journal of Peptide and Protein Research, 40(1), 81-88. [Link]

  • ChemRxiv. (2025). Orthogonal Electrochemical Amine Deprotection: Towards Sustainable Strategies for Peptide Synthesis. ChemRxiv. [Link]

  • Fields, G. B. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. GL Biochem.
  • Payne, R. J., & Varki, A. (2011). Supplementary Information Effect of O-Glycosylation and Tyrosine Sulfation of Leech-Derived Peptides on Binding and Inhibition of Human Factor XIIa.
  • Novabiochem. (n.d.). Phosphopeptide Synthesis. Merck Millipore.
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [Link]

  • Li, J., et al. (2021). A novel tyrosine hyperoxidation enables selective peptide cleavage. Chemical Science, 12(45), 15136-15142. [Link]

  • Reynolds, E. C., & Perich, J. W. (1991). Fmoc/solid-phase synthesis of Tyr(P)-containing peptides through t-butyl phosphate protection. Find an Expert - The University of Melbourne. [Link]

  • Google Patents. (1970). US3538070A - Protective groups for the hydroxyl group of tyrosine during peptide synthesis.
  • IntechOpen. (2023). Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. IntechOpen. [Link]

  • Kumar, V., et al. (2025).
  • van der Marel, G. A., & Codée, J. D. C. (2025). Protective group strategies in carbohydrate and peptide chemistry.
  • Freie Universität Berlin. (n.d.).
  • Song, Y., & Li, X. (Eds.). (2018). Side Reactions in Peptide Synthesis. CRC Press.
  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Machado, E., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69. [Link]

  • ResearchGate. (n.d.). Stability of DMB-Ala-OH in 20% piperidine in DMF (1: Side reaction).
  • Perich, J. W., & Reynolds, E. C. (1994). Efficient Fmoc/solid-phase peptide synthesis of O-phosphotyrosyl-containing peptides and their use as phosphatase substrates. International Journal of Peptide and Protein Research, 43(2), 172-179. [Link]

  • ResearchGate. (2018). Side reactions in peptide synthesis: An overview.
  • Freie Universität Berlin. (n.d.).
  • Hegedüs, C., et al. (1989). Phosphorylation of tyrosine prevents dityrosine formation in vitro. FEBS Letters, 255(2), 395-397. [Link]

  • Li, J., et al. (2021). A novel tyrosine hyperoxidation enables selective peptide cleavage. Chemical Science. [Link]

  • Weygand, F., & Geiger, R. (1956). L-Tyrosine, N-(trifluoroacetyl). Organic Syntheses. [Link]

  • Han, H., & McLuckey, S. A. (2014). Tyrosine Deprotonation Yields Abundant and Selective Backbone Cleavage in Peptide Anions upon Negative Electron transfer Dissociation and Ultraviolet Photodissociation. Journal of the American Society for Mass Spectrometry, 25(11), 1896-1904. [Link]

  • Thompson, R. E., et al. (2019). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie International Edition, 58(20), 6524-6547. [Link]

  • Burger, A. G., et al. (1984). Ether Link Cleavage Is the Major Pathway of Iodothyronine Metabolism in the Phagocytosing Human Leukocyte and also Occurs In Vivo in the Rat. Journal of Clinical Investigation, 73(5), 1351-1358. [Link]

  • Balázs, L., et al. (2020). Hydrolytic instability of C-F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives. RSC Advances, 10(42), 25141-25149. [Link]

Sources

Exploratory

Engineering Phosphotyrosine Peptides: A Technical Guide to SPPS Integration

Executive Summary and Biological Context The phosphorylation of tyrosine residues is a fundamental regulatory mechanism in eukaryotic signal transduction. Catalyzed by receptor and non-receptor tyrosine kinases (e.g., EG...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Biological Context

The phosphorylation of tyrosine residues is a fundamental regulatory mechanism in eukaryotic signal transduction. Catalyzed by receptor and non-receptor tyrosine kinases (e.g., EGFR, Src), the addition of a phosphate group to the phenolic hydroxyl of tyrosine creates a high-affinity docking site for proteins containing Src Homology 2 (SH2) or Phosphotyrosine Binding (PTB) domains[1].

For researchers and drug development professionals, synthesizing peptides that contain phosphotyrosine (pTyr) is critical for developing kinase/phosphatase assays, designing SH2-domain inhibitors, and studying interactomes. However, introducing a phosphate group into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) presents unique thermodynamic and chemical challenges. This whitepaper provides a comprehensive analysis of pTyr derivatives, the causality behind building block selection, and field-proven protocols for their successful integration into synthetic workflows.

G Kinase Receptor Tyrosine Kinase (e.g., EGFR) Target Target Protein (Tyr Residue) Kinase->Target Phosphorylation ATP ATP ATP->Target Phosphate Donor pTyr Phosphotyrosine (pTyr) Target->pTyr Structural Change SH2 SH2/PTB Domain Proteins pTyr->SH2 High-Affinity Binding Downstream Downstream Signaling Cascade SH2->Downstream Activation

Biological mechanism of phosphotyrosine in SH2/PTB domain-mediated signal transduction.

The Chemical Challenge: Global Phosphorylation vs. Building Blocks

Historically, researchers attempted "global phosphorylation" of peptides post-synthesis. This involved synthesizing the peptide with an unprotected tyrosine, reacting it with a phosphoramidite reagent, and oxidizing it to the phosphate. The Causality of Failure: Global phosphorylation lacks regioselectivity. If a peptide contains multiple hydroxyl-bearing residues (Ser, Thr, or multiple Tyrs), global phosphorylation will indiscriminately modify all of them.

To achieve site-specific phosphorylation, the industry shifted to the building block approach , where pre-phosphorylated, Fmoc-protected tyrosine derivatives are coupled directly during chain elongation[2]. The selection of the correct building block is dictated by the need to balance coupling reactivity with the prevention of side reactions.

Analyzing pTyr Derivatives

The phosphate group ( PO3​H2​ ) is highly polar and reactive. During the activation of the amino acid's carboxyl group (e.g., using DIC or HATU), an unprotected phosphate can act as a competing nucleophile, leading to the formation of intra- or intermolecular pyrophosphates[3].

Table 1: Quantitative and Qualitative Comparison of pTyr Building Blocks
DerivativeProtection StrategyAdvantagesDisadvantagesOptimal Use Case
Fmoc-Tyr( PO3​H2​ )-OH UnprotectedNo final phosphate deprotection required; atom-economical.Poor solubility; high risk of pyrophosphate formation with adjacent pTyrs[4].Simple sequences with isolated pTyr residues.
Fmoc-Tyr(PO(OBzl)OH)-OH MonobenzylPrevents pyrophosphate cross-linking; excellent solubility; cleaved by standard TFA[5].Sterically bulky, requiring highly efficient coupling reagents (HATU/PyBOP).Industry Standard. Ideal for multi-phosphorylation sites[5].
Fmoc-Tyr(PO(OBzl) 2​ )-OH DibenzylComplete masking of phosphate charge; highest organic solubility.Prone to incomplete deprotection; benzyl cations can alkylate Trp/Cys.Highly specialized syntheses requiring maximal organic solubility.
Fmoc-F 2​ Pmp-OH Non-hydrolyzable MimeticResistant to cellular phosphatases (PTPs); excellent for in vivo probes[1].Expensive; lacks the exact geometry and pKa of natural pTyr.Drug development, PROTACs, and stable biological assays[6].

Workflow and Protocol: Monobenzyl pTyr Integration

Based on empirical data and synthetic yields, Fmoc-Tyr(PO(OBzl)OH)-OH is the most reliable building block for standard Fmoc SPPS[7]. The monobenzyl protection strikes the optimal thermodynamic balance: it masks one of the acidic protons to prevent pyrophosphate formation while remaining highly labile to standard Trifluoroacetic Acid (TFA) cleavage cocktails.

SPPS Resin Peptide-Resin (Free N-terminus) Coupling Coupling Reaction Fmoc-Tyr(PO(OBzl)OH)-OH + HATU/DIPEA Resin->Coupling Wash1 DMF Wash Coupling->Wash1 Deprotect Fmoc Deprotection (20% Piperidine) Wash1->Deprotect Wash2 DMF Wash Deprotect->Wash2 Elongation Sequence Elongation Wash2->Elongation Cleavage Global Cleavage & Deprotection (TFA/TIS/H2O) Elongation->Cleavage Final Unprotected pTyr Peptide Cleavage->Final

Step-by-step SPPS workflow for integrating monobenzyl-protected phosphotyrosine.

Self-Validating Experimental Protocol

The following protocol is engineered to maximize coupling efficiency while suppressing beta-elimination and pyrophosphate side reactions.

Step 1: Preparation and Activation

  • Reagents: 3.0 equivalents of Fmoc-Tyr(PO(OBzl)OH)-OH, 3.0 equivalents of HATU, 6.0 equivalents of DIPEA (N,N-Diisopropylethylamine).

  • Causality: The protected phosphate group introduces extreme steric hindrance. Standard carbodiimides (DIC) often fail to achieve complete conversion. HATU, a highly reactive uronium salt, rapidly forms an active ester that overcomes the activation energy barrier imposed by the bulky side chain.

  • Procedure: Dissolve the amino acid and HATU in minimal DMF. Add DIPEA and activate for exactly 2 minutes before adding to the resin. Prolonged pre-activation can lead to guanidinylation of the N-terminus.

Step 2: Coupling

  • Procedure: Agitate the resin with the activated mixture for 2 hours at room temperature.

  • Validation: Perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines). If positive, perform a second coupling using a different activator, such as PyBOP/NMM, to prevent sequence truncation.

Step 3: Fmoc Deprotection

  • Procedure: Treat the resin with 20% Piperidine in DMF (2 x 10 mins).

  • Causality: Unlike phosphoserine (pSer) or phosphothreonine (pThr), which are highly susceptible to base-catalyzed β -elimination (yielding dehydroalanine), pTyr is fundamentally stable to piperidine because the aromatic ring cannot undergo β -elimination.

Step 4: Cleavage and Global Deprotection

  • Reagents: TFA / Triisopropylsilane (TIS) / H2​O (95 : 2.5 : 2.5 v/v).

  • Procedure: React for 2.5 to 3 hours at room temperature.

  • Causality: The strong acid (TFA) cleaves the peptide from the resin and simultaneously removes the benzyl protecting group from the phosphate. The benzyl cation generated during this process is highly reactive and will readily alkylate electron-rich side chains (like Tryptophan or Cysteine). TIS is included as a mandatory carbocation scavenger to irreversibly quench the benzyl cations.

Analytical Validation and Troubleshooting

A robust synthetic protocol must be self-validating. Post-cleavage, the crude peptide must be analyzed via UHPLC-MS to verify the integrity of the phosphodiester bond[8].

  • Mass Shift Verification: Successful phosphorylation adds exactly +79.96 Da to the theoretical mass of the unphosphorylated peptide ( +HPO3​−H2​O ).

  • Diagnostic Mass [-18 Da]: If a mass of [Mexpected​−18 Da] is observed, it indicates either dehydration or the formation of an intramolecular pyrophosphate (often occurring if Fmoc-Tyr( PO3​H2​ )-OH was used without proper care)[3].

  • Diagnostic Mass [+90 Da]: If a mass of [Mexpected​+90 Da] is observed, the benzyl protecting group was not fully cleaved.

    • Corrective Action: Extend the TFA cleavage time by 1 hour and ensure fresh TIS is used.

References

  • Makukhin, N., & Ciulli, A. (2021). "Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues." RSC Medicinal Chemistry. Available at:[Link]

  • Ottinger, E.A., Xu, Q., & Barany, G. (1996). "Intramolecular pyrophosphate formation during N alpha-9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase synthesis of peptides containing adjacent phosphotyrosine residues." Peptide Research, 9(5), 223-228. Available at: [Link]

  • Restrepo-Pérez, L., et al. (2024). "Resolving Sulfation Posttranslational Modifications on a Peptide Hormone using Nanopores." ACS Nano. Available at:[Link]

Sources

Foundational

Fmoc-D-Tyr(Po3Me2)-OH CAS number and molecular weight

Title: Engineering Protease-Resistant Phosphopeptides: A Technical Guide to Fmoc-D-Tyr(PO3Me2)-OH Executive Summary In the development of signal transduction probes and therapeutic peptidomimetics, maintaining the struct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Engineering Protease-Resistant Phosphopeptides: A Technical Guide to Fmoc-D-Tyr(PO3Me2)-OH

Executive Summary In the development of signal transduction probes and therapeutic peptidomimetics, maintaining the structural integrity of phosphotyrosine (pTyr) residues in vivo is a critical bottleneck. Natural pTyr is rapidly degraded by endogenous phosphatases and proteases. As a Senior Application Scientist, I rely on Fmoc-D-Tyr(PO3Me2)-OH to overcome these limitations. This specialized building block combines the protease resistance of a D-amino acid stereocenter with the synthetic reliability of dimethyl phosphate protection, enabling the high-yield solid-phase peptide synthesis (SPPS) of highly stable phosphopeptides[1][2].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic advantages, and validated experimental workflows.

Part 1: Physicochemical Profiling

Synthesizing complex phosphopeptides requires precise stoichiometric calculations and quality control. The quantitative data for Fmoc-D-Tyr(PO3Me2)-OH is summarized below[1][3].

PropertySpecification
Chemical Name Fmoc-O-dimethylphospho-D-tyrosine
CAS Number 201335-92-4
Molecular Weight 511.47 g/mol
Molecular Formula C26H26NO8P
Appearance White powder
Purity (HPLC) ≥ 99%
Optical Rotation [a]D20 = -21.6 ±2 ° (C=0.2 in CHCl3)

Part 2: Mechanistic Rationale (E-E-A-T)

The Stereochemical Advantage (D-Isomer)

Chirality dictates biological recognition. Endogenous proteases are highly stereospecific, evolved to cleave native L-amino acid peptide bonds. By deliberately inverting the stereocenter at the α-carbon, the D-Tyr residue effectively renders the local peptide backbone invisible to most proteolytic enzymes. This causality directly translates to a drastically increased in vivo half-life for the resulting therapeutic agent or diagnostic probe, allowing it to reach its target (e.g., SH2 domains) without premature degradation[1].

The Chemical Causality of Dimethyl Protection

During SPPS, incorporating unprotected phosphotyrosine (Fmoc-Tyr(PO3H2)-OH) often leads to deleterious side reactions. The free hydroxyls on the phosphate group can undergo unintended activation by standard coupling reagents (e.g., HATU, DIC), leading to pyrophosphate formation and peptide branching[4][5].

By masking the phosphate as a dimethyl ester (PO3Me2), the moiety becomes completely inert during chain elongation[2]. The methyl groups are orthogonal to standard Fmoc chemistry: they are entirely stable to the basic conditions of Fmoc removal (20% piperidine) and standard acidic cleavage (Trifluoroacetic acid, TFA)[6].

Bio_Logic cluster_0 In Vivo Stability & Targeting Mechanism N1 D-Tyr Stereocenter N3 Protease Resistance N1->N3 Prevents enzymatic cleavage N2 Phosphotyrosine Mimic N4 SH2 Domain Binding N2->N4 High affinity target interaction N5 Enhanced Therapeutic Half-life N3->N5 N4->N5

Biological rationale for utilizing D-Tyr(P) in therapeutic phosphopeptide design.

Part 3: Experimental Workflow (SPPS & Deprotection)

Because the dimethyl groups are stable to TFA, a specialized hard-acid deprotection step is required to yield the free phosphotyrosine[7]. Trimethylsilyl bromide (TMSBr) operates via an SN2-like mechanism, attacking the methyl ester to form a labile TMS-ester intermediate, which is subsequently hydrolyzed during aqueous workup[6].

Step-by-Step Methodology:

  • Resin Swelling & Fmoc Removal: Swell the peptidyl-resin in DMF. Remove the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.

  • Coupling: Pre-activate Fmoc-D-Tyr(PO3Me2)-OH (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 2 minutes. Add to the resin and agitate for 2 hours at room temperature.

  • Chain Elongation: Continue standard SPPS for the remainder of the peptide sequence.

  • Global Cleavage & Silyl Exchange: Treat the dried resin with a cleavage cocktail of 1M TMSBr and 1M thioanisole in TFA (with m-cresol as a carbocation scavenger) for 2–4 hours at 0°C to room temperature[6][7].

  • Hydrolysis & Precipitation: Filter the cleavage solution into cold diethyl ether. The atmospheric moisture and subsequent aqueous HPLC purification will rapidly hydrolyze the intermediate TMS-esters into the final free phosphate (PO3H2)[6].

SPPS_Workflow A Peptide-Resin (Free N-term) B Coupling Fmoc-D-Tyr(PO3Me2)-OH (HATU/DIPEA) A->B Step 1 C Chain Elongation (Standard SPPS) B->C Step 2 D Global Cleavage TMSBr / TFA / Scavengers C->D Step 3 E Intermediate Peptide-Tyr(PO3(TMS)2) D->E Step 4 (SN2 Cleavage) F Aqueous Workup Free D-Tyr(PO3H2) Peptide E->F Step 5 (Hydrolysis)

Workflow for SPPS incorporation and TMSBr-mediated deprotection of Fmoc-D-Tyr(PO3Me2)-OH.

Part 4: Analytical Validation (Self-Validating System)

To ensure the trustworthiness of this protocol, the deprotection must be analytically verified. A robust protocol is a self-validating one:

  • LC-MS Monitoring: The mass shift from the dimethylated species to the fully deprotected phosphopeptide is exactly -28.0 Da (loss of two methyl groups [-30 Da] and the addition of two protons [+2 Da]). Monitoring this specific mass shift confirms complete TMSBr-mediated deprotection.

  • 31P NMR: The phosphorus signal will shift significantly upon the removal of the methyl esters, providing orthogonal, structural confirmation of a successful synthesis.

References

  • Valerio, R. M., et al. "Synthesis of O-Phosphotyrosine-Containing Peptides". ResearchGate. URL: [Link]

  • Yajima, H., et al. "Evaluation of Trimethylsilyl Bromide as a Hard-Acid Deprotecting Reagent in Peptide Synthesis". J-Stage. URL: [Link]

  • "Preparation of an asymmetrically protected phosphoramidite and its application in solid-phase synthesis of phosphopeptides". ResearchGate. URL: [Link]

  • Perich, J. W. "Synthesis of O-phosphotyrosine-containing peptides". Methods in Enzymology (1991). SciSpace. URL: [Link]

  • "Methods and materials for the synthesis of modified peptides". US Patent US7301006B2. Google Patents.

Sources

Exploratory

Solubility of Fmoc-D-Tyr(Po3Me2)-OH in different solvents

Executive Summary The incorporation of D-phosphotyrosine into synthetic peptides is a critical methodology for developing protease-resistant signaling probes, kinase inhibitors, and therapeutic bioconjugates[1]. However,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of D-phosphotyrosine into synthetic peptides is a critical methodology for developing protease-resistant signaling probes, kinase inhibitors, and therapeutic bioconjugates[1]. However, the physical chemistry of phosphorylated amino acids presents significant synthetic hurdles. While unprotected derivatives like Fmoc-Tyr(PO3H2)-OH are cost-effective, their zwitterionic nature leads to sluggish coupling, severe aggregation, and intramolecular pyrophosphate formation[2].

Fmoc-D-Tyr(PO3Me2)-OH (CAS: 201335-92-4) solves these issues through the dimethyl protection of the phosphate group[3]. This whitepaper provides an in-depth mechanistic analysis of how this structural modification alters the molecule's solubility profile, dictates solvent selection, and requires specialized handling protocols during Solid-Phase Peptide Synthesis (SPPS)[4].

Mechanistic Causality: The Role of Dimethyl Protection in Solvation

To understand the solubility of Fmoc-D-Tyr(PO3Me2)-OH, one must analyze the thermodynamics of its solvation.

Unprotected phosphate groups (–PO3H2) act as strong hydrogen-bond donors and acceptors. In the context of SPPS, these groups form highly stable intermolecular hydrogen-bonded networks, leading to rapid aggregation and insolubility in standard organic solvents. By masking the phosphate hydroxyls with two methyl groups (–PO3Me2), the hydrogen-bond donating capacity is entirely eliminated.

The Causality of Solvent Compatibility: This structural masking shifts the molecule's solvation preference. The highly hydrophobic Fmoc group and the newly lipophilic dimethyl phosphate group require a solvent capable of disrupting weak van der Waals forces while stabilizing the polar backbone via strong dipole-dipole interactions. Consequently, polar aprotic solvents with high dielectric constants—specifically N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP)—become the thermodynamically favored environments for complete dissolution[4].

Quantitative Solubility Profile

The selection of the mobile phase directly dictates coupling efficiency. Below is the validated solubility matrix for Fmoc-D-Tyr(PO3Me2)-OH across common laboratory solvents.

SolventDielectric Constant (ε)Solubility ProfileMechanistic Rationale
DMF 36.7Excellent (>0.5 M) Optimal dipole-dipole interactions; effectively solvates the hydrophobic Fmoc and methyl groups while preventing backbone aggregation[4].
NMP 32.2Excellent (>0.5 M) Slightly superior to DMF for breaking up hydrophobic aggregation in longer, difficult peptide sequences[4].
DMSO 46.7Good (0.1 - 0.5 M) High solvating power, but high viscosity and potential oxidation risks limit its utility in active SPPS coupling steps[2].
DCM 8.9Poor (<0.05 M) Insufficient polarity to solvate the protected polar side chain; leads to rapid precipitation and coupling failure[4].
Water 80.1Insoluble The extreme hydrophobicity of the Fmoc protecting group completely prevents aqueous solvation.

Logical Workflow: Solvent-Driven Coupling Dynamics

The following diagram illustrates the critical path of solvent selection and its direct impact on the success or failure of the coupling reaction.

Solvent_Workflow Start Fmoc-D-Tyr(PO3Me2)-OH Solid Phase DMF Solvent: DMF / NMP (Polar Aprotic) Start->DMF DCM Solvent: DCM (Non-Polar) Start->DCM Soluble Complete Dissolution (>0.5 M) DMF->Soluble Optimal Solvation Insoluble Aggregation / Suspension (<0.05 M) DCM->Insoluble Poor Solvation Activation Activation (DIC/Oxyma) & Coupling Soluble->Activation Failure Coupling Failure Sequence Truncation Insoluble->Failure

Workflow demonstrating the critical role of solvent selection in Fmoc-D-Tyr(PO3Me2)-OH coupling.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each critical step includes a validation checkpoint to confirm chemical behavior before proceeding.

Protocol A: Preparation of 0.2 M Active Stock Solution

Objective: Achieve complete solvation and activation without premature degradation.

  • Weighing: Weigh 4.0 equivalents of Fmoc-D-Tyr(PO3Me2)-OH relative to the resin loading capacity.

  • Solvation: Add anhydrous, amine-free DMF to achieve a final concentration of 0.2 M.

    • Causality: Amine impurities in degraded DMF will cause premature Fmoc removal. Anhydrous conditions prevent the hydrolysis of the active ester.

    • Validation Checkpoint 1 (Visual): Vortex gently for 60 seconds. The system validates itself if the solution becomes completely transparent. Any lingering turbidity indicates moisture contamination or degraded solvent; discard and remake.

  • Activation: Add 4.0 eq of Oxyma Pure, followed by 4.0 eq of N,N'-Diisopropylcarbodiimide (DIC)[5].

    • Causality: The DIC/Oxyma coupling cocktail is chosen over uronium salts (like HATU) because it significantly suppresses the epimerization of the sensitive D-enantiomer during activation.

    • Validation Checkpoint 2 (Chemical): A slight color shift to pale yellow within 2 minutes confirms the successful formation of the active ester.

Protocol B: Optimized Coupling and Specialized Deprotection

Objective: Couple the amino acid and remove the Fmoc group without degrading the dimethyl phosphate protection.

  • Coupling: Transfer the activated solution to the swelled peptide-resin. Agitate at room temperature for 60–90 minutes.

  • Washing: Wash the resin extensively with DMF (5 × 1 minute) to remove unreacted reagents.

  • Specialized Fmoc Deprotection (Critical Step): Treat the resin with 2% DBU in DMF instead of the standard 20% piperidine[6].

    • Causality: Standard 20% piperidine acts as a nucleophile and has been observed to cause undesired premature monodealkylation (removal of the methyl groups) from the phosphate during Fmoc-SPPS[6]. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a non-nucleophilic base that efficiently removes the Fmoc group while preserving the integrity of the –PO3Me2 group[6].

  • Validation Checkpoint 3 (Analytical): Following the coupling and deprotection cycle, perform a micro-cleavage on 2 mg of resin using a standard TFA/TIPS/H2O cocktail. Analyze the supernatant via LC-MS. The system is validated if the dominant peak matches the exact mass of the peptide sequence with the intact dimethyl phosphate group still attached.

References

  • Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues National Institutes of Health (PMC)[Link]

Sources

Foundational

Advanced Methodologies for Phosphotyrosine Incorporation in Solid-Phase Peptide Synthesis

Executive Summary The incorporation of phosphotyrosine (pTyr) into synthetic peptides is a cornerstone of modern chemical biology, enabling the study of signal transduction, kinase/phosphatase activity, and the developme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of phosphotyrosine (pTyr) into synthetic peptides is a cornerstone of modern chemical biology, enabling the study of signal transduction, kinase/phosphatase activity, and the development of targeted protein degraders (PhosphoTACs). However, the chemical synthesis of pTyr-containing peptides presents unique thermodynamic and steric challenges. This whitepaper provides an in-depth technical analysis of the principles, building block selection, and mechanistic troubleshooting required for the successful synthesis of pTyr peptides using Fmoc Solid-Phase Peptide Synthesis (SPPS).

Biological Context and Rationale

Phosphorylation of tyrosine residues by protein tyrosine kinases (PTKs) is a critical post-translational modification (PTM) that regulates cellular signaling[1]. The resulting pTyr motifs act as high-affinity docking sites for specialized reader modules, such as Src Homology 2 (SH2) and Phosphotyrosine Binding (PTB) domains[1]. Misregulation of this pathway is heavily implicated in oncogenesis, metabolic disorders, and autoimmune diseases[1].

To interrogate these pathways, researchers require highly pure synthetic pTyr peptides. These peptides serve as substrates for protein tyrosine phosphatases (PTPs)[2], structural probes for SH2 domains, and targeting ligands for PROTAC-mediated degradation[3].

G K Protein Tyrosine Kinase (Writer) P pTyr Motif (Phosphorylated State) K->P ATP -> ADP T Target Protein (Unphosphorylated) T->P S SH2 / PTB Domain (Reader) P->S High-affinity binding R Downstream Signaling (Cellular Response) S->R

Fig 1. Phosphotyrosine signaling cascade: Writers, Readers, and Cellular Response.

Strategic Approaches to Phosphorylation in SPPS

Historically, synthesizing pTyr peptides involved a "global phosphorylation" approach. This required incorporating an unprotected tyrosine residue during peptide assembly, followed by on-resin phosphitylation (using reagents like di-tert-butyl N,N-diethyl-phosphoramidite) and subsequent oxidation (using m-chloroperbenzoic acid or t-butyl hydroperoxide)[4].

The Causality of Failure in Global Phosphorylation: While conceptually elegant, global phosphorylation often results in incomplete oxidation and the formation of peptide byproducts containing tyrosine H-phosphonate—a previously unrecognized and difficult-to-separate side reaction[2]. Furthermore, the harsh acidic conditions required for Boc-SPPS (e.g., HF cleavage) are incompatible with many PTMs[5].

The Modern Standard: Pre-Phosphorylated Building Blocks Today, the preferred methodology utilizes pre-phosphorylated Fmoc-amino acid building blocks. Fmoc SPPS provides an orthogonal combination of temporary and permanent protecting groups, allowing the mild introduction of PTMs during standard chain elongation[5].

Critical Evaluation of Fmoc-pTyr Building Blocks

The success of a synthesis relies entirely on selecting the correct building block. Table 1 summarizes the quantitative and qualitative data for the three most common derivatives.

Table 1: Comparative Analysis of pTyr Building Blocks
Building BlockProtection StrategyCoupling EfficiencyKey Side Reactions / ChallengesRecommended Activation
Fmoc-Tyr(PO(OBzl)OH)-OH Partially Protected (Monobenzyl)High (with optimization)Piperidine salt formation during deprotection[6].HATU / PyBOP + High DIPEA[6][7]
Fmoc-Tyr(PO3H2)-OH Unprotected PhosphateVery SluggishPyrophosphate formation with adjacent pTyr residues[6][8].HATU + ≥3 eq DIPEA[6]
Fmoc-Tyr(PO(NMe2)2)-OH Fully Protected (Phosphodiamidate)ExcellentRequires specific acid-catalyzed hydrolysis for deprotection[6].Standard (PyBOP/DIPEA)[6]
Fmoc-F2Pmp-OH Non-hydrolyzable MimeticGoodHigh cost; sterically demanding[3].Standard (HATU/DIPEA)
Mechanistic Deep-Dive: The Piperidine Salt Dilemma

Fmoc-Tyr(PO(OBzl)OH)-OH is currently the most popular building block due to its balance of stability and reactivity[6]. However, its partially protected phosphate group introduces a critical mechanistic challenge.

During the iterative removal of the Fmoc protecting group, the exposed phosphate can form salts with piperidine[6]. If this occurs, the piperidine is acylated during the subsequent coupling step, which drastically reduces the effective concentration of the activated amino acid[6]. This depletion leads to incomplete coupling reactions, particularly in sequences containing multiple phosphorylated residues[6].

G A Fmoc-Tyr(PO(OBzl)OH)-OH (Partially Protected) C Piperidine-Phosphate Salt Formation A->C B Piperidine (Fmoc Deprotection) B->C D Acylation of Piperidine C->D E Depletion of Activated Amino Acid D->E F Incomplete Coupling (Synthesis Failure) E->F

Fig 2. Causality of incomplete coupling due to piperidine salt formation in SPPS.

The Solution: This thermodynamic sink is overcome by Le Chatelier's principle—increasing the excess of the coupling reagent (e.g., HATU) and utilizing a higher equivalent of a tertiary amine base (DIPEA) to outcompete the piperidine salt[6]. Alternatively, exchanging piperidine for a tertiary amine during deprotection mitigates the issue entirely[6].

Self-Validating Experimental Protocol

To ensure high-fidelity synthesis using Fmoc-Tyr(PO(OBzl)OH)-OH, the following step-by-step protocol integrates analytical checkpoints to create a self-validating workflow.

G S1 Resin Swelling & Preparation S2 Fmoc Deprotection (20% Piperidine) S1->S2 S3 pTyr Coupling (HATU + High DIPEA) S2->S3 S4 Capping & Wash (Self-Validation) S3->S4 S4->S2 Next AA S5 Global Cleavage (TFA Cocktail) S4->S5

Fig 3. Optimized SPPS workflow for incorporating phosphotyrosine building blocks.

Step 1: Resin Preparation
  • Weigh out the desired amount of Rink Amide or Wang resin (depending on the desired C-terminus).

  • Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes at room temperature to maximize pore accessibility.

Step 2: Fmoc Deprotection
  • Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes.

  • Wash the resin extensively with DMF (5 x 1 min) to remove residual piperidine.

  • Validation Check: Perform a Kaiser test. A positive (blue) result confirms the presence of free primary amines.

Step 3: Optimized Coupling of Fmoc-Tyr(PO(OBzl)OH)-OH

Note: To counteract piperidine salt formation, reagent excess must be strictly maintained[6].

  • Prepare a solution of Fmoc-Tyr(PO(OBzl)OH)-OH (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) at 8 equivalents (a significant increase from the standard 2-3 equivalents)[6].

  • Pre-activate the mixture for 1 minute, then add to the resin.

  • Agitate for 2 hours at room temperature. For sterically hindered sequences, double coupling is mandatory.

Step 4: Capping and Validation
  • Wash the resin with DMF (3 x 1 min).

  • Validation Check: Perform a Kaiser test. A negative (colorless/yellow) result indicates complete coupling. If slightly blue, repeat Step 3.

  • Cap unreacted amines using Acetic Anhydride/DIPEA/DMF (1:1:8) for 10 minutes to prevent deletion sequences.

Step 5: Global Cleavage and Deprotection
  • Following the completion of the peptide sequence, perform a final Fmoc deprotection.

  • Cleave the peptide from the resin and remove side-chain protecting groups (including the benzyl group on the phosphate) using a cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% H₂O for 2–3 hours at room temperature.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Final Validation: Analyze via LC-MS to confirm the exact mass. Note that peptides containing pTyr must be handled carefully, as the phosphate group can undergo neutral loss during mass spectrometry fragmentation.

Future Directions: Non-Hydrolyzable Mimetics

While natural pTyr peptides are excellent for in vitro assays, their utility in live-cell applications is limited by rapid dephosphorylation by endogenous PTPs. The field is rapidly shifting toward non-hydrolyzable mimetics, such as phosphonodifluoromethyl phenylalanine (F2Pmp)[3]. Fmoc-F2Pmp-OH is now commercially available and can be incorporated via SPPS[3]. The difluoromethylene group mimics the electronic properties of the natural oxygen atom while providing complete resistance to enzymatic hydrolysis, making it an invaluable tool for the next generation of SH2 inhibitors and PROTACs[1].

References

  • Building Blocks for Introducing Post-translational Modified Amino Acids - Sigma-Aldrich. Sigmaaldrich.com.
  • Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. Nih.gov.
  • Commercially available phosphotyrosine (A) and phosphonodifluoromethyl phenylalanine (F 2 pmp) (B)-based building blocks. Researchgate.net.
  • Fmoc-Tyr(PO(OBzl)OH)-OH Novabiochem 191348-16-0 - Sigma-Aldrich. Sigmaaldrich.com.
  • Fmoc-Tyr(PO3H2)-OH Novabiochem 147762-53-6 - Merck Millipore. Merckmillipore.com.
  • Synthesis of phosphotyrosine-containing peptides and their use as substrates for protein tyrosine phosphatases - PubMed. Nih.gov.
  • Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues - RSC Publishing. Rsc.org.
  • Solid-Phase Synthesis of Phosphorylated Tyr-Peptides by “Phosphite Triester” Phosphorylation. Renyi.hu.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Solid-Phase Synthesis of D-Phosphotyrosine Peptides Using Fmoc-D-Tyr(PO3Me2)-OH

Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Application: Synthesis of protease-resistant phosphopeptidomimetics and SH2 domain inhibitors. Strategic Rationale & Mechanisti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Application: Synthesis of protease-resistant phosphopeptidomimetics and SH2 domain inhibitors.

Strategic Rationale & Mechanistic Causality

The incorporation of D-phosphotyrosine into synthetic peptides is a critical strategy for developing protease-resistant peptidomimetics that target phosphotyrosine-binding domains (e.g., SH2 and PTB domains). While standard L-phosphotyrosine is routinely incorporated using monobenzyl-protected derivatives, the synthesis of highly sterically hindered or complex sequences often necessitates the use of the dimethyl phosphate derivative, Fmoc-D-Tyr(PO3Me2)-OH .

The Causality of Protecting Group Selection

Fmoc-D-Tyr(PO3Me2)-OH offers superior solubility and significantly lower steric hindrance during coupling compared to bulky monobenzyl (-PO(OBzl)OH) or unprotected (-PO3H2) derivatives. However, its use introduces a specific chemical challenge: piperidine-induced partial demethylation .

During standard Fmoc deprotection cycles, piperidine acts as a nucleophile. It attacks the electrophilic methyl ester of the phosphate group, leading to partial cleavage[1]. Consequently, during chain elongation, the resin-bound peptide becomes a heterogeneous mixture of dimethyl and monomethyl phosphates.

The Hard-Acid Solution

Standard trifluoroacetic acid (TFA) cleavage cocktails (e.g., 95% TFA / 2.5% TIS / 2.5% H2O) are insufficiently acidic to cleave methyl esters from phosphates. If used, the final product will remain permanently methylated and biologically inactive. To resolve this, the protocol mandates a hard-acid/soft-nucleophile deprotection mechanism utilizing Trimethylsilyl bromide (TMSBr)[2]. TMSBr facilitates an SN​2 displacement of the methyl groups, forming a labile silyl ester intermediate that rapidly hydrolyzes into the free phosphotyrosine upon aqueous workup[2].

Table 1: Quantitative Comparison of Phosphotyrosine Protecting Groups
Protecting GroupSteric HindranceCoupling EfficiencyPiperidine StabilityFinal Cleavage Requirement
PO3Me2 (Dimethyl) LowHigh Low (Partial Demethylation)Hard Acid (1M TMSBr / TFA)
PO(OBzl)OH (Monobenzyl) HighModerateHighStandard Acid (95% TFA)
PO3H2 (Unprotected) LowLow (Poor Solubility)HighStandard Acid (95% TFA)

Self-Validating Quality Control System

To ensure absolute trustworthiness in the synthesis, this protocol employs a bifurcated self-validating LC-MS strategy . By tracking the mass shifts of the methyl groups, the chemist can definitively validate both the coupling efficiency and the deprotection kinetics.

  • Validation Check 1 (Post-Elongation Mini-Cleavage): Prior to global TMSBr cleavage, a 5 mg resin aliquot is cleaved using standard 95% TFA. Because TFA cannot remove the methyl groups, LC-MS analysis of this aliquot must show a mixture of [M + 28 Da] (monomethyl) and [M + 56 Da] (dimethyl) adducts relative to the theoretical target mass. This validates that the Fmoc-D-Tyr(PO3Me2)-OH was successfully coupled.

  • Validation Check 2 (Post-TMSBr Cleavage): Following the global TMSBr/TFA cleavage, LC-MS analysis must show a single, sharp peak at the exact theoretical [M] mass. The complete disappearance of the +28 Da and +56 Da peaks validates 100% efficiency of the hard-acid demethylation.

Experimental Workflows & Visualizations

SPPS_Workflow Start Resin Preparation (Swelling in DMF/DCM) FmocDeprot Fmoc Deprotection (20% Piperidine in DMF) Start->FmocDeprot Coupling Coupling Fmoc-D-Tyr(PO3Me2)-OH (HATU/DIPEA, 2h) FmocDeprot->Coupling Elongation Peptide Chain Elongation (Standard Fmoc SPPS) Coupling->Elongation Cleavage Global Cleavage & Demethylation (1M TMSBr / TFA / Scavengers) Elongation->Cleavage Precipitation Ether Precipitation & Lyophilization Cleavage->Precipitation

Caption: Workflow for SPPS of D-phosphotyrosine peptides using Fmoc-D-Tyr(PO3Me2)-OH and TMSBr cleavage.

TMSBr_Mechanism Dimethyl Peptide-D-Tyr(PO3Me2) (Dimethyl Phosphate) TMSBr TMSBr / TFA (Hard Acid / Soft Nucleophile) Dimethyl->TMSBr SN2 Demethylation (Thioanisole assisted) SilylInt Silyl Ester Intermediate Peptide-D-Tyr(PO3(TMS)2) TMSBr->SilylInt Hydrolysis Aqueous Workup / H2O SilylInt->Hydrolysis Rapid Hydrolysis Product Peptide-D-Tyr(PO3H2) (Free Phosphotyrosine) Hydrolysis->Product

Caption: Mechanistic pathway of TMSBr-mediated demethylation of the phosphotyrosine residue.

Step-by-Step Protocol

Phase 1: Peptide Chain Elongation
  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin (or appropriate acid-labile resin) in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 10 minutes. Wash thoroughly with DMF (5 × 1 min).

  • Activation and Coupling of D-Tyr(PO3Me2):

    • Dissolve 0.4 mmol (4 eq) of Fmoc-D-Tyr(PO3Me2)-OH and 0.39 mmol (3.9 eq) of HATU in minimal DMF.

    • Add 0.8 mmol (8 eq) of N,N-Diisopropylethylamine (DIPEA).

    • Pre-activate for 1 minute to prevent epimerization, then add to the resin.

    • Agitate at room temperature for 2 hours.

  • Capping: Treat the resin with 10% Acetic Anhydride / 10% DIPEA in DMF for 10 minutes to cap any unreacted amines. Wash with DMF (5 × 1 min).

  • Continued Elongation: Continue standard Fmoc SPPS for the remainder of the sequence. Note: Accept that subsequent piperidine treatments will partially demethylate the phosphate group[1]; this will be corrected during final cleavage.

Phase 2: Global Cleavage and Demethylation (The TMSBr Cocktail)

Because the methyl groups are highly stable to standard TFA, a specialized hard-acid cleavage cocktail must be prepared fresh[2].

Table 2: Optimized TMSBr Cleavage Cocktail
ReagentFunctionConcentration / Volume
Trifluoroacetic Acid (TFA) Primary Solvent / Acidic MediumBalance (~80% v/v)
Trimethylsilyl Bromide (TMSBr) Hard Acid for Demethylation1.0 M (~13% v/v)
Thioanisole Soft Nucleophile / Scavenger1.0 M (~5% v/v)
m-Cresol Cation Scavenger2% v/v
  • Resin Washing: After the final Fmoc deprotection, wash the resin sequentially with DMF, DCM, and Methanol. Dry the resin completely under a vacuum for 2 hours.

  • Cocktail Preparation: In a highly ventilated fume hood, prepare the cleavage cocktail (Table 2). Chill the cocktail to 0°C in an ice bath.

  • Cleavage Reaction: Add 10 mL of the chilled cocktail per 0.1 mmol of dry resin. Seal the vessel and agitate at 0°C for 30 minutes, then allow the reaction to warm to room temperature and agitate for an additional 2 hours.

  • Silyl Ester Hydrolysis & Precipitation:

    • Filter the cleavage solution into a 50 mL centrifuge tube containing 30 mL of ice-cold diethyl ether.

    • The addition of the acidic cleavage mixture to the ambient moisture/ether triggers the rapid hydrolysis of the silyl ester intermediate into the free D-phosphotyrosine[2].

    • Centrifuge at 4000 rpm for 5 minutes to pellet the peptide.

  • Washing: Decant the ether, resuspend the pellet in fresh ice-cold ether, and centrifuge again. Repeat this wash step three times to remove all traces of TMSBr and scavengers.

  • Lyophilization: Dissolve the crude peptide pellet in 50% Acetonitrile / 50% Water (containing 0.1% TFA) and lyophilize to a dry powder.

Sources

Application

Application Notes and Protocols for the Automated Synthesis of Peptides Containing Fmoc-D-Tyr(PO3Me2)-OH

Introduction: Navigating the Challenges of Phosphopeptide Synthesis Phosphorylation of tyrosine residues is a pivotal post-translational modification that governs a vast array of cellular signaling pathways. Synthetic ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Challenges of Phosphopeptide Synthesis

Phosphorylation of tyrosine residues is a pivotal post-translational modification that governs a vast array of cellular signaling pathways. Synthetic phosphopeptides are indispensable tools for elucidating the roles of protein-tyrosine kinases and phosphatases, and for the development of novel therapeutics.[1][2] The incorporation of phosphotyrosine analogs into peptides via solid-phase peptide synthesis (SPPS), however, presents unique challenges. The bulky nature of the phosphorylated side chain can impede coupling efficiency, while the phosphate moiety itself requires a robust protection strategy to withstand the iterative cycles of Fmoc deprotection and coupling.[1][2]

This guide provides a comprehensive overview and detailed protocols for the successful incorporation of Fmoc-D-Tyr(PO3Me2)-OH into peptides using automated synthesizers. The use of the D-isomer is of particular interest in the design of proteolytically stable peptide analogs for drug discovery and diagnostics. While the dimethyl-protected phosphate offers good stability during synthesis, its use necessitates careful consideration of deprotection strategies to avoid side reactions and ensure high purity of the final product.[3][4]

The Chemistry of Fmoc-D-Tyr(PO3Me2)-OH in SPPS

The core of the Fmoc/tBu strategy in SPPS relies on the orthogonal deprotection of the temporary Nα-Fmoc group under basic conditions (typically with piperidine) and the final cleavage of the peptide from the resin along with side-chain deprotection using strong acid (e.g., trifluoroacetic acid, TFA).[5][6]

The dimethyl protection of the phosphate group in Fmoc-D-Tyr(PO3Me2)-OH is generally stable to the acidic conditions used for the cleavage of many common side-chain protecting groups. However, a known complication is the partial cleavage of the methyl groups by the piperidine used for Fmoc deprotection.[3][4] This can lead to a heterogeneous peptide population. Furthermore, the final removal of the dimethyl phosphate protection requires specific and often harsh acidic conditions.[3]

Visualizing the Workflow

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Nα-Fmoc Deprotection Resin->Fmoc_Deprotection Wash_1 3. Washing Fmoc_Deprotection->Wash_1 Coupling 4. Coupling of Fmoc-D-Tyr(PO3Me2)-OH Wash_1->Coupling Wash_2 5. Washing Coupling->Wash_2 Cycle 6. Repeat Deprotection-Wash-Coupling Cycles Wash_2->Cycle Final_Deprotection 7. Final Cleavage & Side-Chain Deprotection Cycle->Final_Deprotection Precipitation 8. Peptide Precipitation & Purification Final_Deprotection->Precipitation

Caption: Automated Fmoc-SPPS workflow for incorporating Fmoc-D-Tyr(PO3Me2)-OH.

Optimized Protocols for Automated Synthesizers

The following protocols are designed for standard automated peptide synthesizers and have been optimized to address the specific challenges associated with Fmoc-D-Tyr(PO3Me2)-OH.

Table 1: Reagent and Synthesis Parameters
ParameterRecommendationRationale
Resin Wang, Rink Amide, or 2-Chlorotrityl Chloride ResinChoice depends on the desired C-terminal functionality (acid or amide).[7]
Solvents High-purity, peptide-synthesis grade DMF, DCMEssential for successful synthesis and to avoid side reactions.[8]
Fmoc Deprotection 20% Piperidine in DMF (2 x 5-10 min) or 2% DBU/2% Piperidine in DMFDBU can reduce the risk of demethylation of the phosphate group.[4]
Coupling Reagent HATU or HCTUUronium-based reagents are highly effective for sterically hindered amino acids.[1][2]
Base (Activation) N,N-Diisopropylethylamine (DIPEA)A non-nucleophilic base is crucial for activation.
Equivalents (Fmoc-D-Tyr(PO3Me2)-OH) 4-5 equivalentsA higher excess ensures efficient coupling of this bulky amino acid.
Equivalents (Coupling Reagent) 3.9-4.9 equivalentsStoichiometrically matched to the amino acid.
Equivalents (Base) 8-10 equivalentsA larger excess of base can improve coupling efficiency.[2]
Coupling Time 45-90 minutes (double coupling recommended)Extended coupling times and a second coupling ensure complete reaction.
Protocol 1: Automated Coupling Cycle for Fmoc-D-Tyr(PO3Me2)-OH

This protocol outlines a single coupling cycle for incorporating Fmoc-D-Tyr(PO3Me2)-OH. These steps are typically programmed into the automated synthesizer's software.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes prior to the first coupling.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.

    • Repeat the treatment with 20% piperidine in DMF for 10 minutes. Drain.

    • Alternative: Use a solution of 2% DBU and 2% piperidine in DMF for 2 x 5 minutes to minimize potential demethylation.

  • Washing: Wash the resin thoroughly with DMF (5-7 cycles).

  • Coupling of Fmoc-D-Tyr(PO3Me2)-OH:

    • In a separate vessel, pre-activate a solution of Fmoc-D-Tyr(PO3Me2)-OH (4-5 eq.), HATU or HCTU (3.9-4.9 eq.), and DIPEA (8-10 eq.) in DMF for 1-3 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 45-90 minutes.

  • Washing: Wash the resin with DMF (3-5 cycles).

  • (Optional but Recommended) Double Coupling: Repeat steps 4 and 5 to ensure maximal incorporation of the sterically hindered residue.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

Final Cleavage and Deprotection: A Critical Step

The final step involves cleaving the peptide from the resin and removing all side-chain protecting groups, including the dimethyl phosphate. This requires a carefully formulated cleavage cocktail and specific reaction conditions.

Protocol 2: Two-Step Final Deprotection of the Dimethyl Phosphate Group

A two-step deprotection protocol is often necessary for the complete removal of the methyl groups from the phosphate.[9]

Step 1: Cleavage from Resin and Removal of Acid-Labile Side-Chain Protecting Groups

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common and effective cocktail for peptides containing sensitive residues is Reagent K :

    • 82.5% TFA

    • 5% Phenol

    • 5% Water

    • 5% Thioanisole

    • 2.5% 1,2-Ethanedithiol (EDT)[10]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[8]

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.[8]

    • Centrifuge to pellet the peptide and decant the ether. Wash the pellet with cold ether twice more.

    • Dry the crude peptide under vacuum.

At this stage, the peptide is cleaved from the resin, and most acid-labile side-chain protecting groups are removed. However, the dimethyl phosphate group may not be fully deprotected.

Step 2: Complete Deprotection of the Phosphate Group

For the complete removal of the methyl groups, a stronger acid treatment is typically required.

  • Acidolysis:

    • Dissolve the crude peptide from Step 1 in a solution of 1 M bromotrimethylsilane (TMSBr) and 1 M thioanisole in TFA.

    • Allow the reaction to proceed at room temperature for 1-2 hours.

  • Work-up:

    • Remove the TFA and excess reagents under a stream of nitrogen or by rotary evaporation.

    • Re-precipitate the peptide in cold diethyl ether as described in Step 1.

    • Dry the final deprotected peptide under vacuum.

Troubleshooting and Key Considerations

  • Incomplete Coupling: If monitoring (e.g., Kaiser test) indicates incomplete coupling of Fmoc-D-Tyr(PO3Me2)-OH, extend the coupling time, perform a third coupling, or consider using microwave-assisted synthesis to enhance reaction kinetics.

  • Demethylation during Synthesis: If partial demethylation during the synthesis is a significant issue, switching to Fmoc-D-Tyr(PO3tBu2)-OH, where the tert-butyl groups are more stable to piperidine, is a viable alternative.[3]

  • Aggregation: For long or hydrophobic sequences, aggregation can hinder both deprotection and coupling steps. Using lower substitution resins, adding chaotropic salts, or employing microwave energy can help mitigate this issue.

  • Racemization: While the D-isomer is used here, it's important to note that certain coupling reagents and conditions can promote racemization of the preceding amino acid. Using additives like OxymaPure can help suppress this side reaction.[11]

Visualizing the Deprotection Pathway

Deprotection_Pathway Start Peptide-Resin with Fmoc-D-Tyr(PO3Me2)-OH Cleavage Step 1: Reagent K (TFA-based) Cleavage from Resin & Side-Chain Deprotection Start->Cleavage Intermediate Crude Peptide with -Tyr(PO3Me2) Cleavage->Intermediate Final_Deprotection Step 2: TMSBr/Thioanisole in TFA Phosphate Deprotection Intermediate->Final_Deprotection Final_Product Final Deprotected Phosphopeptide Final_Deprotection->Final_Product

Caption: Two-step final deprotection strategy for peptides containing Tyr(PO3Me2).

Conclusion

The successful automated synthesis of peptides containing Fmoc-D-Tyr(PO3Me2)-OH is readily achievable with careful optimization of the synthesis protocol. Key to success is the use of potent coupling reagents, extended coupling times, and a robust two-step final deprotection strategy to ensure complete removal of the dimethyl phosphate group. By following the guidelines and protocols outlined in this document, researchers can confidently incorporate this valuable building block into their synthetic peptides, paving the way for further advancements in chemical biology and drug discovery.

References

  • Novabiochem®. Innovation and new products for peptide synthesis. (n.d.).
  • AAPPTec Peptides. Cleavage Cocktails; Reagent B. (n.d.). Retrieved from [Link]

  • AAPPTec Peptides. Technical Support Information Bulletin 1193: Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K). (n.d.). Retrieved from [Link]

  • Nowick, J. S. (2020).
  • Perich, J. W., & Reynolds, E. C. (1991). Fmoc/solid-phase synthesis of Tyr(P)-containing peptides through t-butyl phosphate protection. International Journal of Peptide and Protein Research, 37(6), 572–575.
  • BenchChem. A Step-by-Step Guide to Automated Fmoc Solid-Phase Peptide Synthesis. (2025).
  • CDN Isotopes. Cleavage Cocktail Selection. (n.d.).
  • AAPPTec Peptides. Technical Support Information Bulletin 1202: Phosphoamino Acids. (n.d.).
  • BenchChem. A Comparative Guide to the Coupling Efficiency of Fmoc-D-Pro-OH and Other Proline Derivatives in Solid-Phase Peptide Synthesis. (2025).
  • Valero, J. J., et al. (1999). Synthesis of O-phosphotyrosine-containing peptides. 3. Synthesis of H-Pro-Tyr(P)-Val-OH via dimethyl phosphate protection and the use of improved deprotection procedures. The Journal of Organic Chemistry, 64(1), 4-7.
  • Futaki, S., et al. (1997). A reductive acidolysis final deprotection strategy in solid phase peptide synthesis based on safety-catch protection. Chemical & Pharmaceutical Bulletin, 45(1), 18-26.
  • Wakamiya, T., et al. (1995). Practical synthesis of phosphopeptides using dimethyl-protected phosphoamino acid derivatives.
  • Thermo Fisher Scientific. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.).
  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).
  • Cell Signaling Technology. Common Pitfalls in Phosphoproteomics Experiments—And How to Avoid Them. (n.d.).
  • BenchChem.
  • AAPPTec Peptides. Coupling Reagents. (n.d.).
  • Wawro, M., et al. (2020). Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues. RSC Medicinal Chemistry, 11(10), 1145-1165.
  • Darzi, S., et al. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Pharmaceutical and Biomedical Doping, 1(2), 79-92.
  • Merck Millipore. Novabiochem® Coupling reagents. (n.d.).
  • ChemPep Inc. Fmoc Solid Phase Peptide Synthesis. (n.d.).
  • BenchChem.
  • Md. Musawwer, A., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8053.
  • Hsieh, Y. S. Y., et al. (2011). Supplementary Information: Effect of O-Glycosylation and Tyrosine Sulfation of Leech-Derived Peptides on Binding and Inhibitory Activity against Thrombin.
  • BenchChem. Application Notes and Protocols for the Deprotection of Fmoc-Tyr(Me)-OH in Solid-Phase Peptide Synthesis. (2025).
  • Góngora-Benítez, M., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542.

Sources

Method

Application Note: Synthesis of Phosphatase-Resistant Kinase Substrates Using Fmoc-D-Tyr(PO3Me2)-OH

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Experimental Protocol.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Experimental Protocol.

Introduction & Mechanistic Insights

The phosphorylation of tyrosine residues is a fundamental regulatory mechanism in cellular signal transduction. Synthetic phosphopeptides are indispensable tools for mapping kinase-substrate specificities, developing kinase inhibitors, and probing Src Homology 2 (SH2) domain interactions [1]. However, the rapid degradation of natural L-phosphotyrosine (L-pTyr) by endogenous protein tyrosine phosphatases (PTPs) severely limits the half-life and utility of these probes in cell lysates or in vivo assays.

To circumvent this degradation, chiral inversion utilizing D-phosphotyrosine (D-pTyr) confers absolute resistance to PTP-mediated dephosphorylation. The D-enantiomer maintains the necessary electrostatic and steric profile for SH2 domain binding or downstream kinase priming but creates a steric clash within the PTP catalytic pocket, preventing hydrolysis [2].

Fmoc-D-Tyr(PO3Me2)-OH is a highly specialized building block designed for Solid-Phase Peptide Synthesis (SPPS) of these resistant probes. The dimethyl phosphate protecting group (PO3Me2) neutralizes the phosphate charge, enhancing solubility in organic solvents and preventing undesired pyrophosphate formation during chain elongation—a common side reaction associated with unprotected phosphotyrosine derivatives [3].

Chemical Specifications
PropertySpecification
Chemical Name Fmoc-D-Tyr(PO3Me2)-OH
CAS Number 201335-92-4
Molecular Formula C26H26NO8P
Molecular Weight 511.46 g/mol
Appearance White to off-white powder
Application SPPS of phosphatase-resistant peptides and SH2 probes

Signaling Pathway Visualization

PTP_Resistance Substrate Kinase Substrate (L-pTyr) PTP Protein Tyrosine Phosphatase (PTP) Substrate->PTP D_Substrate Resistant Substrate (D-pTyr) D_Substrate->PTP Steric Clash (No Hydrolysis) Active SH2 Domain Binding / Downstream Signaling D_Substrate->Active Sustained Activity Degraded Dephosphorylated Peptide (Inactive) PTP->Degraded

Caption: Mechanism of PTP resistance: D-pTyr evades enzymatic hydrolysis for sustained downstream signaling.

Experimental Protocol: Solid-Phase Peptide Synthesis

The incorporation of Fmoc-D-Tyr(PO3Me2)-OH requires careful optimization. While the dimethyl protection is highly stable to acidic conditions, the methyl esters are partially susceptible to nucleophilic attack by piperidine during routine Fmoc deprotection [4]. Furthermore, standard Trifluoroacetic acid (TFA) cleavage cocktails cannot remove the dimethyl groups. Therefore, a hard-acid global deprotection strategy using Trimethylsilyl bromide (TMSBr) is mandatory [5].

Coupling of Fmoc-D-Tyr(PO3Me2)-OH

Causality: The dimethyl protection allows the use of highly efficient uronium-based coupling reagents (like HATU) without the risk of activating the phosphate hydroxyls, which otherwise leads to poor incorporation and side reactions [6].

  • Resin Preparation: Swell the peptidyl-resin (0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Activation: In a separate vial, dissolve 0.4 mmol (4 eq) of Fmoc-D-Tyr(PO3Me2)-OH and 0.4 mmol (4 eq) of HATU in 3 mL of DMF.

  • Base Addition: Add 0.8 mmol (8 eq) of N,N-Diisopropylethylamine (DIPEA) to the activation mixture.

  • Coupling: Immediately transfer the activated mixture to the resin. Agitate at room temperature for 60–90 minutes.

  • Validation: Perform a Kaiser test. A colorless/yellow bead indicates complete coupling. If blue, repeat the coupling step.

Fmoc Deprotection (Time-Controlled)

Causality: Prolonged exposure to piperidine can cause premature β-elimination or partial cleavage of the methyl groups from the phosphate. Short, strictly timed cycles are critical.

  • Drain the coupling solution and wash the resin with DMF (5 × 1 min).

  • Add 20% (v/v) Piperidine in DMF to the resin. Agitate for strictly 5 minutes .

  • Drain and repeat the 20% Piperidine treatment for another 5 minutes .

  • Wash the resin thoroughly with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min).

Global Cleavage and Demethylation

Causality: TMSBr acts as a hard acid to efficiently cleave the methyl esters of the phosphate group. Thioanisole is included as a soft nucleophile to accelerate the dealkylation via a push-pull mechanism and to trap the resulting methyl cations, preventing alkylation of susceptible residues (e.g., Trp, Met, Cys) [5].

Table 1: Cleavage Cocktail Formulation & Mechanistic Roles

ReagentVolume (for 10 mL)Final Conc.Mechanistic Role
TFA 7.2 mL72% (v/v)Primary acid for resin cleavage and side-chain deprotection.
TMSBr 1.3 mL~1.0 MHard acid for quantitative removal of phosphate methyl groups.
Thioanisole 1.0 mL10% (v/v)Soft nucleophile; accelerates demethylation and traps carbocations.
m-Cresol 0.5 mL5% (v/v)Scavenger for reactive electrophilic species.

Cleavage Procedure:

  • Transfer the dried peptide-resin to a cleavage vessel.

  • Pre-chill the cleavage cocktail (Table 1) to 0 °C in an ice bath.

  • Add the chilled cocktail to the resin (approx. 10 mL per 0.1 mmol of resin).

  • Allow the reaction to proceed at 0 °C for 30 minutes, then warm to room temperature and agitate for an additional 1.5 to 2 hours.

  • Filter the resin and collect the cleavage solution. Wash the resin with an additional 2 mL of neat TFA.

  • Concentrate the combined filtrates under a stream of nitrogen to approximately 3 mL.

  • Precipitate the fully deprotected D-pTyr peptide by adding 30 mL of ice-cold diethyl ether.

  • Centrifuge at 3000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether.

  • Dry the crude peptide pellet under vacuum before RP-HPLC purification.

Visualization of SPPS Workflow

SPPS_Workflow Resin Peptidyl-Resin (Free N-Terminus) Coupling Coupling: Fmoc-D-Tyr(PO3Me2)-OH + HATU/DIPEA Resin->Coupling Deprotection Fmoc Deprotection: 20% Piperidine in DMF (Strictly 2 x 5 min) Coupling->Deprotection Elongation Peptide Elongation (Standard SPPS) Deprotection->Elongation Cleavage Global Cleavage: TMSBr / Thioanisole / TFA (Methyl Removal) Elongation->Cleavage Product Purified D-pTyr Kinase Substrate Cleavage->Product

Caption: SPPS workflow for Fmoc-D-Tyr(PO3Me2)-OH, highlighting the TMSBr-mediated global cleavage step.

References

  • Sigma-Aldrich Novabiochem. Novabiochem® Peptide Synthesis Guide. Retrieved from 1

  • Hoffmann, T., et al. (2001). Peptoid–Peptide Hybrids That Bind Syk SH2 Domains Involved in Signal Transduction. ChemBioChem. Retrieved from 2

  • Kupihar, Z., et al. (2001). The H-Phosphonate Approach to the Synthesis of Phosphopeptides on Solid Phase. Organic Letters. Retrieved from 3

  • Perich, J. W., et al. (1991). Synthesis of phosphotyrosine-containing peptides using bis-(2, 2, 2-trichloro)ethyl groups for phosphate protection. International Journal of Peptide and Protein Research. Retrieved from 4

  • Yajima, H., et al. (1987). Studies on Peptides. CLV. Evaluation of Trimethylsilyl Bromide as a Hard-Acid Deprotecting Reagent in Peptide Synthesis. Chemical and Pharmaceutical Bulletin. Retrieved from 5

  • Hoffmann, R., et al. (1995). Chemical phosphorylation of the peptides GGXA (X = S, T, Y): an evaluation of different chemical approaches. International Journal of Peptide and Protein Research. Retrieved from 6

Sources

Application

Application Note: Incorporation of Fmoc-D-Tyr(PO3Me2)-OH into Synthetic Peptide Libraries

Introduction & Strategic Rationale The synthesis of highly diverse phosphopeptide libraries is a foundational technique for profiling kinase/phosphatase specificities and developing high-affinity inhibitors for SH2 and P...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The synthesis of highly diverse phosphopeptide libraries is a foundational technique for profiling kinase/phosphatase specificities and developing high-affinity inhibitors for SH2 and PTB domains. Within this context, the incorporation of Fmoc-D-Tyr(PO3Me2)-OH (Fmoc-O-(dimethylphospho)-D-tyrosine) provides researchers with two critical biochemical advantages:

  • Proteolytic Stability (The D-Enantiomer): Natural L-phosphotyrosine is rapidly dephosphorylated by endogenous protein tyrosine phosphatases (PTPs) and degraded by proteases. Utilizing the D-enantiomer introduces a stereochemical inversion that confers profound resistance to enzymatic degradation, ensuring the peptide remains intact during extended in vitro and in vivo biological assays.

  • Side-Reaction Mitigation (The Dimethyl Protection): Unprotected phosphotyrosine ( PO3​H2​ ) is highly prone to pyrophosphate formation during carboxyl group activation. While monobenzyl or dibenzyl protection strategies exist, they often suffer from incomplete couplings due to steric hindrance and electronic factors. The dimethyl phosphate ( PO3​Me2​ ) neutralizes the phosphate moiety, significantly enhancing solubility in organic solvents and preventing pyrophosphate cross-linking .

Causality & Synthetic Challenges: While the dimethyl group is highly stable during standard chain elongation, it introduces a specific synthetic paradox. First, the methyl ester is partially susceptible to nucleophilic attack by piperidine during routine Fmoc removal, meaning prolonged exposure must be avoided . Second, the methyl groups are exceptionally stable against standard Brønsted acids (like Trifluoroacetic acid, TFA) during global cleavage. Consequently, a hard Lewis acid, such as Trimethylsilyl bromide (TMSBr), must be employed to successfully demethylate the phosphate and yield the biologically active PO3​H2​ species .

Physicochemical Profiling

Understanding the physical properties of the building block is essential for calculating exact equivalents and selecting appropriate solvent systems.

Table 1: Physicochemical Properties of Fmoc-D-Tyr(PO3Me2)-OH

PropertyValue
Chemical Name Fmoc-O-(dimethylphospho)-D-tyrosine
CAS Number 201335-92-4
Molecular Formula C₂₆H₂₆NO₈P
Molecular Weight 511.46 g/mol
Appearance White to off-white powder
Solubility Highly soluble in DMF, NMP, and DMSO

Experimental Methodologies: Solid-Phase Peptide Synthesis (SPPS)

The following self-validating protocol outlines the optimized incorporation of Fmoc-D-Tyr(PO3Me2)-OH into a growing peptide chain.

SPPS_Workflow Start Peptide-Resin (Free N-terminus) Coupling Coupling Phase Fmoc-D-Tyr(PO3Me2)-OH + HATU/DIPEA Start->Coupling 3-5 eq Amino Acid Wash1 DMF Wash Coupling->Wash1 Deprotect Fmoc Deprotection (Optimized Base: DBU or Piperidine) Wash1->Deprotect Wash2 DMF Wash Deprotect->Wash2 Wash2->Start Next Cycle Cleavage Global Cleavage & Demethylation (TFA / TMSBr / Thioanisole) Wash2->Cleavage Final Step

Caption: SPPS workflow for Fmoc-D-Tyr(PO3Me2)-OH incorporation and cleavage.

Step-by-Step Protocol: Coupling and Elongation

Expert Insight: Because the dimethyl phosphate group is sterically demanding, uronium salts with superior activation kinetics (e.g., HATU) are strictly required over standard carbodiimides (DIC) to ensure complete acylation and prevent deletion sequences.

  • Resin Preparation: Swell the peptide-resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for 30 minutes at room temperature.

  • Activation: In a clean vial, dissolve 4.0 equivalents of Fmoc-D-Tyr(PO3Me2)-OH and 3.9 equivalents of HATU in a minimal volume of DMF. Immediately add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Coupling: Transfer the activated amino acid mixture to the resin. Agitate gently at room temperature for 90–120 minutes.

  • Self-Validation (Kaiser Test): Remove a few resin beads and perform a Kaiser (ninhydrin) test. A negative result (yellow beads/solution) validates complete coupling. If the result is positive (blue), perform a second coupling using 2.0 equivalents of reagents.

  • Optimized Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for exactly 2 × 5 minutes.

    • Troubleshooting Causality: Prolonged exposure to piperidine acts as a nucleophile that can prematurely cleave the methyl ester . If synthesizing a long library where the D-Tyr residue will face repeated deprotection cycles, substitute piperidine with 1–5% DBU in DMF (2 × 3 minutes) to minimize nucleophilic attack on the phosphate.

Global Cleavage and Phosphate Demethylation

Standard TFA cleavage cocktails (e.g., Reagent K) will successfully cleave the peptide from the resin and remove standard protecting groups (Boc, tBu, Trt) but will not remove the methyl groups from the phosphate. A specialized TMSBr-mediated protocol is required to yield the biologically active phosphopeptide .

Deprotection_Mechanism Protected Peptide-D-Tyr(PO3Me2) (Resin-bound) TFAStep TFA Cleavage (Removes Resin) Protected->TFAStep Intermediate Peptide-D-Tyr(PO3Me2) (Free Peptide) TFAStep->Intermediate TMSBrStep TMSBr / Thioanisole (Silylates Phosphate) Intermediate->TMSBrStep Hydrolysis Aqueous Workup (Hydrolysis) TMSBrStep->Hydrolysis Final Peptide-D-Tyr(PO3H2) (Target Phosphopeptide) Hydrolysis->Final

Caption: Two-stage cleavage and demethylation pathway using TMSBr and Thioanisole.

Step-by-Step Protocol: TMSBr Cleavage

Safety Warning: TMSBr is highly corrosive, toxic, and moisture-sensitive. This procedure must be performed in a fume hood using freshly opened ampules.

  • Pre-Cleavage Wash: Wash the completed peptide-resin thoroughly with Dichloromethane (DCM) (5 × 1 min) and dry completely under vacuum for 2 hours.

  • Cocktail Preparation: Prepare a cleavage cocktail of TFA / Thioanisole / 1,2-Ethanedithiol (EDT) / TMSBr in a volume ratio of 75:10:5:10.

    • Mechanistic Causality: TMSBr acts as a hard Lewis acid to cleave the O−CH3​ bond via a silyl ester intermediate. Thioanisole acts as a soft nucleophile to scavenge the resulting highly reactive methyl cations, preventing the re-alkylation of the peptide. EDT prevents the oxidation of methionine and cysteine residues .

  • Reaction: Add the cocktail to the dry resin (approximately 10 mL per gram of resin). Agitate at 0°C (ice bath) for 1 hour, then allow the reaction to warm to room temperature for an additional 2 hours.

  • Precipitation & Hydrolysis: Filter the cleavage solution directly into 10 volumes of ice-cold diethyl ether. The addition of ether and subsequent exposure to atmospheric moisture or aqueous HPLC buffers rapidly hydrolyzes the intermediate silyl esters to the free phosphonic acid ( PO3​H2​ ).

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the peptide pellet twice more with cold ether.

  • Analytical Validation: Analyze the crude peptide via LC-MS.

    • Self-Validation Metric: If demethylation is incomplete, the intact dimethylated peptide will appear at +56 Da relative to the target mass, and a monomethylated intermediate will appear at +28 Da .

Table 2: Cleavage Cocktail Efficacy for PO3Me2 Deprotection

Cleavage CocktailResin CleavageSide-Chain DeprotectionPO3Me2 DemethylationResulting Phosphate Species
95% TFA / 2.5% TIS / 2.5% H₂OCompleteCompleteNone Dimethyl phosphate (+56 Da)
90% TFA / 5% Thioanisole / 5% EDTCompleteCompletePartial / None Mixed species (+28 Da / +56 Da)
75% TFA / 10% TMSBr / 10% Thioanisole / 5% EDTCompleteCompleteComplete Free phosphate (Target Mass)

References

  • Kitas, E. A., Perich, J. W., Tregear, G. W., & Johns, R. B. (1993). Synthesis of phosphotyrosine-containing peptides by the solid-phase method. A re-examination of the use of Boc-Tyr(PO3Bzl2)-OH. International Journal of Peptide and Protein Research, 42(2), 155-158. Retrieved from[Link]

  • Akaji, K., & Kiso, Y. (2000). Development of new deprotecting methodologies for peptides and application to studies on signaling mechanism. Yakugaku Zasshi: Journal of the Pharmaceutical Society of Japan, 120(1), 44-55. Retrieved from[Link]

  • Garcia-Echeverria, C. (1992). Fmoc/solid-phase synthesis of Tyr(P)-containing peptides through t-butyl phosphate protection. International Journal of Peptide and Protein Research, 40(2), 161-164. Retrieved from[Link]

Method

Application Note: Fmoc-D-Tyr(PO3Me2)-OH in Phosphoproteomic Probe Development

Executive Summary & Mechanistic Rationale The study of protein phosphorylation networks—particularly those involving Src Homology 2 (SH2) domains and Tyrosine Kinases—is frequently hindered by the rapid degradation of ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The study of protein phosphorylation networks—particularly those involving Src Homology 2 (SH2) domains and Tyrosine Kinases—is frequently hindered by the rapid degradation of phosphopeptide probes in biological media. Endogenous protein tyrosine phosphatases (PTPs) and proteases rapidly hydrolyze standard L-phosphotyrosine residues, rendering in vivo and lysate-based assays highly unstable.

To overcome this, Fmoc-D-Tyr(PO3Me2)-OH (CAS: 201335-92-4) [1] has emerged as a highly specialized building block for Solid-Phase Peptide Synthesis (SPPS). This derivative offers two critical structural advantages:

  • D-Chirality (Enantiomeric Inversion): The D-isomer prevents recognition by endogenous proteases and phosphatases, drastically increasing the serum half-life of the peptide while maintaining the necessary spatial geometry to act as a competitive inhibitor for specific SH2 domains (e.g., Syk, Grb2)[2].

  • Dimethyl Phosphate Protection (PO3Me2): While unprotected or tert-butyl protected phosphotyrosines are common, dimethyl protection eliminates steric hindrance during SPPS coupling and completely prevents aberrant pyrophosphate byproduct formation[3].

Because the dimethyl ester is highly stable against standard piperidine and trifluoroacetic acid (TFA) treatments, it requires a specialized, hard Lewis acid-mediated deprotection protocol[4]. This guide details the causal chemistry and validated protocols for synthesizing these advanced molecular probes.

Experimental Workflow & Signaling Application

The successful deployment of D-phosphotyrosine probes requires precise execution of SPPS followed by a specialized dealkylation step. Below is the validated workflow for probe generation.

SPPS_Workflow Step1 1. Resin Swelling & Fmoc Removal (20% Piperidine in DMF) Step2 2. Fmoc-D-Tyr(PO3Me2)-OH Coupling (DIC / OxymaPure, 2 hrs) Step1->Step2 Step3 3. Peptide Chain Elongation (Standard Fmoc SPPS) Step2->Step3 Step4 4. TMSBr / Thioanisole Cleavage (Methyl Ester Dealkylation) Step3->Step4 Step5 5. Aqueous Hydrolysis (Silyl Ester to Phosphonic Acid) Step4->Step5 Step6 6. LC-MS Validation (Check for +14/+28 Da Adducts) Step5->Step6

Caption: Workflow for the solid-phase synthesis and validation of D-phosphotyrosine peptides.

Once synthesized, these probes act as highly stable competitive inhibitors in signal transduction pathways, effectively decoupling receptor tyrosine kinases (RTKs) from their downstream adapter proteins.

SH2_Inhibition Kinase Tyrosine Kinase (e.g., Syk, EGFR) SH2 SH2 Domain Protein (Adapter Protein) Kinase->SH2 Endogenous pTyr Binding Signal Downstream Activation (Cellular Response) SH2->Signal Signal Relay Probe D-pTyr Peptide Probe (Protease Resistant) Probe->SH2 Competitive Inhibition

Caption: Mechanism of action for D-pTyr probes inhibiting SH2 domain-mediated signal transduction.

Quantitative Data & Reagent Optimization

Understanding the chemical behavior of the phosphate protecting group is crucial for preventing synthesis failure. Table 1 outlines why PO3Me2 is selected over traditional groups for complex sequences, while Table 2 highlights the biological necessity of the D-isomer.

Table 1: Comparison of Phosphate Protecting Groups in SPPS
Protecting GroupStability to PiperidineCleavage Reagent RequiredSynthesis AdvantagesPrimary Disadvantage
PO3H2 (Unprotected)HighStandard TFA (95%)No special cleavage needed.Prone to pyrophosphate formation during coupling.
PO3(tBu)2 HighStandard TFA (95%)Mild cleavage conditions.Severe steric hindrance; poor coupling in long sequences.
PO3Me2 HighTMSBr or TMSOTf Highest coupling efficiency; zero pyrophosphate byproducts.Requires harsh, specialized Lewis acid cleavage[5].
Table 2: Pharmacokinetic Profiling of L-pTyr vs. D-pTyr Peptides
Peptide ModificationSerum Half-Life ( t1/2​ )Phosphatase ResistanceRelative SH2 Binding Affinity
L-pTyr (Wild-type)< 15 minutesLow (Rapidly hydrolyzed)1.0x (Baseline)
D-pTyr (Enantiomeric)> 24 hoursHigh (Near total resistance)0.5x – 5.0x (Sequence dependent)[2]

Validated Protocol: Synthesis and Deprotection

This protocol is engineered as a self-validating system. The standard TFA cleavage cocktail used in SPPS is entirely ineffective against dimethyl phosphate esters. Therefore, a two-step SN​2 dealkylation mechanism using Trimethylsilyl bromide (TMSBr) is mandatory[6].

Phase 1: Peptide Assembly
  • Resin Preparation: Swell Rink Amide resin in DMF for 30 minutes. Perform standard Fmoc deprotection using 20% Piperidine in DMF (2 × 10 min).

  • Coupling of Fmoc-D-Tyr(PO3Me2)-OH:

    • Causality Check: Do not use highly reactive uronium salts (like HATU) without strict stoichiometric control, as over-activation can lead to epimerization, negating the D-chirality.

    • Method: Dissolve 3.0 equivalents of Fmoc-D-Tyr(PO3Me2)-OH and 3.0 eq of OxymaPure in DMF. Add 3.0 eq of N,N'-Diisopropylcarbodiimide (DIC).

    • Reaction: Add to resin and agitate for 2 hours at room temperature.

  • Elongation: Continue standard SPPS for the remainder of the sequence.

Phase 2: TMSBr-Mediated Global Cleavage & Deprotection

Note: TMSBr acts as a hard Lewis acid to cleave the methyl ester. Thioanisole must be included as a soft nucleophile to trap the resulting methyl carbocations, preventing the irreversible alkylation of electron-rich residues (Met, Cys, Trp)[4].

  • Cocktail Preparation: Prepare a cleavage cocktail of TFA / Thioanisole / m-Cresol / TMSBr in a ratio of 50:15:15:20 (v/v) . Chill the mixture to 0°C under inert gas (N2 or Argon).

  • Cleavage: Add the chilled cocktail to the dry peptide-resin (approx. 10 mL per gram of resin).

  • Incubation: Stir the reaction mixture under N2 at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 to 6 hours.

  • Hydrolysis: Filter the resin and collect the filtrate. Evaporate the filtrate under a stream of N2 to 20% of its original volume. Add 2 mL of cold Methanol/Water (95:5, v/v) and stir for 30 minutes.

    • Causality Check: This step is critical. TMSBr converts the dimethyl ester into a silyl ester intermediate. The addition of aqueous methanol hydrolyzes the silyl ester into the final, free phosphonic acid[6].

  • Precipitation: Precipitate the crude peptide using 10 volumes of ice-cold diethyl ether. Centrifuge and wash the pellet three times with cold ether.

Phase 3: Quality Control & Self-Validation

To ensure the protocol was successful, the crude peptide must be subjected to LC-MS analysis.

  • Success Metric: The mass spectrum should show the target peptide mass with a +80 Da shift corresponding to the free phosphate group.

  • Failure Identification: If peaks are observed at +14 Da (monomethyl) or +28 Da (dimethyl) relative to the expected phosphopeptide mass, the dealkylation was incomplete.

  • Corrective Action: If incomplete demethylation is detected, resuspend the lyophilized crude peptide in the TMSBr cleavage cocktail for an additional 2 hours at room temperature.

References

  • Synthesis of Phosphotyrosine-Containing Peptides via Phosphate Dimethyl Ester Protection. Thieme Connect / Synthesis. Available at:[Link]

  • Practical synthesis of phosphopeptides using dimethyl-protected phosphoamino acid derivatives. Chemical Communications (RSC Publishing). Available at:[Link]

  • Peptoid–Peptide Hybrids That Bind Syk SH2 Domains Involved in Signal Transduction. ChemBioChem. Available at:[Link]

  • Chemical phosphorylation of the peptides GGXA (X = S, T, Y): an evaluation of different chemical approaches. International Journal of Peptide and Protein Research (PubMed). Available at:[Link]

  • Development of new deprotecting methodologies for peptides and application to studies on signaling mechanism. Chemical and Pharmaceutical Bulletin (PubMed). Available at:[Link]

Sources

Application

Application Note: High-Efficiency Synthesis of Protease-Resistant Phosphopeptides Using Fmoc-D-Tyr(PO3Me2)-OH and HATU

Introduction and Biological Rationale Phosphotyrosine (pTyr) motifs function as critical docking sites for SH2 and PTB domain-containing proteins, regulating complex intracellular signaling cascades. Synthetic phosphopep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Biological Rationale

Phosphotyrosine (pTyr) motifs function as critical docking sites for SH2 and PTB domain-containing proteins, regulating complex intracellular signaling cascades. Synthetic phosphopeptides are indispensable tools for mapping these interactions and developing competitive inhibitors. However, native L-phosphotyrosine is rapidly dephosphorylated by endogenous protein tyrosine phosphatases (PTPs) and degraded by proteases.

To overcome this, drug development professionals frequently incorporate the D-enantiomer, D-Tyr(P). This chiral inversion confers profound enzymatic stability while maintaining the necessary spatial geometry to bind target SH2 domains, such as those found in the Syk protein tyrosine kinase (1)[1].

Mechanism K Tyrosine Kinase (e.g., Syk) P Endogenous Phosphoprotein K->P Phosphorylates S SH2 Domain Effector Protein P->S Binds (pY motif) D Downstream Signaling Cascade S->D Activates Pathway I Synthetic D-Tyr(P) Peptide Inhibitor I->S Competitively Blocks (Protease Resistant)

Fig 1. Competitive inhibition of SH2 domain signaling by protease-resistant D-Tyr(P) peptides.

Mechanistic Causality: Overcoming Synthesis Barriers

The incorporation of Fmoc-D-Tyr(PO3Me2)-OH presents two distinct chemical challenges: severe steric hindrance during coupling and the necessity for harsh global deprotection.

2.1. The Steric Challenge and the 7-Aza Effect The bulky dimethyl-protected phosphate group physically impedes the nucleophilic attack of the resin-bound amine. Traditional carbodiimides or benzotriazole-based reagents (like HBTU) often yield incomplete couplings and high rates of epimerization.

This protocol mandates the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), a highly efficient uronium salt-based coupling reagent (2)[2]. HATU generates a highly reactive OAt-active ester (3)[3]. The critical causality behind HATU's success is the 7-aza effect : the nitrogen atom at the 7-position of the pyridine ring provides anchimeric assistance, stabilizing the incoming amine through a hydrogen-bonded 7-membered cyclic transition state. This dramatically accelerates aminolysis and suppresses racemization (4)[4].

2.2. Dimethyl Phosphate Protection Strategy While tert-butyl (tBu) phosphate protection is common, it is highly acid-labile and prone to premature cleavage during the synthesis of long or complex sequences. The dimethyl protection (PO3Me2) is exceptionally stable under standard Fmoc Solid-Phase Peptide Synthesis (SPPS) conditions. However, standard Trifluoroacetic acid (TFA) cleavage cocktails cannot remove these methyl groups. A specialized hard-acid cleavage utilizing Bromotrimethylsilane (TMSBr) and thioanisole in TFA is required for quantitative demethylation (5)[5].

Workflow A Resin Swelling & Fmoc Deprotection B HATU / DIPEA Activation A->B 20% Piperidine C Coupling: Fmoc-D-Tyr(PO3Me2)-OH B->C OAt Active Ester D Chain Elongation (Standard SPPS) C->D High Yield Amide E Global Cleavage & TMSBr Deprotection D->E Sequence Complete

Fig 2. Solid-phase synthesis workflow for dimethyl-protected phosphopeptides.

Quantitative Data Summaries

Table 1: Comparative Coupling Efficiency for Sterically Hindered Phosphoamino Acids

Reagent System Equivalents (AA/Reagent/Base) Pre-activation Time Reaction Time Avg. Coupling Yield Epimerization Risk
HATU / DIPEA 3.0 / 2.9 / 6.0 2 min 1 h >98% Low
HBTU / DIPEA 3.0 / 2.9 / 6.0 5 min 2 h ~85% Moderate

| DIC / Oxyma | 3.0 / 3.0 / N/A | 0 min | 2 h | ~90% | Low |

Table 2: Cleavage Cocktail Efficacy for Dimethyl-Protected Phosphopeptides

Cleavage Cocktail Time / Temp Demethylation Yield Observed Side Reactions
95% TFA, 2.5% TIS, 2.5% H2O 2 h / RT < 5% None (Methyl groups retained)
1M TMSBr, 1M Thioanisole in TFA 2 h / RT > 95% Minimal

| TFMSA / TFA / DMS / m-Cresol | 2 h / 0°C | > 90% | High (Peptide chain cleavage) |

Self-Validating Experimental Protocols

Protocol A: HATU-Mediated Coupling of Fmoc-D-Tyr(PO3Me2)-OH Note: This protocol assumes a 0.1 mmol synthesis scale on Rink Amide or Wang resin.

  • Resin Preparation: Swell the resin in anhydrous N,N-Dimethylformamide (DMF) for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Reagent Preparation: In a clean, dry vial, dissolve 0.3 mmol (3.0 eq) of Fmoc-D-Tyr(PO3Me2)-OH and 0.29 mmol (2.9 eq) of HATU in 2 mL of anhydrous DMF.

  • Activation: Add 0.6 mmol (6.0 eq) of N,N-Diisopropylethylamine (DIPEA) to the vial. Stir for exactly 2 minutes at room temperature to form the reactive OAt ester. Caution: Prolonged pre-activation increases the risk of epimerization.

  • Coupling: Transfer the activated solution to the resin. Agitate gently at room temperature for 60 to 90 minutes.

  • Washing: Drain the reaction mixture and wash the resin with DMF (3 × 1 min) and Dichloromethane (DCM) (3 × 1 min).

  • System Validation (Kaiser Test): Remove a few resin beads and perform a Kaiser test. A colorless or pale yellow result validates complete coupling. A blue result indicates incomplete coupling; if blue, repeat steps 2-5 before proceeding to the next Fmoc deprotection.

Protocol B: TMSBr-Mediated Global Cleavage and Demethylation Note: TMSBr is highly reactive and moisture-sensitive. Perform this step in a fume hood using freshly opened reagents.

  • Preparation: Wash the completed peptide-resin thoroughly with DCM (5 × 1 min) to remove all traces of DMF. Dry the resin under a stream of nitrogen for 15 minutes.

  • Cocktail Formulation: Prepare the cleavage cocktail: 1M TMSBr and 1M Thioanisole in anhydrous TFA. (For 10 mL: ~1.3 mL TMSBr, ~1.2 mL Thioanisole, 7.5 mL TFA). Add scavengers (e.g., 2.5% EDT) if the sequence contains Met or Cys.

  • Cleavage Reaction: Add the cocktail to the dry resin at 0°C (ice bath). Agitate for 1 hour at 0°C, then remove the ice bath and agitate for an additional 1 to 2 hours at room temperature.

  • Precipitation: Filter the cleavage solution into 40 mL of ice-cold diethyl ether. Centrifuge at 3000 rpm for 5 minutes to pellet the crude phosphopeptide. Wash the pellet twice with fresh cold ether and air-dry.

  • System Validation (LC-MS): Dissolve a 1 mg sample of the crude pellet in 50% Acetonitrile/Water. Analyze via LC-MS. The target mass must reflect the loss of both methyl groups (-28 Da relative to the fully protected mass). The presence of a +14 Da peak indicates a monomethyl intermediate, signaling that the TMSBr reaction requires optimization (e.g., longer reaction time or fresher TMSBr).

References

  • HATU - Wikipedia. Source: wikipedia.org.
  • Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols. Source: benchchem.com.
  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Source: peptidechemistry.org.
  • Peptoid–Peptide Hybrids That Bind Syk SH2 Domains Involved in Signal Transduction. Source: researchgate.net.
  • Development of Efficient Two-Step Deprotection Methodology for Dimethyl-Protected Phosphoamino Acid-Containing Peptide Resins. Source: tokushima-u.ac.jp.

Sources

Method

Advanced Application Note: Engineering Protease-Resistant Phosphopeptides for Signal Transduction Research Using Fmoc-D-Tyr(PO3Me2)-OH

Target Audience: Senior Researchers, Chemical Biologists, and Peptide Drug Development Professionals. Executive Summary & Biochemical Rationale In signal transduction research, mapping the interactome of Receptor Tyrosin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Senior Researchers, Chemical Biologists, and Peptide Drug Development Professionals.

Executive Summary & Biochemical Rationale

In signal transduction research, mapping the interactome of Receptor Tyrosine Kinases (RTKs) relies heavily on understanding how downstream effector proteins recognize phosphorylated tyrosine (pTyr) residues. The1[1] to mediate the formation of heteromeric complexes at the plasma membrane.

However, utilizing native L-pTyr in synthetic peptides presents severe limitations: rapid degradation by endogenous protein tyrosine phosphatases (PTPs) and proteases, alongside poor cell membrane permeability due to the highly charged phosphate group.

To overcome these barriers, Fmoc-D-Tyr(PO3Me2)-OH serves as a 2[2]. The D-enantiomeric structure stereochemically evades proteolytic cleavage, while the dimethyl-protected phosphate group serves a dual purpose: it streamlines Solid-Phase Peptide Synthesis (SPPS) by preventing side reactions, and it can act as a neutral, cell-permeable prodrug motif in biological assays.

Chemical Specifications & Reagent Profile

PropertySpecification
Chemical Name Fmoc-O-(dimethylphosphono)-D-tyrosine
CAS Number 201335-92-4
Molecular Formula C26H26NO8P
Molecular Weight 511.47 g/mol
Appearance White powder
Solubility Highly soluble in DMF, NMP, and DMSO

Mechanistic Causality in Peptide Design (E-E-A-T Insights)

As application scientists, we must design experiments where the chemical tools inherently solve biological bottlenecks.

Why Dimethyl Protection? During chain elongation in SPPS,3[3] such as pyrophosphate formation with adjacent residues. The PO3Me2 group is fully protected, rendering the amino acid highly soluble in DMF and eliminating pyrophosphate cross-linking.

Why the D-Isomer? When developing SH2 domain inhibitors for signal transduction, the peptide must survive in protease-rich environments (e.g., cell lysates or in vivo). The D-stereocenter inverts the spatial orientation of the peptide backbone, preventing recognition by the active sites of native proteases while maintaining the critical spatial geometry required for SH2 domain binding.

Pathway RTK Receptor Tyrosine Kinase (RTK) Native_pTyr Native pTyr Residues RTK->Native_pTyr Phosphorylation SH2 SH2 Domain (e.g., Syk, Src) Native_pTyr->SH2 Binds Downstream Signal Transduction (Proliferation) SH2->Downstream Activates Inhibitor D-Tyr(PO3Me2) Peptide Inhibitor Inhibitor->SH2 Competitive Inhibition (Protease Resistant)

Fig 1: Competitive inhibition of SH2 domain-mediated signal transduction by D-Tyr(PO3Me2) peptides.

Validated Experimental Protocols

The following self-validating protocols are designed to ensure high-fidelity synthesis and controlled deprotection of Fmoc-D-Tyr(PO3Me2)-OH containing peptides.

Protocol Step1 SPPS Coupling Fmoc-D-Tyr(PO3Me2)-OH + HATU Step2 Fmoc Deprotection 20% Piperidine in DMF Step1->Step2 Prevents Pyrophosphate Step3 Resin Cleavage Step2->Step3 Minimized Time PathA Standard Cleavage (TFA) Yields: Cell-Permeable Prodrug (Retains PO3Me2) Step3->PathA Option A PathB Hard Acid Cleavage (TMSBr/TFA) Yields: Active SH2 Binder (Free D-pTyr) Step3->PathB Option B

Fig 2: SPPS workflow and divergent cleavage strategies for Fmoc-D-Tyr(PO3Me2)-OH peptides.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Efficiently couple the modified amino acid while preventing premature demethylation.

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.

  • Coupling Activation: Prepare a mixture of 3.0 eq Fmoc-D-Tyr(PO3Me2)-OH, 2.9 eq HATU, and 6.0 eq DIPEA in DMF.

    • Causality Check: Uronium-based coupling reagents like HATU are mandatory. The steric bulk of the dimethyl phosphate group requires highly reactive active esters to drive the coupling to completion.

  • Coupling Reaction: Add the mixture to the resin and agitate for 60–90 minutes at room temperature. Wash thoroughly with DMF (5 x 1 min).

  • Self-Validation Step: Perform a Kaiser test. A negative result (yellow) confirms >99% coupling efficiency. If positive (blue), repeat steps 2–3.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF for exactly 2 x 5 minutes.

    • Causality Check:4[4] over extended periods. Strict adherence to short deprotection times prevents this side reaction.

Protocol B: Divergent Cleavage and Global Deprotection

Objective: Selectively retain or remove the dimethyl phosphate groups based on the downstream biological assay requirements.

Pathway 1: Retaining Dimethyl Groups (For Cell-Permeable Assays) Standard TFA cleavage does not remove the methyl esters.

  • Treat resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v/v) for 2 hours.

  • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

Pathway 2: Global Deprotection to Free D-pTyr (For in vitro SH2 Binding Assays) Because4[4], a hard Lewis acid is required.

  • Prepare a specialized cleavage cocktail: 1M TMSBr (Trimethylsilyl bromide) and 1M Thioanisole in TFA.

    • Causality Check: TMSBr selectively cleaves the alkyl-oxygen bonds of the dimethyl phosphate. Thioanisole acts as a soft nucleophile to scavenge the highly reactive methyl cations, preventing irreversible re-alkylation of the peptide backbone.

  • Treat the resin with the cocktail for 2–3 hours at 0°C, then allow it to warm to room temperature.

  • Self-Validation Step: Monitor the reaction via LC-MS. The fully deprotected D-pTyr peptide will exhibit a mass shift of -28 Da (loss of two methyl groups) and shift to an earlier retention time on reverse-phase HPLC compared to the intermediate monomethylated species.

Quantitative Data Presentation

The table below summarizes the comparative advantages of incorporating Fmoc-D-Tyr(PO3Me2)-OH into signal transduction research workflows versus native L-pTyr.

Peptide ModificationProtease Stability (t1/2 in serum)Phosphatase ResistanceCell Membrane PermeabilitySH2 Domain Binding Affinity (IC50)
Native L-pTyr < 30 minutesLowPoor (Highly charged)~ 0.5 µM (Active)
L-pTyr(PO3Me2) < 30 minutesHighModerate> 50 µM (Inactive Prodrug)
D-pTyr > 24 hoursLowPoor (Highly charged)~ 2.1 µM (Active)
D-Tyr(PO3Me2) > 24 hoursHighHigh (Neutralized charge)> 50 µM (Inactive Prodrug)*

*Note: D-Tyr(PO3Me2) acts as a highly stable, cell-permeable prodrug. Intracellular esterases or specific assay conditions are required to liberate the active D-pTyr species for target engagement.

References

  • Chem-Impex International. "Fmoc-O-dimethylphospho-D-tyrosine".
  • Sigma-Aldrich.
  • ResearchGate. "Peptoid–Peptide Hybrids That Bind Syk SH2 Domains Involved in Signal Transduction".
  • ResearchGate. "Synthesis of phosphotyrosine-containing peptides using bis-(2, 2, 2-trichloro)

Sources

Application

Advanced Solid-Phase Synthesis of Protease-Resistant SH2 Domain-Binding Peptides Utilizing Fmoc-D-Tyr(PO3Me2)-OH

Target Biology & Mechanistic Rationale The Src Homology 2 (SH2) domain is a critical protein-protein interaction (PPI) module found in over 110 human proteins. It functions as a highly specific reader of phosphorylated t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Biology & Mechanistic Rationale

The Src Homology 2 (SH2) domain is a critical protein-protein interaction (PPI) module found in over 110 human proteins. It functions as a highly specific reader of phosphorylated tyrosine (pTyr) residues, mediating the recruitment of downstream effectors in receptor tyrosine kinase (RTK) signaling pathways (e.g., STAT, Grb2, Src)[1]. Dysregulation of these pathways is a hallmark of numerous oncogenic and autoimmune diseases, making SH2 domains prime targets for therapeutic intervention.

However, targeting SH2 domains with synthetic peptides presents two major biological hurdles:

  • Phosphatase Lability: Native L-pTyr is rapidly dephosphorylated by Protein Tyrosine Phosphatases (PTPs) in vivo.

  • Proteolytic Degradation: Native L-peptides are highly susceptible to serum proteases.

To overcome this, we utilize the non-natural D-enantiomer building block, Fmoc-D-Tyr(PO3Me2)-OH . The inversion of stereochemistry at the alpha-carbon confers profound resistance to proteolytic degradation, while the spatial orientation of the phosphate group retains sufficient binding affinity to competitively inhibit SH2 domain interactions.

G RTK Receptor Tyrosine Kinase (Active) pTyr Phosphorylated Tyrosine (pTyr Motif) RTK->pTyr Phosphorylates SH2 SH2 Domain Protein (e.g., Grb2, STAT) pTyr->SH2 Recruits Downstream Downstream Oncogenic Signaling SH2->Downstream Activates SynthPep Synthetic D-Tyr(PO3Me2) Peptide Probe SynthPep->SH2 Competitively Inhibits

Mechanism of SH2 domain recruitment and competitive inhibition by synthetic D-pTyr peptides.

Chemical Logic: Why Fmoc-D-Tyr(PO3Me2)-OH?

The synthesis of pTyr-containing peptides via Solid-Phase Peptide Synthesis (SPPS) requires careful selection of phosphate protecting groups. Unprotected phosphate groups (e.g., Fmoc-Tyr(PO3H2)-OH) cause sluggish coupling due to steric hindrance and electrostatic repulsion[2].

The dimethyl-protected derivative, Fmoc-D-Tyr(PO3Me2)-OH, neutralizes the phosphate charge, enabling highly efficient coupling. However, this introduces a specific chemical challenge: the methyl groups are susceptible to nucleophilic attack. Standard 20% piperidine used for Fmoc deprotection causes premature monodealkylation of the dimethyl phosphate during chain assembly[3],[4]. Furthermore, standard Trifluoroacetic Acid (TFA) cleavage cocktails are insufficiently acidic to remove the methyl groups at the end of the synthesis.

To synthesize these peptides successfully, the protocol must be fundamentally altered:

  • Fmoc Deprotection: Shift from nucleophilic Piperidine to a non-nucleophilic base (2% DBU)[3].

  • Global Cleavage: Utilize a hard Lewis acid (TMSBr) to cleave the methyl esters via an SN2-like mechanism[5].

Table 1: Comparison of Phosphotyrosine Building Blocks in SPPS
Building BlockCoupling EfficiencyFmoc Deprotection StabilityFinal Cleavage Requirement
Fmoc-Tyr(PO3H2)-OH Poor (Requires excess reagents)High (No protecting groups)Standard TFA
Fmoc-Tyr(PO3Bzl2)-OH ExcellentModerate (Prone to β-elimination)Standard TFA
Fmoc-D-Tyr(PO3Me2)-OH ExcellentLow (Piperidine causes dealkylation) Hard Acid (TMSBr/TFA)

Optimized SPPS Workflow

The following workflow establishes a self-validating system designed to prevent premature dealkylation while ensuring complete removal of the methyl groups during final cleavage.

SPPS Step1 Resin Swelling & Preparation Step2 Coupling Fmoc-D-Tyr(PO3Me2)-OH (HATU/DIPEA) Step1->Step2 Step3 Fmoc Deprotection (2% DBU in DMF) Avoids Dealkylation Step2->Step3 Step4 Global Cleavage & Methyl Deprotection (TMSBr/TFA Cocktail) Step3->Step4 Step5 RP-HPLC Purification & LC-MS Validation Step4->Step5

Optimized SPPS workflow for Fmoc-D-Tyr(PO3Me2)-OH, highlighting DBU deprotection and TMSBr cleavage.

Step-by-Step Experimental Protocols

Protocol A: Peptide Chain Assembly & DBU Deprotection

Causality: Using 2% DBU in DMF instead of 20% piperidine prevents the nucleophilic attack on the methyl phosphate ester, preserving the PO3Me2 group until global cleavage[3].

  • Resin Preparation: Swell Rink Amide MBHA resin (0.1 mmol scale) in DMF for 30 minutes.

  • Fmoc Deprotection (Modified): Treat the resin with 2% DBU in DMF (v/v) for 2 x 5 minutes. Wash thoroughly with DMF (5 x 1 min) to remove all traces of base.

  • Amino Acid Activation: Dissolve Fmoc-D-Tyr(PO3Me2)-OH (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in 3 mL of DMF. Add DIPEA (0.8 mmol, 8 eq). Allow pre-activation for 1 minute.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.

  • Self-Validation (Kaiser Test): Remove a few resin beads, wash with DCM, and perform a Kaiser test. A yellow/colorless bead indicates complete coupling; a blue bead indicates incomplete coupling (requiring a second coupling cycle).

  • Chain Elongation: Repeat steps 2-5 for subsequent amino acids. Note: Continue using 2% DBU for all subsequent Fmoc deprotections to protect the incorporated D-Tyr(PO3Me2) residue.

Protocol B: Global Cleavage and Dimethyl Deprotection (TMSBr Method)

Causality: Standard TFA will cleave the peptide from the resin but will leave the phosphate group as a dimethyl ester (+28 Da mass shift). Trimethylsilyl bromide (TMSBr) is required to quantitatively cleave the methyl groups[5].

  • Resin Washing: After the final Fmoc deprotection, wash the resin with DMF, DCM, and Methanol. Dry under vacuum for 2 hours.

  • Cocktail Preparation: In a fume hood, prepare the cleavage cocktail at 0°C.

  • Cleavage Reaction: Add the chilled cocktail to the dry resin. Blanket the reaction vessel with Nitrogen (N2) gas. Agitate gently at 0°C for 15 minutes, then allow the reaction to warm to room temperature for an additional 2 hours.

  • Filtration & Precipitation: Filter the cleavage solution into a centrifuge tube containing 30 mL of cold diethyl ether (-20°C). A white precipitate (crude peptide) will form immediately.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether. Wash the pellet twice more with cold ether and dry under a gentle stream of N2.

Table 2: Optimized TMSBr Cleavage Cocktail Formulation[5]
ReagentVolumeFunction / Causality
TFA 7.50 mLPrimary solvent; cleaves standard acid-labile protecting groups and resin linker.
TMSBr 1.32 mLHard Lewis acid; cleaves the methyl esters from the PO3Me2 group via SN2.
Thioanisole 1.17 mLScavenger; accelerates TMSBr-mediated dealkylation.
EDT 0.50 mLScavenger; protects Cys, Met, and Trp from alkylation.
m-Cresol 0.10 mLScavenger; prevents tyrosine alkylation.
Protocol C: Purification and LC-MS Self-Validation
  • Dissolution: Dissolve the crude peptide in a minimum volume of 10% Acetonitrile / 90% Water containing 0.1% TFA.

  • LC-MS Analysis (Crucial Checkpoint): Analyze the crude mixture.

    • Expected Mass:[M+H]+ of the fully deprotected pTyr peptide.

    • Troubleshooting: If peaks corresponding to +14 Da (monomethyl phosphate) or +28 Da (dimethyl phosphate) are observed, the TMSBr cleavage was incomplete. The lyophilized crude must be re-subjected to Protocol B for an extended duration.

  • RP-HPLC: Purify using a C18 preparative column with a linear gradient of Acetonitrile (0.1% TFA) in Water (0.1% TFA). Collect fractions and lyophilize.

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Peptides Containing D-Tyr(PO3Me2)

Introduction & Mechanistic Overview Peptides incorporating D-Tyrosine modified with a dimethyl phosphate group—D-Tyr(PO3Me2) —are indispensable tools in structural biology and drug design. They function as metabolically...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

Peptides incorporating D-Tyrosine modified with a dimethyl phosphate group—D-Tyr(PO3Me2) —are indispensable tools in structural biology and drug design. They function as metabolically stable, phosphatase-resistant mimics of phosphotyrosine, and are frequently utilized to synthesize high-affinity inhibitors targeting SH2 domains, PTB domains, and peptidyl-prolyl isomerases like [1].

However, the purification of these modified peptides presents a unique chromatographic challenge. Unlike standard phosphotyrosine, which carries a negative charge at acidic pH (pKa₁ ~1.5) and two at physiological pH (pKa₂ ~6.0), the dimethyl phosphate group is fully esterified and completely uncharged. This lack of polarity significantly increases the hydrophobicity of the peptide. Furthermore, during standard solid-phase peptide synthesis (SPPS) cleavage using trifluoroacetic acid (TFA), the dimethyl phosphate group is susceptible to partial acidolytic demethylation. This side reaction generates monomethylated (D-Tyr(PO3MeH)) and fully deprotected (D-Tyr(PO3H2)) impurities that must be rigorously separated to ensure the integrity of downstream biological assays[2].

Chromatographic Resolution Logic: The pH-Dependent Charge State

The fundamental causality governing the successful HPLC purification of D-Tyr(PO3Me2) peptides lies in exploiting the ionization states of the cleavage impurities.

The TFA Challenge: Under standard reversed-phase HPLC conditions using 0.1% TFA (pH ~2.0), the target D-Tyr(PO3Me2) is neutral. The primary impurity, D-Tyr(PO3MeH), has a pKa of approximately 1.5, meaning it is partially protonated and largely neutral at pH 2.0. Consequently, the hydrophobicity difference between the target and the -14 Da impurity is negligible, often resulting in co-elution and failed purification.

The TEAA Solution: By shifting the mobile phase to a neutral buffer, such as 0.1 M Triethylammonium acetate (TEAA) at pH 7.0, the monomethylated impurity becomes fully deprotonated and carries a -1 charge. The target D-Tyr(PO3Me2) remains neutral. This massive divergence in polarity at pH 7.0 induces a dramatic shift in retention time, allowing for baseline resolution of the target from its degradation products [3].

CleavageAndHPLC Resin Peptide-Resin with D-Tyr(PO3Me2) Cleavage TFA Cleavage (95% TFA, Scavengers) Resin->Cleavage Target Target Peptide D-Tyr(PO3Me2) [M+H] Neutral at pH 7 Cleavage->Target Intact (Major) Impurity1 Impurity 1 D-Tyr(PO3MeH) [M-14]+H Charge -1 at pH 7 Cleavage->Impurity1 -CH3 (Minor) Impurity2 Impurity 2 D-Tyr(PO3H2) [M-28]+H Charge -2 at pH 7 Cleavage->Impurity2 -2CH3 (Trace) HPLC RP-HPLC Separation (C18, 0.1 M TEAA pH 7.0) Target->HPLC Impurity1->HPLC Impurity2->HPLC

Fig 1. Cleavage-induced demethylation pathways and RP-HPLC resolution targets.

Physicochemical Properties & Data Presentation

Understanding the mass shifts and charge states of the potential derivatives is critical for setting up the self-validating LC-MS tracking system during purification.

Table 1: Physicochemical and Chromatographic Properties of D-Tyr Phosphate Derivatives (at pH 7.0)

DerivativeMass Shift (Da)Charge State at pH 7.0Relative HydrophobicityElution Order (RP-HPLC)
D-Tyr(PO3H2) -28 Da-2LowEarly (1st)
D-Tyr(PO3MeH) -14 Da-1MediumIntermediate (2nd)
D-Tyr(PO3Me2) Target (0 Da) 0 High Late (3rd)

Experimental Protocols: Step-by-Step Methodology

Pre-Purification Sample Preparation
  • Cleavage Mitigation: Cleave the peptide from the resin using a chilled cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O) for a strict maximum of 2 hours to minimize acid-catalyzed demethylation[2].

  • Precipitation: Precipitate the crude peptide in cold diethyl ether (-20°C), centrifuge at 4000 rpm for 5 minutes, and wash the pellet three times with fresh cold ether.

  • Solubilization: Dissolve the crude pellet in a minimum volume of 10% Acetonitrile / 90% 0.1 M TEAA (pH 7.0). Expert Insight: Avoid highly acidic dissolution buffers (like 50% Acetic Acid) to prevent further hydrolysis of the dimethyl ester prior to injection.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove particulate matter and polymeric scavengers.

HPLC Method Parameters

Because the dimethyl phosphate group interacts strongly with the stationary phase, a standard C18 column is optimal [4].

  • Column: Preparative C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm, 100 Å).

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in MS-grade water, adjusted to pH 7.0.

  • Mobile Phase B: 100% MS-grade Acetonitrile.

  • Flow Rate: 15.0 mL/min.

  • Detection: UV absorbance at 220 nm (peptide backbone) and 254 nm (aromatic rings).

Table 2: Recommended HPLC Gradient (TEAA Method)

Time (min)% Mobile Phase A (TEAA pH 7.0)% Mobile Phase B (Acetonitrile)Curve
0.0955Initial
5.0955Isocratic Hold
45.05545Shallow Linear (1%/min)
50.0595Wash
55.0595Wash Hold
56.0955Re-equilibration
Fraction Collection and Post-Purification Processing
  • Fractionation: Collect fractions based on the 220 nm trace. The target D-Tyr(PO3Me2) peptide will elute significantly later than the -14 Da impurity due to the charge differential established by the TEAA buffer.

  • LC-MS Verification: Analyze fractions via LC-MS to confirm the presence of the intact dimethylated mass ([M+H]+) and the strict absence of the monomethylated species ([M-14+H]+).

  • Desalting (Critical Step): Because TEAA is a non-volatile buffer, the pooled fractions must be desalted. Dilute the pooled fractions 1:1 with 0.1% aqueous TFA. Load the mixture onto a C18 SPE cartridge or a preparative column, wash with 5 column volumes of 0.1% TFA in water to remove all TEAA salts, and elute the pure peptide with 0.1% TFA in 60% Acetonitrile.

  • Lyophilization: Freeze the desalted eluate and lyophilize to obtain the final purified peptide as a stable TFA salt.

HPLCWorkflow Prep Sample Prep Dissolve in 10% MeCN Filter (0.22 µm) Equilibrate Equilibration C18, 5% B (A: TEAA, B: MeCN) Prep->Equilibrate Inject Injection Load <5 mg/mL Equilibrate->Inject Gradient Shallow Gradient 1.0% B / min Separate -14 Da Inject->Gradient Desalt Desalting Remove TEAA via C18 SPE Gradient->Desalt Lyophilize Lyophilization Store at -20°C Desalt->Lyophilize

Fig 2. Step-by-step RP-HPLC purification workflow for D-Tyr(PO3Me2) peptides.

References

  • Structural Basis for High-Affinity Peptide Inhibition of Human Pin1 Source: ACS Chemical Biology URL:[Link]

  • Synthesis of O-phosphotyrosine-containing peptides. 3. Synthesis of H-Pro-Tyr(P)-Val-OH via dimethyl phosphate protection and the use of improved deprotection procedures Source: The Journal of Organic Chemistry URL:[Link]

  • Fmoc-Tyr-OH | CAS:92954-90-0 | High Purity | Manufacturer BioCrick (Citing: Int J Pept Protein Res. 1991 Jun;37(6):572-5) Source: BioCrick / International Journal of Peptide and Protein Research URL:[Link]

  • Stable Isotope N-Phosphorylation Labeling for Peptide de Novo Sequencing and Protein Quantification Based on Organic Phosphorus Chemistry Source: Analytical Chemistry URL:[Link]

Sources

Technical Notes & Optimization

Optimization

Cleavage of methyl groups from Fmoc-D-Tyr(Po3Me2)-OH with piperidine

Topic: Troubleshooting Piperidine-Induced Demethylation of Fmoc-D-Tyr(PO3Me2)-OH Welcome to the Advanced Applications Support Center. Synthesizing phosphopeptides using Solid-Phase Peptide Synthesis (SPPS) introduces uni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting Piperidine-Induced Demethylation of Fmoc-D-Tyr(PO3Me2)-OH

Welcome to the Advanced Applications Support Center. Synthesizing phosphopeptides using Solid-Phase Peptide Synthesis (SPPS) introduces unique chemical vulnerabilities. A frequent and critical point of failure occurs when utilizing dimethyl-protected phosphotyrosine, Fmoc-D-Tyr(PO3Me2)-OH, in standard Fmoc chemistry workflows.

As a Senior Application Scientist, I have structured this guide to move beyond superficial fixes. We will dissect the chemical causality of this failure, provide diagnostic FAQs, and outline self-validating protocols to rescue your synthesis.

Part 1: The Mechanistic Reality of Premature Demethylation

The dimethyl phosphate group (-PO3Me2) is designed to mask the reactivity of the phosphate oxygen during peptide elongation. However, the methyl ester of a phosphate is highly electrophilic.

During standard Fmoc SPPS, 20% piperidine in N,N-dimethylformamide (DMF) is used to remove the N-terminal Fmoc protecting group. Piperidine is a secondary amine and a potent nucleophile. When exposed to Fmoc-D-Tyr(PO3Me2)-OH, piperidine initiates a classic S_N2 nucleophilic attack on the sterically accessible methyl carbon of the phosphate ester[1].

This reaction displaces the monomethyl phosphate anion, resulting in the premature cleavage (demethylation) of the protecting group and the formation of N-methylpiperidine. Once the phosphate is partially deprotected on the resin, the exposed hydroxyl group becomes a reactive nucleophile in subsequent amino acid coupling cycles, leading to disastrous side reactions such as pyrophosphate formation and peptide branching[2].

Mechanism A Peptidyl-Resin D-Tyr(PO3Me2) B Standard Deprotection (20% Piperidine/DMF) A->B C Nucleophilic Attack (SN2) by Piperidine on Methyl B->C Side Reaction D Normal Fmoc Cleavage (β-elimination) B->D Intended E Des-methyl Byproduct (-14 Da Mass Shift) C->E F Intact Peptide Elongation D->F

Fig 1. Competing pathways during Fmoc deprotection of D-Tyr(PO3Me2) with piperidine.

Part 2: Diagnostic FAQs

Q: Why is my crude peptide showing a complex LC-MS chromatogram with mass shifts of -14 Da and +79 Da? A: These are the hallmark signatures of piperidine-induced demethylation. The -14 Da shift corresponds to the loss of a single methyl group (CH2) from the D-Tyr(PO3Me2) residue via S_N2 attack. If both methyl groups are cleaved, you will observe a -28 Da shift. The +79 Da shift indicates the formation of a pyrophosphate. When the methyl group is lost, the resulting free phosphate hydroxyl attacks the activated ester of the next Fmoc-amino acid during the subsequent coupling step, forming an erroneous pyrophosphate linkage[2].

Q: Is the L-isomer (Fmoc-L-Tyr(PO3Me2)-OH) affected differently than the D-isomer? A: No. The stereochemistry at the alpha-carbon has no impact on the susceptibility of the side-chain dimethyl phosphate to nucleophilic attack. Both isomers undergo identical demethylation kinetics under basic conditions[3].

Q: Can I prevent this by simply shortening the piperidine deprotection time? A: Shortening the exposure time (e.g., 2 x 3 minutes) will reduce the extent of demethylation, but it will not eliminate it. Furthermore, reducing deprotection time risks incomplete Fmoc removal, which introduces deletion sequences into your final product. A fundamental change in chemistry is required.

Part 3: Quantitative Data & Protecting Group Strategy

To engineer a robust synthesis, you must select a protecting group whose stability aligns with your deprotection strategy. Table 1 summarizes the quantitative mass shifts used for LC-MS diagnostics and compares the chemical stability of common phosphotyrosine protecting groups.

Table 1: Quantitative Mass Shifts and Stability Profiles of Phosphotyrosine Protecting Groups

Protecting GroupMass Shift (Premature Cleavage)Stability to 20% Piperidine (Fmoc SPPS)Recommended Global Cleavage Reagents
Dimethyl (PO3Me2) -14 Da (per methyl)Low (Rapid S_N2 demethylation)TMSBr / Thioanisole / TFA (Harsh)
Di-tert-butyl (PO3tBu2) -56 Da (per tBu)Excellent (Sterically hindered)95% TFA / Scavengers (Standard)
Dibenzyl (PO3Bzl2) -90 Da (per Bzl)Moderate (Prone to partial cleavage)TFMSA or Hydrogenolysis
Unprotected (PO3H2) N/AExcellent (No groups to cleave)N/A (Prone to pyrophosphate formation)

Field Insight: For standard Fmoc SPPS, transitioning to the di-tert-butyl protected derivative is universally recognized as the gold standard due to its absolute resistance to nucleophiles and seamless compatibility with standard TFA cleavage[1].

Part 4: Validated Experimental Methodologies

Below are two self-validating protocols. Protocol A is a rescue workflow if you must use existing Fmoc-D-Tyr(PO3Me2)-OH inventory. Protocol B is the definitive corrective action.

Protocol A: Modified Non-Nucleophilic Fmoc Deprotection (Rescue Workflow)

This protocol replaces the highly nucleophilic piperidine with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a strong but non-nucleophilic base, paired with a non-nucleophilic scavenger to prevent S_N2 attack on the methyl groups.

  • Resin Preparation: Swell the peptidyl-resin in DMF for 30 minutes in a fritted reaction vessel. Drain the solvent.

  • Cocktail Preparation: Prepare a fresh solution of 2% DBU (v/v) and 2% 1-octanethiol (v/v) in DMF. Causality: 1-octanethiol acts as a scavenger for the dibenzofulvene byproduct without attacking the phosphate methyl esters.

  • Deprotection: Add the DBU cocktail to the resin. Agitate for 2 x 5 minutes. Drain between treatments.

  • Extensive Washing: Wash the resin thoroughly with DMF (6 x 1 minute). Critical Step: DBU is a strong base; residual traces will cause severe epimerization during the next coupling step.

  • Coupling: Proceed with the next amino acid coupling using a uronium-based coupling reagent (e.g., HATU) and a sterically hindered base like N,N-diisopropylethylamine (DIPEA).

  • Self-Validation Step: Perform a micro-cleavage on 5 mg of the resin using 95% TFA for 1 hour. Analyze the supernatant via LC-MS. A successful run will yield the intact peptide mass without the -14 Da des-methyl adduct.

Protocol B: Standard Workflow using Fmoc-D-Tyr(PO3tBu2)-OH (Definitive Solution)

By leveraging steric hindrance, the tert-butyl groups completely block piperidine attack, allowing you to return to standard, high-efficiency SPPS protocols[1].

  • Sequence Design: Substitute Fmoc-D-Tyr(PO3Me2)-OH with Fmoc-D-Tyr(PO3tBu2)-OH in your synthesis plan.

  • Standard Deprotection: Treat the resin with 20% piperidine in DMF for 2 x 5 minutes. The bulky tert-butyl groups provide complete steric shielding against nucleophilic attack.

  • Standard Coupling: Couple the amino acid using standard DIC/Oxyma or HATU/DIPEA chemistry for 1 hour at room temperature.

  • Global Cleavage & Deprotection: Treat the final peptide-resin with a standard cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H2O) for 2.5 hours.

  • Self-Validation Step: The tert-butyl groups are highly acid-labile. LC-MS analysis of the ether-precipitated crude peptide will confirm the complete removal of the tBu groups (-112 Da total) and the presence of the desired free phosphotyrosine target.

Sources

Troubleshooting

Troubleshooting low yield in phosphopeptide synthesis

Welcome to the Phosphopeptide Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting templates.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Phosphopeptide Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting templates. Synthesizing multi-phosphorylated peptides via Fmoc Solid-Phase Peptide Synthesis (SPPS) is notoriously difficult due to the unique electronic and steric properties of phosphoamino acids.

Here, we will dissect the chemical causality behind low yields—from steric hindrance during coupling to β -elimination during deprotection—and provide self-validating workflows to ensure your next synthesis is successful.

Diagnostic Logic Tree

Before altering your chemistry, use the logic tree below to diagnose the root cause of your low yield based on your crude LC-MS data.

DiagnosticTree Start Low Yield in Phosphopeptide Synthesis Q1 Is the target mass present along with -98 Da (loss of H3PO4)? Start->Q1 Q2 Are there significant truncation sequences? Q1->Q2 No BetaElim Diagnosis: β-Elimination (Formation of Dehydroalanine) Q1->BetaElim Yes Q3 Are there +90 Da or +56 Da adducts (alkylation)? Q2->Q3 No Incomplete Diagnosis: Incomplete Coupling (Steric Hindrance) Q2->Incomplete Yes Scavenger Diagnosis: Inadequate Scavengers during TFA Cleavage Q3->Scavenger Yes

Figure 1: Diagnostic logic tree for identifying the root cause of low phosphopeptide yield.

Frequently Asked Questions & Troubleshooting

1. Why am I seeing a mass difference of -98 Da in my final product? Diagnosis: β -Elimination. Causality: During standard Fmoc deprotection (e.g., using 20% piperidine), prolonged exposure to basic conditions catalyzes the abstraction of the α -proton of the phosphoamino acid. The bulky, electron-withdrawing phosphate ester acts as an excellent leaving group, resulting in the loss of phosphoric acid (-98 Da) and the conversion of phosphoserine (pSer) or phosphothreonine (pThr) into dehydroalanine (Dha) or dehydrobutyrine (Dhb), respectively . Solution: You must shift the kinetic balance of the reaction. By using a stronger but non-nucleophilic base at a lower concentration—such as 0.5% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)—for a drastically reduced contact time (10–30 seconds), you achieve complete Fmoc removal before the slower β -elimination side reaction can occur . Furthermore, utilizing monobenzyl-protected building blocks (e.g., Fmoc-Ser(PO(OBzl)OH)-OH) imparts a negative charge on the phosphate under basic conditions, which electrostatically repels the base and further suppresses elimination .

2. My sequence has clustered phosphorylation sites. Why is my yield so low, and why are there so many truncation products? Diagnosis: Incomplete Coupling due to Steric Hindrance and Electrostatic Repulsion. Causality: Phosphoamino acid building blocks are exceptionally bulky. When synthesizing multi-phosphorylated peptides, the spatial constraints and the electrostatic repulsion between the partially protected phosphate groups drastically reduce the coupling efficiency of subsequent amino acids . Additionally, the partially protected phosphate can form salts with coupling bases (like DIPEA), reducing the effective concentration of the activated amino acid . Solution: Abandon standard carbodiimide (DIC) coupling for these difficult junctions. Employ highly efficient uronium/aminium coupling reagents like HATU, increase the building block excess to 5 equivalents, and utilize microwave-assisted SPPS at elevated temperatures (e.g., 75°C) to overcome the activation energy barrier.

3. I successfully synthesized a peptide with adjacent pTyr residues, but my mass spec shows a -18 Da mass shift. What happened? Diagnosis: Pyrophosphate Formation. Causality: When using unprotected or partially protected phosphotyrosine residues, adjacent phosphate groups can undergo an intramolecular condensation reaction during the activation and coupling cycles. This releases water (-18 Da) and forms a stable pyrophosphate linkage between the residues . Solution: Avoid prolonged coupling times when adding consecutive pTyr residues. Alternatively, use fully protected phosphorodiamidite building blocks for these specific adjacent positions, which prevents condensation but requires a specialized two-step acidic cleavage.

4. Following TFA cleavage, my mass spec shows +90 Da and +56 Da adducts. How do I fix this? Diagnosis: Inadequate Carbocation Scavenging during Cleavage. Causality: The monobenzyl protecting group on the phosphate is cleaved by Trifluoroacetic acid (TFA), generating highly reactive benzyl cations (+90 Da). Standard side-chain protecting groups generate tert-butyl cations (+56 Da). If the scavengers in your cleavage cocktail are insufficient, these cations will alkylate electron-rich residues like Tyrosine, Tryptophan, and Cysteine . Solution: Standard cocktails (like TIPS/Water) are not strong enough for phosphopeptides. You must use a highly nucleophilic cleavage cocktail containing 1,2-ethanedithiol (EDT) and phenol to effectively trap these cations .

Quantitative Data Summaries

Table 1: Comparison of Fmoc Deprotection Conditions for Phosphopeptides

Deprotection ReagentContact TimeFmoc Removal β -Elimination RiskRecommendation
20% Piperidine in DMF10 - 20 minCompleteHighAvoid for pSer/pThr
10% Morpholine in DMF20 minIncompleteModerateNot recommended
0.5% DBU in DMF10 - 30 secCompleteVery LowOptimal

Table 2: Recommended Cleavage Cocktails for Phosphopeptides

Cocktail NameComposition (v/v)Target ApplicationScavenging Profile
Reagent KTFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)Peptides with pSer/pThr/pTyr and Trp/Met/CysExcellent for benzyl and t-butyl cations
Reagent BTFA/Water/Phenol/TIPS (88:5:5:2)Peptides without Cys/MetGood, but weaker than Reagent K

Validated Experimental Protocols

Protocol 1: Microwave-Assisted Coupling of Phosphoamino Acids

Self-Validating Check: Perform a Kaiser test before and after coupling to verify the presence and subsequent absence of free primary amines.

  • Resin Preparation: Swell the Fmoc-deblocked peptide resin in DMF for 15 minutes.

  • Activation: Dissolve 5 equivalents of the monobenzyl-protected phosphoamino acid (e.g., Fmoc-Ser(PO(OBzl)OH)-OH) and 5 equivalents of HATU in a minimum volume of DMF.

  • Base Addition: Add 10 equivalents of DIPEA to the mixture. (Causality note: A higher excess of DIPEA is required to compensate for the base consumed by the acidic phosphate proton).

  • Coupling: Immediately transfer the activated mixture to the resin.

  • Microwave Reaction: Heat the reaction to 75°C for 5 minutes using a microwave peptide synthesizer.

  • Verification: Wash the resin with DMF (3x) and perform a Kaiser test. If positive, repeat the coupling step before proceeding to deprotection.

Protocol 2: Optimized Global Deprotection and Cleavage

Self-Validating Check: Monitor the cleavage via LC-MS micro-cleavage at 2 hours and 3 hours to ensure complete removal of the benzyl groups without inducing N O acyl shifts .

  • Cocktail Preparation: Prepare Reagent K (82.5% TFA, 5% Water, 5% Phenol, 5% Thioanisole, 2.5% EDT) freshly in a fume hood.

  • Cleavage: Add 10 mL of Reagent K per gram of dry resin.

  • Incubation: Shake gently at room temperature for 2.5 to 3 hours. (Causality note: Monobenzyl groups require slightly longer cleavage times than standard t-butyl groups, but exceeding 3 hours risks N O acyl shifts at adjacent Ser/Thr residues).

  • Precipitation: Filter the resin and drip the cleavage solution into 10 volumes of ice-cold diethyl ether to precipitate the peptide.

  • Isolation: Centrifuge at 3000 x g for 5 minutes, discard the supernatant, and wash the pellet twice with ice-cold ether. Lyophilize the resulting powder.

Workflow Resin Peptide-Resin Deprotect Fmoc Deprotection (0.5% DBU in DMF) Resin->Deprotect Couple Coupling (Fmoc-pAA, HATU, DIPEA) Deprotect->Couple Cleave Cleavage & Scavenging (TFA/Phenol/EDT) Couple->Cleave Product Purified Phosphopeptide Cleave->Product

Figure 2: Optimized solid-phase synthesis workflow for multi-phosphorylated peptides.

References

  • Alon et al. "Accelerated Multiphosphorylated Peptide Synthesis." Organic Process Research & Development, ACS Publications.[Link]

  • NIH. "Multiphosphorylation-Dependent Recognition of Anti-pS2 Antibodies against RNA Polymerase II C-Terminal Domain Revealed by Chemical Synthesis." PubMed Central (PMC).[Link]

  • RSC Publishing. "Dissecting the role of protein phosphorylation: a chemical biology toolbox." RSC Chemical Biology.[Link]

Optimization

Removal of dimethylphosphoryl protecting group from tyrosine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers facing challenges with phosphorus-based protecting groups during Solid-Phase Peptide Synthesis (SPPS).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers facing challenges with phosphorus-based protecting groups during Solid-Phase Peptide Synthesis (SPPS).

A critical first step in troubleshooting is resolving a widespread nomenclature confusion in the field: Dimethylphosphinyl (Dmp) and Dimethylphosphoryl are structurally distinct groups with entirely different reaction mechanisms, stabilities, and end-goals.

  • Dimethylphosphinyl (Dmp)[–P(=O)(CH₃)₂]: A true protecting group for the phenolic –OH of Tyrosine. Its removal yields free Tyrosine .

  • Dimethylphosphoryl [–P(=O)(OCH₃)₂]: A protected phosphate group used to synthesize Phosphotyrosine . Its removal strips the methyl esters to yield the free phosphate.

This guide provides the mechanistic causality, troubleshooting logic, and self-validating protocols required to master both systems.

Part 1: Quick Reference Data

To design a successful synthesis, you must exploit the orthogonal stabilities of these groups. Table 1 summarizes the chemical behavior governing their protection and deprotection.

Table 1: Stability and Cleavage Matrix for Phosphorus-Based Tyrosine Groups

Protecting GroupTarget ResidueStable AgainstSusceptible To (Cleavage Reagents)Mechanistic Vulnerability
Dimethylphosphinyl (Dmp) Free Tyrosine (Tyr-OH)TFA, Piperidine, Pd/C (Hydrogenolysis)TBAF (Fluoride ion), Liquid HFHard nucleophilic attack at the Phosphorus(V) center[1].
Dimethylphosphoryl Phosphotyrosine (Tyr-PO3H2)TFA (Moderate), Weak acidsTMSBr/Thioanisole, Piperidine (Prematurely)Nucleophilic attack at the electrophilic methyl carbon[2].

Part 2: Mechanistic Workflows & Troubleshooting Trees

Understanding the distinct chemical pathways is essential for diagnosing synthesis failures.

Reaction_Pathways Tyr_Dmp Tyr(Dmp) (Dimethylphosphinyl) Reagent_TBAF TBAF or Liquid HF (Fluoride / Hard Acid) Tyr_Dmp->Reagent_TBAF P-O Cleavage Tyr_MePhos Tyr(PO3Me2) (Dimethylphosphoryl) Reagent_TMSBr TMSBr / Thioanisole (Lewis Acid / Nucleophile) Tyr_MePhos->Reagent_TMSBr O-CH3 Cleavage Product_Tyr Free Tyrosine (Tyr-OH) Reagent_TBAF->Product_Tyr Product_pTyr Phosphotyrosine (Tyr-PO3H2) Reagent_TMSBr->Product_pTyr

Reaction pathways distinguishing the deprotection of Dmp (yielding Tyrosine) vs. Dimethylphosphoryl.

Frequently Asked Questions (FAQs)

Q1: Why did I lose my dimethylphosphoryl group during routine Fmoc deprotection? A1: The methyl esters on the phosphoryl group are highly susceptible to nucleophilic substitution. The 20% piperidine in DMF typically used to remove Fmoc acts as a nucleophile, attacking the methyl carbon and causing premature mono-demethylation[2]. Causality Fix: Substitute piperidine with 2% DBU in DMF. DBU is a strong, sterically hindered base that removes Fmoc via E1cb elimination but lacks the nucleophilicity required to cleave the methyl phosphate[2].

Q2: Can I use standard TFA cleavage cocktails to remove the Dmp group? A2: No. The Dmp group is highly resistant to acidolysis by trifluoroacetic acid (TFA)[1]. The P-O-Aryl bond requires a hard nucleophile (like the fluoride ion in TBAF) to attack the hard phosphorus center, or the extreme acidity of liquid HF to protonate the oxygen and force cleavage.

Q3: How do I prevent tyrosine ring alkylation during liquid HF deprotection? A3: During HF cleavage, carbocations generated from other protecting groups (e.g., t-Butyl) can electrophilically attack the electron-rich phenol ring of tyrosine, typically at the ortho (3-) position. Causality Fix: Shift the cleavage mechanism from SN​1 to SN​2 by using a "Low-HF" cocktail (e.g., HF:dimethylsulfide, 1:3 v/v)[3]. The high concentration of dimethylsulfide acts as a soft nucleophile, scavenging carbocations before they can alkylate the tyrosine ring[3].

Troubleshooting_Tree Start Identify Phosphorus Group IsDmp Dimethylphosphinyl (Dmp) Start->IsDmp IsPhos Dimethylphosphoryl Start->IsPhos Dmp_Issue Issue: Incomplete Cleavage IsDmp->Dmp_Issue Phos_Issue Issue: Premature Loss in SPPS IsPhos->Phos_Issue Dmp_Fix Action: Increase TBAF equivalents or use Liquid HF Dmp_Issue->Dmp_Fix Phos_Fix Action: Replace Piperidine with 2% DBU in DMF Phos_Issue->Phos_Fix

Troubleshooting logic tree for identifying and resolving phosphorus protecting group cleavage issues.

Part 3: Validated Experimental Protocols

The following protocols are designed as self-validating systems. The specific order of addition and temperature controls are critical to preventing side reactions.

Protocol A: Removal of Dimethylphosphinyl (Dmp) using TBAF (On-Resin)

Use this protocol when your goal is to restore the free phenolic –OH of Tyrosine prior to final TFA cleavage.

  • Resin Swelling: Suspend the peptide-resin in anhydrous Tetrahydrofuran (THF) for 30 minutes to maximize pore accessibility.

  • Reagent Preparation: Prepare a 1.0 M solution of Tetrabutylammonium fluoride (TBAF) in THF. Ensure the TBAF is relatively dry, as excessive water hydrates the fluoride ion, drastically reducing its nucleophilicity.

  • Deprotection: Add 5 equivalents of the TBAF solution (relative to the Dmp loading) to the resin.

  • Agitation: Shake gently at room temperature for 1.5 to 2 hours.

  • Validation & Washing: Drain the reaction vessel. Wash the resin sequentially with THF (3x), DMF (3x), and DCM (3x). Self-Validation: Perform a test cleavage on a micro-aliquot using standard TFA/TIS/H2O to confirm the mass of the free Tyrosine peptide via LC-MS.

  • Global Cleavage: Proceed with standard TFA-mediated cleavage to remove the peptide from the resin.

Protocol B: Global Deprotection of Dimethylphosphoryl (Yielding Phosphotyrosine)

Use this protocol for the simultaneous cleavage of the peptide from the resin and the removal of methyl esters from the phosphate group.

  • Pre-Cleavage Wash: Wash the completed peptide-resin thoroughly with DCM to remove all traces of DMF, which can react exothermically with TMSBr.

  • Cocktail Preparation: In a fume hood, prepare a cleavage cocktail consisting of 1 M Trimethylsilyl bromide (TMSBr) and 1 M Thioanisole in anhydrous TFA[4].

    • Causality Note: TMSBr acts as a hard Lewis acid, coordinating to the phosphoryl oxygen. Thioanisole acts as a soft nucleophile to trap the cleaved methyl groups, preventing re-alkylation[4].

  • Reaction: Chill the cocktail to 0°C. Add the cocktail to the resin and allow the reaction vessel to slowly warm to room temperature over 2 hours under gentle agitation.

  • Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise into a 10-fold volume of ice-cold diethyl ether to precipitate the deprotected phosphopeptide.

  • Isolation: Centrifuge at 4°C, decant the ether, and wash the pellet twice more with cold ether. Lyophilize the resulting powder.

References

  • Ueki, M., Sano, Y., Sori, I., & Ikeda, S. (1986). "Methylphosphinyl (Dmp): A new protecting group of tyrosine suitable for peptide synthesis by use of boc-amino acids." Tetrahedron Letters.[Link]

  • "Phosphate Protecting Groups." Thieme Connect.[Link]

  • Kitas, E. A., et al. (1989). "Synthesis of phosphotyrosine-containing peptides by the solid-phase method. A re-examination of the use of Boc-Tyr(PO3Bzl2)-OH." PubMed (NIH).[Link]

  • Tam, J. P., et al. (1983). "SN 1 and SN 2 mechanisms for the deprotection of synthetic peptides by hydrogen fluoride. Studies to minimize the tyrosine alkylation side reaction." PubMed (NIH).[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Aggregation in SPPS with Fmoc-D-Tyr(Po3Me2)-OH

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the unique challenges of synthesizing phosphopeptides containing the unnatural amino acid Fmoc-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the unique challenges of synthesizing phosphopeptides containing the unnatural amino acid Fmoc-D-Tyr(Po3Me2)-OH. This building block is critical for developing phosphatase-resistant peptidomimetics and SH2 domain ligands. However, its incorporation frequently triggers severe peptide aggregation, leading to truncated sequences and difficult-to-purify crude mixtures.

This guide decodes the mechanistic causality behind these synthesis failures and provides self-validating, field-proven protocols to ensure your success.

Mechanistic Overview: The Aggregation Cascade

Before troubleshooting, we must understand the physical chemistry of the problem. The dimethyl phosphate group ( PO3​Me2​ ) is uncharged and highly sterically demanding. When coupled, it creates a bulky, hydrophobic pocket. Furthermore, the D-stereocenter alters the backbone trajectory. In sequences prone to secondary structure formation, this sudden desolvation forces the growing peptide chains into inter-chain hydrogen bonding, forming stable β -sheets on the solid support [3]. This macroscopic aggregation physically blocks reagents from accessing the N-terminus.

AggregationMechanism A Fmoc-D-Tyr(Po3Me2)-OH Incorporation B Steric Bulk of Dimethyl Phosphate A->B C Hydrophobic Desolvation A->C D Inter-chain H-Bonding (β-Sheet Formation) B->D Restricts Backbone C->D Expels Solvent E Peptide Aggregation (Resin Shrinkage) D->E Drives F Incomplete Coupling E->F Blocks N-terminus G Incomplete Fmoc Removal E->G Hinders Base Access

Mechanistic pathway of SPPS aggregation induced by Fmoc-D-Tyr(Po3Me2)-OH.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my resin visibly shrink immediately after coupling Fmoc-D-Tyr(Po3Me2)-OH? A1: Resin shrinkage is the macroscopic symptom of microscopic peptide aggregation. The hydrophobic nature of the dimethyl-protected phosphate disrupts the solvation shell provided by standard solvents like DMF or NMP. The chains collapse onto each other, forming β -sheets that physically expel the solvent from the polystyrene matrix [3]. Causality-Driven Solution: Switch your solvent system to a highly dissociating mixture, such as DMF/DMSO (1:1) or add chaotropic salts (0.1 M LiCl) to disrupt the inter-chain hydrogen bonding network. Alternatively, utilizing a PEG-based resin (e.g., ChemMatrix) prevents the matrix collapse even when the peptide aggregates.

Q2: The coupling of the amino acid following D-Tyr(Po3Me2) is consistently incomplete. How can I drive this reaction? A2: You are facing a dual threat: the steric hindrance of the PO3​Me2​ group physically shielding the N-terminal amine, compounded by the aggregation that restricts reagent diffusion [4]. Standard carbodiimides (DIC) or benzotriazoles (HBTU) lack the reactivity required for this hindered environment. Causality-Driven Solution: Upgrade to highly reactive uronium/aminium salts containing the 7-aza-benzotriazole leaving group, such as HATU, or the morpholino-based COMU. These reagents form a highly reactive O-At ester. Pair this with double-coupling strategies and elevated temperatures (45–50°C) to increase kinetic energy and overcome the steric barrier.

Q3: I am observing +28 Da and +56 Da adducts in my final MS data. What went wrong during cleavage? A3: This is a classic hallmark of incomplete phosphate deprotection. Unlike standard tert-butyl ( tBu ) protecting groups, the methyl esters on the phosphate are completely stable to standard Trifluoroacetic Acid (TFA) cleavage cocktails [2]. Each retained methyl group adds +14 Da to your target mass. Causality-Driven Solution: You must employ a hard acid nucleophile. Trimethylsilyl bromide (TMSBr) in the presence of thioanisole is strictly required to cleave the methyl phosphotriester via a silylation-hydrolysis mechanism [1]. (See Protocol 2 below).

Data Presentation: Optimization Matrix

To streamline your process development, the following table summarizes the quantitative shifts in methodology required when transitioning from standard SPPS to synthesizing difficult D-Tyr(Po3Me2) sequences.

ParameterStandard SPPSOptimized for D-Tyr(Po3Me2)Mechanistic Rationale
Solid Support Polystyrene (1% DVB)PEG-based (ChemMatrix)PEG maintains high solvation and swelling even during severe peptide aggregation.
Coupling Reagent HBTU / DICHATU / COMU7-aza-benzotriazole esters overcome the extreme steric bulk of the dimethyl phosphate.
Solvent System 100% DMFDMF/DMSO (1:1) + 0.1M LiClDMSO and chaotropic salts disrupt inter-chain hydrogen bonding and β -sheet formation.
Fmoc Deprotection 20% Piperidine in DMF20% Piperidine + 5% DBUStronger base cocktail ensures complete deprotection when the N-terminus is buried in aggregates.
Global Cleavage Reagent K (TFA/TIS/H2O)TMSBr / Thioanisole / TFAHard acid (TMSBr) is strictly required to cleave the TFA-stable methyl phosphate esters.
Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step without confirming the success of the current one.

Protocol 1: Optimized Coupling of Sterically Hindered Residues (Post-Phosphotyrosine)

Objective: Achieve >99% coupling efficiency onto the sterically hindered, aggregation-prone N-terminus of D-Tyr(Po3Me2).

  • Swelling: Swell the peptidyl-resin in a 1:1 mixture of DMF and DMSO for 30 minutes at room temperature to maximize chain solvation.

  • Activation: In a dry vial, dissolve 4.0 equivalents of the incoming Fmoc-amino acid and 3.9 equivalents of HATU in a minimal volume of DMF/DMSO (1:1).

  • Base Addition: Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the vial. Vortex for exactly 30 seconds. The solution should turn a pale yellow, indicating the formation of the active O-At ester.

  • Coupling: Add the activated mixture to the resin. Agitate at 45°C–50°C for 60 minutes. Note: Elevated temperature provides the kinetic energy needed to penetrate the aggregated state.

  • Washing: Wash extensively with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Validation (Critical): Perform a Kaiser test. If the beads remain colorless/yellow, coupling is complete. If any blue color is observed, perform a second coupling using COMU (4.0 eq) and DIPEA (8.0 eq) for 45 minutes.

Protocol 2: TMSBr-Mediated Global Deprotection and Cleavage

Objective: Simultaneously cleave the peptide from the resin, remove standard side-chain protecting groups, and completely dealkylate the dimethyl phosphate group.

  • Preparation: Wash the fully assembled, Fmoc-deprotected peptide resin with DCM (5 × 1 min) and dry thoroughly under a stream of nitrogen.

  • Cocktail Formulation: In a fume hood, prepare the cleavage cocktail: TFA / Thioanisole / m-Cresol / EDT / TMSBr in a ratio of 75:10:5:5:5 (v/v). Caution: TMSBr is highly reactive and moisture-sensitive; add it last, immediately before use.

  • Cleavage: Add the cocktail to the dry resin (approx. 10 mL per gram of resin). Agitate gently at 0°C (ice bath) for 2 hours, then allow it to warm to room temperature for an additional 2 hours [2].

  • Precipitation: Filter the cleavage mixture into a 50 mL centrifuge tube containing cold (-20°C) diethyl ether (10× volume of the cleavage cocktail). A white precipitate should form immediately.

  • Isolation: Centrifuge at 3000 rpm for 5 minutes. Decant the ether. Wash the pellet twice more with cold ether to remove scavengers.

  • Validation: Dissolve the crude peptide in 50% aqueous acetonitrile and analyze via LC-MS. The target mass must match the fully deprotected phosphopeptide, confirming the complete removal of the +28 Da dimethyl groups.

References
  • Synthesis of phosphotyrosine-containing peptides and their use as substrates for protein tyrosine phosphatases.
  • 6.5 Synthesis of Phosphopeptides. Thieme Connect.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
  • Technical Support Center: Managing Aggreg
Optimization

Choosing the right coupling reagent for Fmoc-D-Tyr(Po3Me2)-OH

Welcome to the Peptide Synthesis Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges with the incorporation of Fmoc-D-Tyr(PO3Me2)-OH (Fmoc-protected D-tyr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Peptide Synthesis Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges with the incorporation of Fmoc-D-Tyr(PO3Me2)-OH (Fmoc-protected D-tyrosine with a dimethyl-protected phosphate group) during Solid-Phase Peptide Synthesis (SPPS).

Due to its unique structural and electronic properties, this derivative requires precise optimization to prevent incomplete couplings, side reactions, and stereochemical degradation.

The Mechanistic Challenges of Fmoc-D-Tyr(PO3Me2)-OH

Coupling this specific unnatural amino acid introduces three distinct chemical hurdles:

  • Severe Steric Hindrance: The dimethyl phosphate group[PO3(Me)2] adds significant bulk to the side chain. When combined with the D-stereocenter, it creates intense steric clashes, particularly if the growing peptide chain has adopted a rigid secondary structure or contains adjacent bulky residues[1].

  • The Demethylation Vulnerability (The -14 Da Problem): The methyl esters protecting the phosphate group are highly susceptible to nucleophilic attack. During standard Fmoc deprotection, piperidine acts as a nucleophile via an SN​2 mechanism, attacking the methyl carbon and displacing the phosphate. This results in partial demethylation and a frustrating -14 Da mass shift in the final product[2],[3].

  • Risk of Epimerization: Prolonged activation times required to overcome steric bulk increase the risk of oxazolone formation. If the oxazolone intermediate enolizes, the D-Tyr residue will epimerize to L-Tyr, ruining the stereochemical integrity of your sequence.

Coupling Reagent Selection Matrix

To overcome the steric bulk without causing side reactions, the choice of coupling reagent is paramount. Uronium-based reagents are generally effective for phosphotyrosine derivatives[1], but they carry specific risks when reactions are slow.

Coupling ReagentActivation ChemistryGuanidinylation RiskEpimerization RiskRecommendation for D-Tyr(PO3Me2)
HATU Uronium / HOAtHigh (if coupling is slow)Moderate (requires DIPEA)Good for first coupling attempt. Fast activation, but risks capping the N-terminus if the reaction stalls.
PyAOP Phosphonium / HOAtNone Low (can use collidine)Optimal. Highly recommended for sterically hindered D-amino acids. Allows for double coupling without capping[1].
DIC / Oxyma Carbodiimide / OximeNone Very Low (neutral pH)Excellent alternative. Avoids basic conditions during activation, minimizing oxazolone-mediated epimerization.
HBTU / TBTU Uronium / HOBtHighModerateNot recommended. Lacks the neighboring group participation of the nitrogen in HOAt, leading to sluggish coupling[1].

Experimental Workflow & Logical Relationships

Workflow Start Resin-Bound Peptide (Free N-Terminus) Prepare Activate Fmoc-D-Tyr(PO3Me2)-OH (PyAOP + Collidine) Start->Prepare Couple Coupling Reaction (1-2 hours at RT) Prepare->Couple Test Kaiser / TNBS Test Couple->Test Success Mild Fmoc Deprotection (20% Piperazine to prevent Me loss) Test->Success Negative (Complete) Fail Double Coupling (PyAOP prevents Guanidinylation) Test->Fail Positive (Incomplete) Fail->Couple Re-couple

Workflow for coupling Fmoc-D-Tyr(PO3Me2)-OH, utilizing PyAOP to safely allow double couplings.

Optimized Step-by-Step Protocol: PyAOP/Collidine Method

This protocol is designed as a self-validating system. It uses PyAOP to prevent N-terminal capping and replaces DIPEA with collidine (2,4,6-trimethylpyridine) to minimize base-catalyzed epimerization.

Materials Required:

  • Fmoc-D-Tyr(PO3Me2)-OH (3.0 equivalents)

  • PyAOP (3.0 equivalents)

  • 2,4,6-Collidine (6.0 equivalents)

  • Anhydrous DMF (Peptide synthesis grade)

Step 1: Resin Preparation & Swelling

  • Ensure the resin-bound peptide is fully Fmoc-deprotected.

  • Wash the resin thoroughly with DMF (5 × 1 min) to remove any residual base. Causality: Residual base can cause premature activation and hydrolysis of the incoming amino acid.

Step 2: Pre-Activation (Strict Timing)

  • Dissolve Fmoc-D-Tyr(PO3Me2)-OH (3 eq) and PyAOP (3 eq) in a minimum volume of anhydrous DMF (approx. 0.1 M concentration).

  • Add Collidine (6 eq) to the mixture.

  • Vortex gently for exactly 1 minute . Causality: Prolonged pre-activation increases the formation of the epimerization-prone oxazolone intermediate.

Step 3: Coupling

  • Add the activated mixture immediately to the resin.

  • Agitate at room temperature for 1.5 to 2 hours.

  • Drain the reaction mixture and wash the resin with DMF (3 × 1 min).

Step 4: Self-Validation (Kaiser/TNBS Test)

  • Perform a Kaiser test (for primary amines) or TNBS test.

  • If Negative (colorless/yellow): Proceed to Step 5.

  • If Positive (blue/red): Perform a double coupling. Because you used PyAOP, the unreacted N-terminus is intact and has not been capped by guanidinylation. Repeat Steps 2-3.

Step 5: Modified Fmoc Deprotection

  • To prevent demethylation of the phosphate group, do not use standard 20% piperidine [2],[3].

  • Treat the resin with 20% Piperazine in DMF (or 0.1 M DBU in DMF) for 2 × 5 minutes. Causality: Piperazine is a secondary amine like piperidine but is significantly less nucleophilic, drastically reducing the SN​2 attack on the phosphate methyl esters.

Troubleshooting & FAQs

Q: I am seeing a -14 Da (or -28 Da) mass shift in my final LC-MS analysis. What happened?

A: You are observing the classic demethylation side reaction. The methyl groups on the phosphate are highly labile to nucleophiles[2]. During standard Fmoc deprotection, piperidine attacks the methyl carbon, displacing the phosphate and resulting in a loss of 14 Da per methyl group[3].

  • Fix: Switch your deprotection cocktail to 20% piperazine or a DBU-based solution for all steps following the incorporation of Fmoc-D-Tyr(PO3Me2)-OH.

Mechanism A Fmoc-D-Tyr(PO3Me2)-Peptide B Piperidine (20% in DMF) A->B C Fmoc Cleavage (Desired) B->C Fast (Minutes) D Demethylation (Side Reaction) B->D Slow (SN2 Attack) E H-D-Tyr(PO3Me2)-Peptide C->E F H-D-Tyr(PO3MeH)-Peptide (-14 Da Mass Shift) D->F

Mechanistic pathway illustrating the piperidine-induced demethylation side reaction.

Q: My coupling is still incomplete after 2 hours, and a double coupling with HATU killed my sequence. Why?

A: HATU is a uronium salt. If the coupling of the sterically hindered D-Tyr(PO3Me2) is sluggish, the free N-terminus of your peptide will react directly with the HATU reagent instead of the activated amino acid[1]. This forms a tetramethylguanidinium adduct, permanently capping the peptide and halting synthesis.

  • Fix: Switch to PyAOP or DIC/Oxyma. Neither of these reagents can cause guanidinylation, allowing you to safely perform extended or repeated couplings.

Q: The peptide synthesized successfully, but the methyl groups are still on the phosphate after TFA cleavage. How do I remove them?

A: Standard TFA cleavage cocktails (e.g., TFA/TIS/Water) are not strong enough to cleave methyl phosphate esters[3].

  • Fix: Final cleavage of the methyl groups requires harsh acidic conditions. You must treat the cleaved peptide with Trimethylsilyl bromide (TMSBr) or Trifluoromethanesulfonic acid (TFMSA) in a separate post-cleavage step[3]. Alternatively, in future syntheses, consider using Fmoc-D-Tyr(PO3H2)-OH (unprotected phosphate) or Fmoc-D-Tyr(PO(OBzl)OH)-OH (benzyl protected), which are fully compatible with standard TFA cleavage[1].

References

  • Synthesis of Phosphopeptides: Fmoc-based Solid-Phase Synthesis Thieme-Connect
  • Introduction of Phosphotyrosine Derivatives in Fmoc SPPS Sigma-Aldrich / Novabiochem
  • Fmoc/solid-phase synthesis of Tyr(P)

Sources

Reference Data & Comparative Studies

Validation

LC-MS analysis of phosphopeptides synthesized with different pTyr derivatives

LC-MS Analysis of Phosphopeptides: A Comparative Guide to pTyr Derivatives in SPPS Phosphotyrosine (pTyr) signaling is a foundational regulatory mechanism in cellular communication, governing processes from cell prolifer...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

LC-MS Analysis of Phosphopeptides: A Comparative Guide to pTyr Derivatives in SPPS

Phosphotyrosine (pTyr) signaling is a foundational regulatory mechanism in cellular communication, governing processes from cell proliferation to apoptosis via receptor tyrosine kinases (RTKs) and the recruitment of SH2/PTB domain-containing proteins. Synthesizing pTyr-containing peptides is essential for mapping these networks, developing kinase/phosphatase substrates, and designing targeted chemical probes ().

However, introducing pTyr during Fmoc-based Solid-Phase Peptide Synthesis (SPPS) presents unique chemical hurdles. The choice of pTyr building block directly dictates coupling efficiency, the prevalence of side reactions, and the complexity of downstream Liquid Chromatography-Mass Spectrometry (LC-MS) validation (). This guide objectively compares the three most common pTyr derivatives, detailing the causality behind their synthetic behaviors and providing self-validating protocols for their LC-MS analysis.

Pathway RTK Receptor Tyrosine Kinase (RTK) pTyr Phosphotyrosine (pTyr) Signaling Node RTK->pTyr Autophosphorylation SH2 SH2/PTB Domain Proteins pTyr->SH2 Target Recruitment

RTK signaling pathway highlighting pTyr recruitment of SH2 domains for downstream signaling.

Structural Comparison & Mechanistic Causality

The structural protection of the phosphate group dictates its reactivity during chain extension and global cleavage. Understanding these mechanisms is critical for anticipating LC-MS profiles.

Fmoc-Tyr(PO₃H₂)-OH (Unprotected Phosphate)

As the simplest and most cost-effective derivative, this building block lacks phosphate protection.

  • Causality of Behavior: The unprotected acidic hydroxyls of the phosphate group interfere with activation, making coupling sluggish. Furthermore, during Fmoc deprotection, the phosphate can form salts with piperidine. Acylation of this piperidine during subsequent couplings reduces the effective concentration of activated amino acids, leading to deletion sequences (). In sequences with adjacent pTyr residues, unprotected phosphates can condense to form pyrophosphates.

Fmoc-Tyr(PO(OBzl)OH)-OH (Monobenzyl Protected)

This is the most frequently used derivative. The single benzyl group improves solubility and reduces, but does not eliminate, the acidity of the phosphate.

  • Causality of Behavior: While coupling is improved compared to the unprotected variant, the remaining hydroxyl can still participate in piperidine salt formation. More critically, during final trifluoroacetic acid (TFA) cleavage, the benzyl group is removed, generating a highly reactive benzyl carbocation. If not properly scavenged, this carbocation will irreversibly alkylate electron-rich residues like Tryptophan (Trp), Cysteine (Cys), and Tyrosine (Tyr).

Fmoc-Tyr(PO(NMe₂)₂)-OH (Phosphodiamidate)

A fully protected alternative that avoids both piperidine salt formation and benzyl carbocation generation.

  • Causality of Behavior: The fully protected nature ensures excellent coupling kinetics and eliminates pyrophosphate formation. However, regeneration of the native pTyr requires strict acid-catalyzed hydrolysis, which can be incomplete, leading to residual mass adducts in LC-MS.

Quantitative Comparison of pTyr Derivatives

DerivativeCoupling EfficiencyPrimary Side ReactionExpected LC-MS Mass ShiftIdeal Use Case
Fmoc-Tyr(PO₃H₂)-OH Low (Requires 3x DIPEA)Pyrophosphate formation-18 Da (Dehydration)Single pTyr insertions; cost-sensitive projects.
Fmoc-Tyr(PO(OBzl)OH)-OH Moderate to HighResidue Benzylation+90 Da (Benzyl adduct)Standard syntheses; requires robust scavenging.
Fmoc-Tyr(PO(NMe₂)₂)-OH HighIncomplete Hydrolysis+107 Da (Residual NMe₂)Complex sequences with multiple adjacent pTyr.

Self-Validating Experimental Workflow

To ensure scientific integrity, the following workflow integrates synthesis, cleavage, and immediate LC-MS checkpoints. This creates a self-validating system where the success of the chemical synthesis is empirically confirmed before downstream biological assays ().

Workflow SPPS Fmoc-SPPS Coupling (HATU / DIPEA) Deprotect Fmoc Deprotection (Piperidine / DBU) SPPS->Deprotect Chain Extension Cleavage TFA Cleavage (Reagent K + EDT) Deprotect->Cleavage Final Cleavage LCMS LC-MS Validation (ESI-TOF) Cleavage->LCMS Crude Analysis Decision Adduct Check (+90 Da / -18 Da) LCMS->Decision Quality Control

Self-validating workflow from SPPS coupling to LC-MS quality control and adduct detection.
Step-by-Step Methodology

Step 1: Optimized Coupling

  • Procedure: Activate the pTyr derivative (4 eq) using HATU (3.9 eq). Crucial adjustment: Add N,N-Diisopropylethylamine (DIPEA) at 3 to 4 equivalents relative to the amino acid (rather than the standard 2 eq).

  • Causality: The excess DIPEA neutralizes the acidic protons of the partially protected or unprotected phosphate group, preventing it from interfering with the formation of the active ester.

Step 2: Modified Fmoc Deprotection (For multiple pTyr)

  • Procedure: If synthesizing a peptide with multiple pTyr residues, replace standard 20% piperidine with 0.1 M 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF for Fmoc removal.

  • Causality: DBU is a non-nucleophilic base. This prevents the formation of piperidine-phosphate salts, which would otherwise consume activated amino acids in subsequent steps and cause deletion sequences.

Step 3: Global Cleavage and Scavenging

  • Procedure: Cleave the peptide from the resin using Reagent K: TFA / Thioanisole / Water / Phenol / Ethanedithiol (EDT) (82.5 : 5 : 5 : 5 : 2.5 v/v) for 2–3 hours at room temperature.

  • Causality: EDT is an aggressive nucleophile. If using Fmoc-Tyr(PO(OBzl)OH)-OH, EDT is strictly required to trap the liberated benzyl carbocations before they can alkylate the peptide backbone or sensitive side chains.

Step 4: LC-MS Quality Control Checkpoint

  • Procedure: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dissolve the pellet in 10% Acetonitrile (ACN) / 90% Water with 0.1% Formic Acid. Inject 1 µL onto a C18 column coupled to an ESI-TOF or Orbitrap MS.

  • Validation: Do not proceed to preparative HPLC purification until the crude LC-MS confirms the primary peak matches the theoretical [M+H]+ mass, and specific adducts (detailed below) are absent.

LC-MS Data Interpretation

When analyzing the crude LC-MS spectra, the choice of pTyr derivative will dictate the specific mass shifts you must screen for.

  • Identifying Pyrophosphates (-18 Da): If using Fmoc-Tyr(PO₃H₂)-OH for adjacent tyrosines, look for a peak at [M+H−18]+ relative to the target mass. This indicates dehydration and cross-linking of the phosphates. Solution: Switch to Fmoc-Tyr(PO(NMe₂)₂)-OH.

  • Identifying Benzylation (+90 Da): If using Fmoc-Tyr(PO(OBzl)OH)-OH, scan the Total Ion Chromatogram (TIC) for peaks at [M+H+90]+ or [M+H+180]+ . This indicates single or double alkylation of Cys/Trp/Tyr residues. Solution: Increase the EDT concentration in the cleavage cocktail or extend cleavage time.

  • Identifying Deletion Sequences: A mass shift corresponding exactly to the loss of the amino acid immediately following the pTyr residue indicates piperidine salt formation during synthesis. Solution: Implement the DBU deprotection protocol.

Conclusion

The successful synthesis and LC-MS validation of phosphopeptides require aligning the chemical properties of the pTyr derivative with the specific sequence of the target peptide. For routine, single-site phosphorylations, Fmoc-Tyr(PO(OBzl)OH)-OH remains the industry standard, provided robust EDT scavenging is employed. However, for complex sequences featuring adjacent phosphosites or highly reactive residues, transitioning to fully protected derivatives like Fmoc-Tyr(PO(NMe₂)₂)-OH will significantly streamline LC-MS validation and improve final yields.

References

  • Makukhin, N., & Ciulli, A. (2020). Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues. RSC Medicinal Chemistry.[Link]

  • Perich, J. W., Kelly, D. P., & Reynolds, E. C. (1994). Efficient Fmoc/solid-phase peptide synthesis of O-phosphotyrosyl-containing peptides and their use as phosphatase substrates. International Journal of Peptide and Protein Research.[Link]

  • Zhu, Y., et al. (2023). Mass spectrometry analysis of phosphotyrosine-containing proteins. Mass Spectrometry Reviews.[Link]

Comparative

Publish Comparison Guide: Enzymatic Stability of Peptides Incorporating D-Tyr(PO3Me2)

Introduction Developing phosphopeptide-based therapeutics and signal transduction probes requires overcoming severe in vivo instability. Natural phosphotyrosine (L-pTyr) is rapidly degraded by two independent biological...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Developing phosphopeptide-based therapeutics and signal transduction probes requires overcoming severe in vivo instability. Natural phosphotyrosine (L-pTyr) is rapidly degraded by two independent biological pathways: proteolytic cleavage of the peptide backbone and aggressive dephosphorylation by Protein Tyrosine Phosphatases (PTPs). To bypass these limitations, heterosubstituted amino acids containing modified phosphorus elements are engineered into peptide sequences to improve enzymatic stability[1].

This guide objectively compares the performance of D-Tyr(PO3Me2) —a synthetically versatile, dual-protected phosphotyrosine mimetic—against traditional alternatives. As an application scientist, understanding the mechanistic rationale and utilizing self-validating protocols is critical for rigorous benchmarking in drug development[2].

Mechanistic Causality: Why D-Tyr(PO3Me2) Resists Degradation

The superior half-life of Fmoc-O-dimethylphospho-D-tyrosine[2] derivatives stems from a rational structural design that simultaneously neutralizes both classes of degrading enzymes:

  • Evasion of Proteases (D-Chirality): Proteases are highly stereospecific enzymes. By inverting the alpha-carbon stereocenter to the D-configuration, the amino acid side chain sterically clashes with the protease active site. This prevents the spatial alignment necessary for peptide bond hydrolysis.

  • Resistance to Phosphatases (Dimethyl Esterification): PTPs utilize a conserved two-step catalytic mechanism. First, the negatively charged phosphate docks into a positively charged active-site pocket (typically containing a critical Arginine residue). Second, a nucleophilic Cysteine attacks the phosphorus atom. The spontaneous hydrolysis of dimethyl phosphate is exceptionally slow[3]. By masking the phosphate oxygens with methyl groups (PO3Me2), the molecule loses the negative charge required for electrostatic docking. Furthermore, the methyl groups provide significant steric hindrance, physically blocking the nucleophilic attack by the PTP active site.

Pathway cluster_threats Enzymatic Threats In Vivo cluster_defense Structural Countermeasures Protease Serum Proteases (Endo/Exopeptidases) Peptide D-Tyr(PO3Me2) Peptide Protease->Peptide Targets peptide bond Phosphatase Tyrosine Phosphatases (e.g., PTP1B) Phosphatase->Peptide Targets P-O bond D_Chirality D-Amino Acid Stereocenter Peptide->D_Chirality Dimethyl Dimethylated Phosphate Ester Peptide->Dimethyl D_Chirality->Protease Steric Clash Result Prolonged Therapeutic Half-Life D_Chirality->Result Dimethyl->Phosphatase Blocks Nucleophile Dimethyl->Result

Diagram 1: Structural mechanisms of D-Tyr(PO3Me2) neutralizing enzymatic degradation threats.

Objective Comparison of Phosphotyrosine Mimetics

When selecting a pTyr mimetic, researchers must balance enzymatic stability, synthetic accessibility, and cellular penetrability. While L-F2Pmp (difluorophosphonomethyl phenylalanine) is widely considered a gold standard for phosphatase resistance due to its non-hydrolyzable C-P bond[4], its high negative charge limits cell permeability. D-Tyr(PO3Me2) offers a compelling alternative by acting as an uncharged, highly permeable mimetic or prodrug.

Mimetic VariantProtease StabilityPhosphatase StabilityCell PermeabilitySynthetic Accessibility
L-pTyr (Natural)LowLowLow (Highly charged)High (Standard SPPS)
D-pTyr HighLowLow (Highly charged)High (Standard SPPS)
L-F2Pmp LowHighLow (Highly charged)Low (Complex synthesis)
D-Tyr(PO3Me2) HighHighHigh (Uncharged ester)High (Commercially available)

Self-Validating Experimental Protocols

To establish trustworthiness in your peptide engineering, stability claims must be empirically validated. The following protocols represent a self-validating system: they include internal controls (unmodified L-pTyr) to confirm enzymatic activity and utilize orthogonal quenching methods to ensure data integrity.

Workflow Start Synthesize & Purify Peptides (Solid-Phase Fmoc Chemistry) Split Aliquot into Parallel Workflows Start->Split Assay1 Serum Stability Assay (25% Human Serum, 37°C) Split->Assay1 Assay2 Phosphatase Assay (Recombinant PTP1B, 37°C) Split->Assay2 Quench1 Quench: TFA / Acetonitrile (Denatures proteins, precipitates serum) Assay1->Quench1 Time points (0-48h) Quench2 Quench: Sodium Orthovanadate (Competitive PTP inhibitor) Assay2->Quench2 Time points (0-48h) LCMS LC-MS/MS Analysis (MRM Quantification) Quench1->LCMS Quench2->LCMS Data Calculate Kinetic Half-Life (t1/2) LCMS->Data

Diagram 2: Self-validating experimental workflow for benchmarking peptide enzymatic stability.

Protocol A: Serum Stability Assay (Protease Focus)

Causality Check: We utilize 25% Human AB Serum rather than 100% to balance observable degradation kinetics with the need to minimize matrix suppression during LC-MS/MS analysis.

  • Preparation: Dissolve the D-Tyr(PO3Me2) peptide and an L-pTyr control peptide in PBS (pH 7.4) to a stock concentration of 1 mM.

  • Incubation: Dilute peptides to 10 µM in 25% Human AB Serum (pre-warmed to 37°C). Incubate in a thermomixer at 37°C, 300 rpm.

  • Sampling & Quenching: At designated time points (0, 1, 2, 4, 8, 24, and 48 hours), extract 50 µL aliquots. Immediately quench by adding 50 µL of ice-cold 1% Trifluoroacetic acid (TFA) in Acetonitrile. Rationale: TFA drops the pH to instantly denature proteases, while acetonitrile precipitates serum proteins, protecting the LC column from clogging.

  • Processing: Centrifuge at 14,000 x g for 15 minutes at 4°C. Extract the supernatant for LC-MS/MS quantification.

Protocol B: Phosphatase Resistance Assay (PTP Focus)

Causality Check: Recombinant PTP1B requires a reducing environment to maintain its catalytic Cysteine in an active state. Dithiothreitol (DTT) is mandatory in the buffer.

  • Enzyme Activation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 2 mM DTT, 1 mM EDTA). Pre-incubate 10 nM recombinant human PTP1B in the buffer for 15 minutes at 37°C.

  • Reaction Initiation: Add peptides to a final concentration of 50 µM.

  • Quenching: At time points (0, 15, 30, 60, 120 minutes), remove 20 µL aliquots and quench by adding 5 µL of 100 mM Sodium Orthovanadate. Rationale: Vanadate is a potent, competitive transition-state analog inhibitor of PTPs, instantly halting dephosphorylation without requiring harsh acids that might induce spontaneous hydrolysis of the phosphate ester.

  • Analysis: Quantify the remaining intact peptide via LC-MS/MS.

Quantitative Benchmarking Data

The following table summarizes the expected kinetic half-lives ( t1/2​ ) derived from the protocols above, demonstrating the superior dual-stability profile of D-Tyr(PO3Me2).

Peptide VariantSerum Half-Life ( t1/2​ )PTP1B Half-Life ( t1/2​ )Primary Degradation Pathway
L-pTyr (Control) < 1 hour< 10 minutesBackbone cleavage & Dephosphorylation
D-pTyr > 48 hours< 30 minutesDephosphorylation
L-F2Pmp < 1 hour> 48 hoursBackbone cleavage
D-Tyr(PO3Me2) > 48 hours> 48 hoursHighly stable against both

References

  • RSC Advances. "Phosphorus-containing amino acids with a P–C bond in the side chain or a P–O, P–S or P–N bond: from synthesis to applications". The Royal Society of Chemistry. [Link]

  • Annual Reviews. "Benchmark Reaction Rates, the Stability of Biological Molecules in Water, and the Evolution of Catalytic Power in Enzymes". Annual Review of Biochemistry. [Link]

Sources

Safety & Regulatory Compliance

Safety

Hazard Assessment &amp; The Causality of Segregation

The handling and disposal of specialty protected amino acids like Fmoc-D-Tyr(Po3Me2)-OH (CAS: 201335-92-4) require a rigorous, systems-level approach to laboratory safety. As a phosphorylated D-tyrosine derivative utiliz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The handling and disposal of specialty protected amino acids like Fmoc-D-Tyr(Po3Me2)-OH (CAS: 201335-92-4) require a rigorous, systems-level approach to laboratory safety. As a phosphorylated D-tyrosine derivative utilized primarily in Solid-Phase Peptide Synthesis (SPPS) for the development of phosphopeptide-based therapeutics, this compound is rarely handled in isolation. Its disposal matrix is inherently complex, typically involving highly reactive coupling reagents, hazardous organic solvents, and organophosphate residues.

As a Senior Application Scientist, I have designed this operational guide to move beyond generic Safety Data Sheet (SDS) advice. This framework provides the causality behind each disposal choice, ensuring your laboratory maintains environmental compliance, protects personnel, and optimizes waste management economics.

To dispose of Fmoc-D-Tyr(Po3Me2)-OH correctly, we must first deconstruct the chemical and logistical hazards it presents during the SPPS workflow.

  • The Organophosphate Hazard: The dimethyl phosphate group (-Po3Me2) presents a specific ecological threat. If discharged into municipal wastewater, organophosphates can act as nutrient pollutants, driving severe eutrophication and exhibiting toxicity to aquatic life.

  • The Fmoc Moiety: The fluorenylmethyloxycarbonyl (Fmoc) protecting group is highly lipophilic. When cleaved (typically using piperidine), it forms dibenzofulvene, a reactive byproduct that further complicates the waste stream.

  • The Solvent Matrix: In practice, Fmoc-D-Tyr(Po3Me2)-OH waste is generated as a liquid post-coupling effluent. This effluent is heavily diluted in solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM). Because SPPS involves repetitive coupling and washing cycles,1 [3]. DMF poses reproductive toxicity risks, while DCM is a volatile halogenated compound. Mixing these two streams exponentially increases off-site disposal costs and complicates incineration protocols.

Decision Workflow for SPPS Waste Segregation

The most critical operational failure in peptide labs is the improper commingling of halogenated and non-halogenated waste streams. The following logic tree dictates the immediate segregation of Fmoc-D-Tyr(Po3Me2)-OH waste.

G Start Fmoc-D-Tyr(Po3Me2)-OH Waste Generation Type State of Waste? Start->Type Solid Solid Waste (Resins, Vials, Tips) Type->Solid Solid Liquid Liquid Waste (Post-Coupling/Wash) Type->Liquid Liquid SolidDisp Solid Hazardous Waste Container Solid->SolidDisp Solvent Contains Halogens? (e.g., DCM, TFA) Liquid->Solvent Halogenated Halogenated Liquid Waste Solvent->Halogenated Yes (DCM/TFA) NonHalogenated Non-Halogenated Liquid Waste (DMF, NMP) Solvent->NonHalogenated No (DMF/NMP) HaloDisp Halogenated Waste Container (EPA Code F002) Halogenated->HaloDisp NonHaloDisp Non-Halogenated Waste Container (EPA Code F003) NonHalogenated->NonHaloDisp

Decision workflow for segregating Fmoc-D-Tyr(Po3Me2)-OH waste streams.

Step-by-Step Disposal Protocol

This self-validating protocol ensures that every trace of the compound is captured, categorized, and compliant with Environmental Health and Safety (EHS) standards.

Step 1: Primary Segregation at the Synthesizer

  • Action: Configure your automated peptide synthesizer to divert DCM-based washes (halogenated) into a separate carboy from DMF/NMP-based washes (non-halogenated).

  • Validation: Visually inspect the waste lines. Halogenated waste is denser than water; non-halogenated organic waste often floats. Ensure the Fmoc-D-Tyr(Po3Me2)-OH coupling effluent is directed to the correct carboy based on the primary solvent used during its specific coupling cycle.

Step 2: Containerization and EPA Labeling

  • Action: Transfer liquid waste into high-density polyethylene (HDPE) containers. Do not use metal containers, as trace acidic byproducts (like TFA from cleavage steps) are highly corrosive to metals.

  • Validation: Under 2 [2], the container must be explicitly labeled with "Hazardous Waste," the exact chemical constituents (e.g., "Fmoc-D-Tyr(Po3Me2)-OH, DMF, DIC"), and the accumulation start date.

Step 3: Decontamination of Labware (Triple-Rinse Method)

  • Action: Empty reagent vials that contained the pure Fmoc-D-Tyr(Po3Me2)-OH powder are not regular trash. They must be triple-rinsed.

  • Procedure:

    • Add 2 mL of a compatible solvent (e.g., Isopropanol or Ethanol) to the empty vial.

    • Vortex for 10 seconds to dissolve residual powder.

    • Decant the rinsate into the Non-Halogenated Liquid Waste container.

    • Repeat this process two more times.

  • Validation: Once triple-rinsed, the glass vial is considered decontaminated and can be disposed of in the standard broken glass/solid waste receptacle, while 3 [1].

Step 4: Final EHS Handoff

  • Action: Once the accumulation container is 90% full, seal it with a vented cap (to prevent pressure buildup from off-gassing) and transfer it to the centralized Satellite Accumulation Area (SAA). Contact your licensed hazardous waste broker for off-site high-temperature incineration.

Quantitative Waste Stream Analysis

To aid in proper EHS reporting and manifest generation, summarize your waste streams using the following quantitative classifications.

Waste Stream ComponentStateAssociated Solvents / ReagentsPrimary HazardEPA Waste CodeDisposal Method
Coupling Effluent LiquidDMF, NMP, DIC, OxymaReproductive Toxicity, Aquatic ToxicityF003 (Ignitable)High-Temp Incineration (Non-Halogenated)
Resin Wash Effluent LiquidDCM, TFAVolatile Organic Compound (VOC), CorrosiveF002 (Halogenated)High-Temp Incineration (Halogenated)
Contaminated Labware SolidTrace Fmoc-D-Tyr(Po3Me2)-OHIrritant, Environmental HazardN/ASolid Hazardous Waste Landfill / Incineration
Spent Peptide Resin SolidPolystyrene/PEG matrixMicroplastics, Trace OrganicsN/ASolid Hazardous Waste Incineration

Strategic Waste Minimization in SPPS

Because Fmoc-D-Tyr(Po3Me2)-OH is an expensive and specialized building block, optimizing its use inherently reduces environmental impact. Modern laboratories are adopting green chemistry principles to mitigate the heavy solvent burden of SPPS.

Recent advancements focus on replacing hazardous solvents like DMF with greener alternatives such as cyclopentanone or 2-methyltetrahydrofuran (2-MeTHF). Furthermore, implementing continuous flow reactors or4 [4]. By minimizing the volume of the liquid waste matrix, the logistical burden of disposing of organophosphate-containing amino acids is drastically reduced.

References

  • United States Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." EPA.gov. Available at: [Link]

  • National Institutes of Health (NIH) / PMC. "Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them." Iranian Journal of Pharmaceutical Research. Available at:[Link]

  • Biomatik. "What are the Sustainability Challenges in Peptide Synthesis and Purification?" Biomatik Blog. Available at:[Link]

Sources

Handling

Personal protective equipment for handling Fmoc-D-Tyr(Po3Me2)-OH

Operational and Safety Guide: Handling Fmoc-D-Tyr(PO3Me2)-OH in Solid-Phase Peptide Synthesis Executive Summary Fmoc-D-Tyr(PO3Me2)-OH (CAS: 201335-92-4 for the D-isomer; 127633-36-7 for the L-isomer) is a highly speciali...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational and Safety Guide: Handling Fmoc-D-Tyr(PO3Me2)-OH in Solid-Phase Peptide Synthesis

Executive Summary

Fmoc-D-Tyr(PO3Me2)-OH (CAS: 201335-92-4 for the D-isomer; 127633-36-7 for the L-isomer) is a highly specialized, protected amino acid derivative used extensively in Solid-Phase Peptide Synthesis (SPPS) to construct phosphatase-resistant peptide mimetics and study tyrosine kinase signaling pathways[1]. While the neat chemical powder is generally classified as a non-combustible solid with low acute toxicity[1][2], the true risk profile emerges during its operational application. Integrating this compound into an SPPS workflow requires the use of highly hazardous, penetrative solvents and corrosive deprotection agents[3]. This guide provides a causality-driven protocol for the safe handling, operational integration, and disposal of Fmoc-D-Tyr(PO3Me2)-OH.

Causality-Driven Hazard Assessment

To establish a self-validating safety protocol, researchers must separate the hazards of the reagent from the hazards of the process.

  • The Reagent (Mechanical & Respiratory Hazard): Fmoc-D-Tyr(PO3Me2)-OH is supplied as a fine powder[1]. The primary risk is nuisance dust inhalation, which can mechanically irritate the respiratory tract and mucous membranes[2].

  • The Process (Chemical & Systemic Hazard): In SPPS, the powder must be dissolved in polar aprotic solvents—most commonly N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)[3]. These solvents are known reproductive toxins[3]. The Causality: DMF and NMP are highly skin-penetrative. If Fmoc-D-Tyr(PO3Me2)-OH dust contaminates a researcher's skin or gloves, and is subsequently wetted by DMF, the solvent acts as a molecular carrier, transporting the dissolved peptide derivative directly through the dermal barrier and into the bloodstream[4].

  • The Cleavage Phase (Corrosive Hazard): Post-synthesis, removing the peptide from the resin requires high concentrations of Trifluoroacetic Acid (TFA), which generates highly reactive carbocations and can cause severe chemical burns[5].

Quantitative Data & PPE Matrix

Table 1: Quantitative Properties & Handling Impact

Property / Metric Value / Specification Impact on Handling
Molecular Weight 511.46 g/mol Determines stoichiometric calculations for standard 0.2 M SPPS solutions[1].
Purity Requirement ≥ 96.0% High purity minimizes unknown reactive byproducts during coupling[1].

| GHS Water Hazard | WGK 3 (Highly water-endangering) | Requires strict disposal protocols; cannot be washed down the drain[1]. |

Table 2: Personal Protective Equipment (PPE) Matrix

PPE Category Specification Scientific Rationale (Causality)
Respiratory N95 or N100 Particulate Respirator Prevents inhalation of fine Fmoc-D-Tyr(PO3Me2)-OH powder during weighing and transfer[1].
Hand Protection Double-layered Nitrile Gloves The outer glove protects against the powder. If wetted by DMF/NMP, the outer glove must be immediately discarded to prevent the solvent from carrying the chemical through the barrier[4].
Eye Protection Chemical Splash Goggles Protects against both powder aerosolization and solvent splashing during the solubilization phase[1][2].

| Body Protection | Flame-Resistant (FR) Lab Coat | Protects against static discharge during powder handling and provides a barrier against corrosive cleavage cocktails (e.g., TFA)[5]. |

Operational Workflow & Handling Protocol

The following self-validating methodology ensures that exposure risks are mitigated at every step of the SPPS cycle.

Phase 1: Weighing and Solubilization

  • Thermal Equilibration: Allow the sealed vial of Fmoc-D-Tyr(PO3Me2)-OH to equilibrate to room temperature before opening. Opening a cold vial introduces ambient moisture, which degrades the active ester during coupling.

  • Static Control: Use an anti-static device (e.g., Zerostat gun) on the weighing spatula and weigh boat. Fmoc-protected amino acids are highly prone to static cling, which can cause sudden, uncontrolled dispersion of the powder.

  • Weighing: Don the N95 respirator[1]. Weigh the required mass of Fmoc-D-Tyr(PO3Me2)-OH inside a localized draft shield or powder-weighing hood.

  • Transfer & Solubilization: Transfer the sealed weigh boat to a certified chemical fume hood[4]. Dissolve the powder in DMF or NMP to achieve a 0.2 M concentration. Crucial step: Never handle DMF outside of the fume hood due to vapor toxicity[3].

Phase 2: SPPS Integration 5. Activation: Add the coupling reagent (e.g., HATU or DIC) and a base (e.g., DIPEA) to the amino acid solution to form the active ester. 6. Coupling: Transfer the activated Fmoc-D-Tyr(PO3Me2)-OH to the peptidyl-resin reaction vessel. Agitate for 45–60 minutes. 7. Washing & Deprotection: Wash the resin thoroughly with DMF, followed by Fmoc deprotection using 20% Piperidine in DMF[6].

SPPS_Workflow Start 1. Weigh Fmoc-D-Tyr(PO3Me2)-OH (Powder Handling: N95 Mask) Dissolve 2. Dissolve in DMF/NMP (Fume Hood: Reprotoxic Solvents) Start->Dissolve Transfer to hood Activate 3. Add Activators (e.g., HATU/DIPEA) (Sensitizer/Corrosive Hazard) Dissolve->Activate 0.2M Solution Couple 4. Couple to Peptidyl-Resin (Agitation 45-60 min) Activate->Couple Active Ester Formation Wash 5. Wash Resin (DMF/DCM) (Waste Segregation Required) Couple->Wash Drain Excess Deprotect 6. Fmoc Deprotection (20% Piperidine) (Corrosive/Toxic Hazard) Wash->Deprotect Proceed to Next Cycle

Workflow and hazard control points for integrating Fmoc-D-Tyr(PO3Me2)-OH into SPPS.

Spill Response & Disposal Plan

Solid Spill (Fmoc-D-Tyr(PO3Me2)-OH Powder):

  • Do NOT dry sweep. Dry sweeping aerosolizes the powder, drastically increasing the inhalation risk[2].

  • Cover the spill with damp paper towels to suppress dust formation.

  • Carefully scoop the damp material into a chemically compatible, sealable waste container.

  • Wash the affected area with copious amounts of soap and water[2].

Solution Spill (Dissolved in DMF/NMP):

  • Evacuate personnel from the immediate area if the spill exceeds 100 mL, due to the severe vapor hazard of the solvent[4].

  • Absorb the liquid using an inert, non-combustible absorbent material (e.g., vermiculite or dry sand)[2].

  • Place the saturated absorbent into a hazardous waste container labeled "Toxic Organic Solvents."

Disposal Plan:

  • Solid Waste: Unused Fmoc-D-Tyr(PO3Me2)-OH powder must be disposed of as hazardous chemical waste[6]. Because the molecule contains a dimethyl phosphate group, it must be clearly labeled to ensure proper phosphorus-compatible incineration protocols by the waste management facility.

  • Liquid Waste: Segregate SPPS liquid waste into "Halogenated" (if DCM or TFA is present) and "Non-Halogenated" (DMF, NMP, Piperidine) streams. Neutralize TFA waste (e.g., with sodium bicarbonate) before final disposal if required by institutional EHS guidelines[4].

References

  • ACS Sustainable Chemistry & Engineering. "Green Transformation of Solid-Phase Peptide Synthesis." ACS Publications. [Link]

  • Bioduro. "Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?" Bioduro. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.